molecular formula C8H11BO4 B1592998 3-(Methoxymethoxy)phenylboronic acid CAS No. 216443-40-2

3-(Methoxymethoxy)phenylboronic acid

Cat. No.: B1592998
CAS No.: 216443-40-2
M. Wt: 181.98 g/mol
InChI Key: VAPXDSYOTCGWBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methoxymethoxy)phenylboronic acid is a useful research compound. Its molecular formula is C8H11BO4 and its molecular weight is 181.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(methoxymethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO4/c1-12-6-13-8-4-2-3-7(5-8)9(10)11/h2-5,10-11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPXDSYOTCGWBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626848
Record name [3-(Methoxymethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216443-40-2
Record name [3-(Methoxymethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Role of Protected Boronic Acids in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Methoxymethoxy)phenylboronic Acid: Properties, Synthesis, and Applications

Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions that form carbon-carbon bonds.[1][2] These reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, have revolutionized the construction of complex molecular architectures, including many active pharmaceutical ingredients (APIs).[3] Within this class of reagents, this compound offers a strategic advantage: a protected phenol group. The methoxymethyl (MOM) ether serves as a temporary mask for the otherwise reactive hydroxyl group, allowing chemists to perform reactions on other parts of the molecule with high selectivity.[4] This guide provides a detailed examination of the chemical properties, synthesis, and core applications of this compound, offering field-proven insights for researchers and drug development professionals.

PART 1: The Chemistry of the Methoxymethyl (MOM) Protecting Group

In multi-step organic synthesis, the strategic use of protecting groups is essential to prevent unwanted side reactions at sensitive functional groups.[4][5] The methoxymethyl (MOM) group is a widely used acetal for protecting alcohols and phenols due to its favorable stability profile and mild removal conditions.[6][7]

Key Characteristics:

  • Stability: The MOM ether is notably stable across a broad pH range (typically pH 4 to 12). It is inert towards a variety of common reagents, including oxidants, reducing agents, bases, and many nucleophiles.[8]

  • Installation: The MOM group is typically installed by reacting the parent alcohol or phenol with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[6][7]

  • Cleavage (Deprotection): As an acetal, the MOM group is readily cleaved under acidic conditions.[6][8] This deprotection can be achieved with a range of Brønsted or Lewis acids, often in an alcoholic solvent like methanol with a catalytic amount of a strong acid (e.g., HCl). This selective lability to acid, while being robust to many other conditions, is the primary reason for its utility.[4][6]

The presence of the MOM group on the phenylboronic acid scaffold allows for its participation in reactions like Suzuki coupling without interference from a free phenol, which could otherwise complicate the reaction. The protected hydroxyl can be unmasked in a later synthetic step when desired.

PART 2: Physicochemical and Safety Profile

Understanding the core properties and safety requirements of a reagent is fundamental to its effective and safe use in a laboratory setting.

Physicochemical Data

The key quantitative data for this compound are summarized below for easy reference.

PropertyValueSource(s)
Molecular Formula C₈H₁₁BO₄
Molecular Weight 181.98 g/mol
Appearance Solid / Powder
Boiling Point 357.1 ± 52.0 °C (Predicted)[9]
pKa 7.95 ± 0.10 (Predicted)[9]
Density 1.19 ± 0.1 g/cm³ (Predicted)[9]
Storage Temperature 2-8°C (Refrigerated)[9][10]
Safety and Handling

This compound is classified as acutely toxic if swallowed. Proper handling is critical to ensure laboratory safety.

  • GHS Pictogram: GHS06 (Skull and crossbones)

  • Signal Word: Danger

  • Hazard Statement: H301 - Toxic if swallowed.

  • Precautionary Measures:

    • Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[10][11]

    • Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[10]

    • Wash hands thoroughly after handling.[11]

    • Store in a tightly closed container in a dry, refrigerated place.[10]

  • Incompatible Materials: Strong acids and strong bases.[10][11]

PART 3: Synthesis and Purification Workflow

The synthesis of aryl boronic acids typically involves the reaction of an organometallic intermediate (derived from an aryl halide) with a borate ester, followed by acidic hydrolysis. The following protocol describes a representative synthesis for this compound, based on established methods for analogous compounds.[12][13]

Logical Workflow for Synthesis

SynthesisWorkflow A Start: 1-Bromo-3-(methoxymethoxy)benzene B Dissolve in THF Inert Atmosphere (N2/Ar) A->B C Cool to -78 °C (Dry Ice/Acetone) B->C D Slowly Add n-BuLi (Lithiation) C->D E Stir at -78 °C D->E F Add Triisopropyl Borate (Borylation) E->F G Warm to Room Temp. F->G H Aqueous Acidic Workup (HCl Hydrolysis) G->H I Extract with Ethyl Acetate H->I J Dry, Filter, Concentrate I->J K Purify (Recrystallization/Chromatography) J->K L End: this compound K->L

Caption: A representative workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 1-bromo-3-(methoxymethoxy)benzene.

Materials:

  • 1-bromo-3-(methoxymethoxy)benzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 1-bromo-3-(methoxymethoxy)benzene (1.0 eq).

  • Dissolution: Add anhydrous THF via cannula under an inert atmosphere. Stir until the starting material is fully dissolved.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (approx. 1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Causality Note: This low temperature is critical to prevent side reactions and ensure efficient lithium-halogen exchange.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: Slowly add triisopropyl borate (approx. 1.5 eq) dropwise, again maintaining a temperature below -70 °C. Causality Note: The borate ester is the electrophile that traps the highly reactive aryllithium intermediate to form the boronate ester.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Cool the flask in an ice bath and slowly quench the reaction by adding 2 M HCl. Stir vigorously for 1-2 hours to hydrolyze the boronate ester to the desired boronic acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., water or an ethyl acetate/hexane mixture) to yield the final product.

PART 4: Core Application - The Suzuki-Miyaura Cross-Coupling

The premier application for this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction forges a new carbon-carbon bond between the boronic acid and an organohalide (or triflate), a process central to the synthesis of biaryls and other complex structures in drug discovery.[14][15][16]

The Catalytic Cycle

The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][17]

SuzukiCycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Complex R¹-Pd(II)L₂-X Pd0->PdII_Complex R¹-X Transmetalation Transmetalation PdII_Biaryl R¹-Pd(II)L₂-R² PdII_Complex->PdII_Biaryl R²-B(OR)₃⁻ PdII_Biaryl->Pd0 R¹-R² RedElim Reductive Elimination Product R¹-R² PdII_Biaryl->Product Boronate R²-B(OR)₃⁻ Base_Activation Base (e.g., K₂CO₃) activates Boronic Acid Boronic_Acid R²-B(OH)₂ Boronic_Acid->Boronate + Base Organohalide R¹-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanism Explained:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (R¹-X), forming a Pd(II) complex.[3]

  • Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic group (R²) to the palladium center, displacing the halide.[3][17]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the final product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

Sample Protocol: Suzuki-Miyaura Coupling

Objective: To couple this compound with an aryl bromide.

Materials:

  • This compound (1.2 - 1.5 eq)

  • Aryl bromide (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

  • Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)

Procedure:

  • Setup: To a reaction vessel, add the aryl bromide, this compound, and the base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes. Causality Note: Oxygen can deactivate the palladium catalyst, so an inert atmosphere is crucial for an efficient reaction.

  • Solvent and Catalyst Addition: Add the degassed solvent(s), followed by the palladium catalyst under a positive pressure of inert gas.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to isolate the desired biaryl compound.

Conclusion

This compound is a highly valuable and strategic reagent for chemical synthesis. Its defining feature—the acid-labile MOM protecting group—provides chemists with the flexibility to construct complex molecules by masking a reactive phenol. A thorough understanding of its properties, synthesis, and the mechanics of its application in Suzuki-Miyaura coupling enables researchers and drug development professionals to leverage its full potential in creating novel chemical entities with precision and efficiency.

References

Introduction: The Strategic Importance of Protected Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Methoxymethoxy)phenylboronic acid

In the landscape of modern organic synthesis, phenylboronic acids are indispensable reagents, primarily celebrated for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This Nobel Prize-winning methodology provides a powerful and versatile tool for the formation of carbon-carbon bonds, a foundational process in the construction of complex molecules for pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This guide focuses on a specific, strategically valuable building block: This compound . Its structure is distinguished by the presence of a methoxymethyl (MOM) ether on the phenyl ring. The MOM group serves as a cleavable protecting group for the phenolic hydroxyl functionality.[5][6][7] This protection is critical, as the acidic proton of a free phenol would be incompatible with the highly basic and nucleophilic organometallic intermediates required for the synthesis of the boronic acid itself. The MOM group is stable under a wide range of nucleophilic, basic, and reductive/oxidative conditions but can be readily removed under mild acidic conditions, allowing for the selective unmasking of the phenol at a later synthetic stage.[6][7] This dual functionality makes this compound a highly sought-after intermediate for introducing a 3-hydroxyphenyl motif in multi-step drug discovery programs and complex molecule synthesis.[8][9][10]

Part 1: Synthesis of this compound

The synthesis is logically approached through a two-step sequence starting from a commercially available precursor, 3-bromophenol. The core strategy involves protecting the reactive phenol and then converting the carbon-bromine bond into a carbon-boron bond.

Retrosynthetic Analysis & Strategy

The retrosynthetic analysis reveals a straightforward pathway. The target boronic acid is disconnected at the C-B bond, leading back to an aryl-metal species (anion equivalent) and a boron electrophile. The aryl-metal species is, in turn, derived from the corresponding aryl bromide. The phenolic -OH group on the starting material requires protection to prevent interference with the organometallic intermediate.

G Target This compound ArylAnion 3-(Methoxymethoxy)phenyl anion equivalent (e.g., Aryllithium) Target->ArylAnion C-B Disconnection BorateEster Borate Ester (e.g., B(OiPr)3) Target->BorateEster ArylBromide 1-Bromo-3-(methoxymethoxy)benzene ArylAnion->ArylBromide Halogen-Metal Exchange Phenol 3-Bromophenol ArylBromide->Phenol O-Protection MOMCl Chloromethyl methyl ether (MOM-Cl) ArylBromide->MOMCl

Caption: Retrosynthetic pathway for this compound.

Rationale for Experimental Choices
  • Choice of Starting Material: 3-Bromophenol is an inexpensive and readily available starting material with the core substitution pattern required.

  • Phenol Protection: The methoxymethyl (MOM) group is an ideal choice for this synthesis.[11] It is easily installed using MOM-Cl and a non-nucleophilic base.[12] Critically, it is stable to the strongly basic/nucleophilic conditions of the subsequent organolithium formation but can be cleaved under mild acidic hydrolysis, preserving the integrity of the final boronic acid product.[5][7]

  • Formation of the Organometallic Intermediate: Halogen-metal exchange using an organolithium reagent like n-butyllithium (n-BuLi) is a highly efficient method for generating the required aryllithium species. This reaction must be conducted at very low temperatures (typically -78 °C) to prevent side reactions, such as the reaction of n-BuLi with the MOM ether.[13]

  • Borylation Step: Triisopropyl borate, B(OiPr)₃, is used as the electrophilic boron source. It reacts readily with the aryllithium intermediate. The bulkier isopropoxy groups, compared to methoxy groups in trimethyl borate, can sometimes offer better control and reduced side reactions. The resulting boronate ester is then hydrolyzed to the desired boronic acid during the acidic workup.[13][14]

Detailed Experimental Protocol

Step 1: Synthesis of 1-Bromo-3-(methoxymethoxy)benzene

  • To a stirred solution of 3-bromophenol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 1.5 eq).

  • Slowly add chloromethyl methyl ether (MOM-Cl, 1.2 eq) dropwise, ensuring the temperature remains below 5 °C. Caution: MOM-Cl is a potent carcinogen and must be handled with extreme care in a chemical fume hood.[12]

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-bromo-3-(methoxymethoxy)benzene as a clear oil.

Step 2: Synthesis of this compound

  • Dissolve 1-bromo-3-(methoxymethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C.

  • To this aryllithium solution, add triisopropyl borate (1.5 eq) dropwise, again ensuring the temperature does not rise above -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours, then allow it to warm slowly to room temperature overnight.

  • Cool the mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid (HCl), adjusting the pH to ~2. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization or by performing a liquid-liquid extraction with a basic aqueous solution followed by re-acidification to precipitate the pure boronic acid.

G cluster_0 Step 1: MOM Protection cluster_1 Step 2: Borylation Start1 3-Bromophenol Reagents1 MOM-Cl, DIPEA DCM, 0°C to RT Start1->Reagents1 Intermediate 1-Bromo-3- (methoxymethoxy)benzene Reagents1->Intermediate Reagents2 1) n-BuLi, THF, -78°C 2) B(OiPr)3 3) HCl (aq) Intermediate->Reagents2 Product 3-(Methoxymethoxy)- phenylboronic acid Reagents2->Product G cluster_0 Analytical Workflow Product Synthesized Product (Crude Solid) NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS MP Melting Point Product->MP Structural Confirmation\n(Connectivity, Purity) Structural Confirmation (Connectivity, Purity) NMR->Structural Confirmation\n(Connectivity, Purity) Functional Group ID\n(O-H, B-O, C-O) Functional Group ID (O-H, B-O, C-O) IR->Functional Group ID\n(O-H, B-O, C-O) Molecular Weight\n(m/z = 181.98) Molecular Weight (m/z = 181.98) MS->Molecular Weight\n(m/z = 181.98) Purity Assessment Purity Assessment MP->Purity Assessment G Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArPdAr1 Ar-Pd(II)L₂-Ar¹ ArPdX->ArPdAr1 Transmetalation ArPdAr1->Pd0 Reductive Elimination ArAr1 Ar-Ar¹ ArPdAr1->ArAr1 ArX Ar-X ArX->ArPdX BoronicAcid Ar¹-B(OH)₂ BoronicAcid->ArPdX

References

A Technical Guide to the Spectroscopic Characterization of 3-(Methoxymethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Methoxymethoxy)phenylboronic acid is a valuable reagent in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The methoxymethyl (MOM) ether serves as a robust protecting group for the phenolic hydroxyl, which can be readily cleaved under acidic conditions. The boronic acid moiety allows for the formation of new carbon-carbon bonds, making this compound a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Accurate and comprehensive characterization of this compound is paramount to ensure its identity, purity, and stability prior to its use in synthetic applications. This technical guide provides an in-depth overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The insights provided herein are intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the analytical techniques for the characterization of this and similar organoboron compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of this compound in solution. Analysis of ¹H, ¹³C, and ¹¹B NMR spectra provides a detailed picture of the molecular framework.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their connectivity.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~7.9 (broad s)broad singlet2HB(OH )₂The acidic protons of the boronic acid are typically broad and their chemical shift is concentration and solvent dependent. They will exchange with D₂O.
~7.45triplet, J = 7.5 Hz1HAr-H Aromatic proton ortho to the boronic acid and meta to the MOM ether.
~7.30doublet, J = 7.5 Hz1HAr-H Aromatic proton para to the boronic acid.
~7.20singlet1HAr-H Aromatic proton between the two substituents.
~7.05doublet, J = 8.0 Hz1HAr-H Aromatic proton ortho to the MOM ether.
5.18singlet2HO-CH₂ -OProtons of the methylene bridge in the MOM group.
3.35singlet3HO-CH₃ Protons of the methyl group in the MOM group.

Experimental Protocol for ¹H NMR

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable B(OH)₂ protons.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer. The instrument will be locked to the deuterium signal of the solvent. The magnetic field is then shimmed to ensure homogeneity. A standard one-pulse experiment is typically sufficient for acquiring the ¹H spectrum.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to the residual solvent peak.

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignmentRationale
~157.0C -OMOMAromatic carbon attached to the electron-donating MOM ether.
~135.0 (broad)C -B(OH)₂The signal for the carbon attached to the boron atom is often broad due to quadrupolar relaxation of the boron nucleus.
~129.0Ar-C HAromatic methine carbon.
~127.0Ar-C HAromatic methine carbon.
~120.0Ar-C HAromatic methine carbon.
~115.0Ar-C HAromatic methine carbon.
94.0O-C H₂-OCarbon of the methylene bridge in the MOM group.
55.8O-C H₃Carbon of the methyl group in the MOM group.

Experimental Protocol for ¹³C NMR

  • Sample Preparation: A slightly more concentrated sample (20-30 mg in 0.6-0.7 mL of solvent) is often required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Acquisition: A standard proton-decoupled pulse sequence is used to simplify the spectrum and improve the signal-to-noise ratio. A greater number of scans is typically required compared to ¹H NMR.

  • Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, followed by phasing, baseline correction, and referencing.

¹¹B NMR Spectroscopy

¹¹B NMR is a highly specific technique for characterizing boron-containing compounds, providing information about the coordination and electronic environment of the boron atom.[1][2]

Predicted ¹¹B NMR Data (160 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignmentRationale
~28-30B (OH)₂This chemical shift is characteristic of a trigonal planar (sp² hybridized) boron atom in an arylboronic acid.

Experimental Protocol for ¹¹B NMR

  • Sample Preparation: The same sample prepared for ¹H or ¹³C NMR can be used.

  • Data Acquisition: A broadband probe tuned to the ¹¹B frequency is used. A one-pulse experiment is typically sufficient. A common external standard, such as BF₃·OEt₂, is used for chemical shift referencing (δ = 0 ppm).

  • Data Processing: Standard Fourier transform and processing steps are applied.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data (ATR-FTIR, cm⁻¹)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200 (broad)O-H stretchB(OH )₂
~3050C-H stretchAromatic C-H
2960, 2850C-H stretchAliphatic C-H (MOM group)
~1600, 1470C=C stretchAromatic ring
~1350B-O stretchB -O
1150, 1080C-O stretchC -O (MOM ether and Ar-O)
~700B-O-H bendB -O -H

Experimental Protocol for IR Spectroscopy

  • Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR, a small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: A background spectrum of the clean ATR crystal is first recorded. The sample is then placed on the crystal, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum.

  • Data Interpretation: The positions and shapes of the absorption bands are correlated with specific functional groups to confirm the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thus confirming the molecular weight and offering insights into the structure.

Predicted Mass Spectrometry Data (ESI+)

m/zAssignment
183.07[M+H]⁺
165.06[M+H - H₂O]⁺
137.06[M+H - CH₂O₂]⁺

Note: The exact mass of C₈H₁₁BO₄ is 182.07.

Experimental Protocol for Mass Spectrometry

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization in positive ion mode.

  • Data Acquisition: The solution is infused into the electrospray ionization (ESI) source of the mass spectrometer. The instrument parameters (e.g., capillary voltage, cone voltage) are optimized to achieve good signal intensity.

  • Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions. This data is used to confirm the molecular formula and is consistent with the proposed structure.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization.

Data Correlation for Structural Confirmation

The confirmation of the structure of this compound relies on the correlation of data from all spectroscopic techniques.

Structure_Confirmation cluster_NMR NMR Data cluster_IR IR Data cluster_MS MS Data Structure Proposed Structure: This compound H1_NMR ¹H NMR: Aromatic & MOM signals, B(OH)₂ protons Structure->H1_NMR predicts C13_NMR ¹³C NMR: Correct number of C atoms, C-B & C-O signals Structure->C13_NMR predicts B11_NMR ¹¹B NMR: Trigonal Boron signal Structure->B11_NMR predicts IR_Data IR: O-H, B-O, C-O stretches Structure->IR_Data predicts MS_Data MS: Correct Molecular Weight & Fragmentation Structure->MS_Data predicts Confirmed Structure Confirmed H1_NMR->Confirmed corroborates C13_NMR->Confirmed corroborates B11_NMR->Confirmed corroborates IR_Data->Confirmed corroborates MS_Data->Confirmed corroborates

Caption: Logic for Structural Confirmation.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a comprehensive and definitive confirmation of its chemical structure. Each technique offers unique and complementary information. The predicted data and protocols outlined in this guide serve as a valuable resource for scientists to ensure the quality and identity of this important synthetic building block, thereby supporting the integrity and reproducibility of their research and development efforts.

References

physical properties and solubility of 3-(Methoxymethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties and Solubility of 3-(Methoxymethoxy)phenylboronic acid

Introduction

This compound, a key organic intermediate, holds significant value for researchers and professionals in drug development and materials science. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds.[1][2][3][4][5] The ability to construct complex molecular architectures, such as biaryl systems, makes this compound an invaluable building block for active pharmaceutical ingredients (APIs) and advanced functional materials.

A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective application. Properties such as melting point, acidity (pKa), and especially solubility, dictate the choice of reaction conditions, purification strategies, and formulation approaches. This guide provides a detailed examination of these properties, synthesizes available data with established principles for boronic acids, and presents a robust experimental framework for determining solubility. Due to the limited availability of specific experimental data for the title compound in public literature, this document leverages data from closely related analogs and predictive models to offer a comprehensive profile, with all such instances clearly noted.

Physicochemical Profile

The molecular structure of this compound, featuring a boronic acid group, a phenyl ring, and a methoxymethoxy (MOM) ether, governs its physical and chemical behavior. The boronic acid moiety is capable of hydrogen bonding and engages in reversible esterification with diols, while the MOM group adds polarity and another site for potential interactions.

Below is a diagram illustrating the key functional groups and their influence on the molecule's properties.

Figure 1: Structural Analysis of this compound cluster_molecule This compound cluster_groups Functional Groups & Properties cluster_properties Influenced Properties mol C₈H₁₁BO₄ boronic_acid Boronic Acid -B(OH)₂ mol->boronic_acid phenyl_ring Phenyl Ring mol->phenyl_ring mom_ether Methoxymethoxy (MOM) Ether -OCH₂OCH₃ mol->mom_ether solubility Solubility & Polarity boronic_acid->solubility H-bonding, Lewis acidity reactivity Reactivity (Suzuki Coupling) boronic_acid->reactivity acidity Acidity (pKa) boronic_acid->acidity phenyl_ring->solubility Hydrophobicity phenyl_ring->reactivity mp Melting Point & Crystal Packing phenyl_ring->mp π-stacking mom_ether->solubility Polarity, H-bond acceptor

Caption: Figure 1: Structural analysis of this compound.

The key physicochemical data for this compound are summarized in the table below. It is critical to note that several of these values are predicted or based on analogs, underscoring the necessity for experimental verification.

PropertyValueSource / Comment
CAS Number 216443-40-2LookChem
Molecular Formula C₈H₁₁BO₄Sigma-Aldrich[6]
Molecular Weight 181.98 g/mol Sigma-Aldrich[6]
Physical Form SolidSigma-Aldrich[6]
Melting Point ~160-163 °C (lit.)Based on the close analog 3-Methoxyphenylboronic acid.[7][8]
Boiling Point 357.1 ± 52.0 °CPredicted value.[9]
Density 1.19 ± 0.1 g/cm³Predicted value.[9]
pKa 7.95 ± 0.10Predicted value.[9] The experimental pKa of unsubstituted phenylboronic acid is ~8.83.[10]

Solubility Profile: An Evidence-Based Estimation

General Principles for Boronic Acid Solubility:

  • Water Solubility: Phenylboronic acids generally exhibit low solubility in water. Unsubstituted phenylboronic acid has a reported solubility of about 10 g/L at 20 °C.[10] The introduction of substituents can either increase or decrease this value depending on their nature.

  • Organic Solvents: Phenylboronic acid is typically soluble in most polar organic solvents but demonstrates poor solubility in nonpolar hydrocarbon solvents like hexanes and carbon tetrachloride.[10] High solubility is often observed in ethers and ketones, with moderate solubility in solvents like chloroform.[11]

  • Dehydration: A crucial characteristic of boronic acids is their tendency to undergo dehydration to form cyclic anhydrides known as boroxines. This equilibrium is solvent-dependent and can complicate solubility measurements, as the acid and its boroxine may have significantly different solubilities.[11]

Expected Solubility of this compound:

  • Polar Protic Solvents (e.g., Water, Ethanol): Due to the polar boronic acid and ether functionalities capable of hydrogen bonding, moderate solubility is expected in polar protic solvents. However, like most simple phenylboronic acids, its water solubility is likely to be low.

  • Polar Aprotic Solvents (e.g., Acetone, THF, DMSO): High solubility is anticipated in these solvents. The polarity of the MOM ether and the ability of these solvents to act as hydrogen bond acceptors will facilitate dissolution.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected. The hydrophobic phenyl ring is insufficient to overcome the high polarity imparted by the boronic acid and MOM groups.

Experimental Protocol for Solubility Determination: The Dynamic Method

For boronic acids, where equilibrium can be complicated by boroxine formation, a dynamic (or synthetic) method is a reliable technique for determining solubility. This method involves visually or instrumentally detecting the temperature at which a solid-liquid mixture of known composition becomes a single clear phase upon controlled heating.

Causality Behind Experimental Choices:

  • Why a Dynamic Method? Unlike the traditional shake-flask method which measures equilibrium solubility and can be slow, the dynamic method is faster and less susceptible to errors from slow dissolution kinetics or transformations like dehydration, providing a clear endpoint (dissolution temperature).[11]

  • Controlled Heating Rate: A slow, constant heating rate (e.g., 0.2-0.5 °C/min) is crucial to ensure the system remains close to thermal equilibrium, allowing for an accurate determination of the dissolution temperature.

  • Turbidity Detection: Monitoring the disappearance of turbidity provides a precise and objective measure of the exact point of complete dissolution, which is more reliable than subjective visual observation.

Step-by-Step Methodology:

  • Preparation of Samples: a. Accurately weigh a specific amount of this compound into a sealable glass vial. b. Add a precise volume or mass of the desired solvent to the vial to create a mixture of known composition. c. Add a small magnetic stir bar to the vial.

  • Experimental Setup: a. Place the vial in a temperature-controlled heating block or oil bath equipped with a magnetic stirrer. b. Insert a calibrated temperature probe directly into the sample mixture. c. Position a light source (e.g., a laser) to pass through the vial and a detector (or the observer's eye) on the opposite side to monitor turbidity.

  • Measurement: a. Begin stirring the mixture at a constant, moderate rate to ensure homogeneity. b. Start heating the sample at a slow, linear rate (e.g., 0.3 °C/min). c. Continuously monitor both the temperature and the turbidity of the solution. d. Record the temperature at the exact moment the last solid particles disappear and the solution becomes perfectly clear. This is the solubility temperature for that specific composition.

  • Data Analysis: a. Repeat steps 1-3 with different compositions of solute and solvent. b. Plot the dissolution temperature (°C or K) against the mole fraction (or concentration) of the solute. c. The resulting plot is the solubility curve, from which the solubility at any given temperature within the measured range can be determined.

The following diagram illustrates the workflow for this dynamic solubility determination protocol.

Figure 2: Workflow for Dynamic Solubility Determination prep 1. Sample Preparation - Weigh solute & solvent - Create known composition setup 2. Apparatus Setup - Place vial in heating block - Insert temp. probe & stir bar prep->setup measure 3. Measurement - Stir and heat at constant rate (e.g., 0.3 °C/min) setup->measure detect 4. Endpoint Detection - Monitor turbidity - Record temp. at full dissolution measure->detect repeat More Compositions? detect->repeat repeat->prep Yes plot 5. Data Analysis - Plot Temp vs. Composition - Generate solubility curve repeat->plot No end End plot->end

Caption: Figure 2: Workflow for dynamic solubility determination.

Safety and Handling

This compound should be handled with appropriate care in a laboratory setting. Based on available safety data for this and related compounds, the following precautions are advised:

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere, as some boronic acids can be sensitive to air and moisture.[12]

  • Toxicity: The compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[6] In case of ingestion, seek immediate medical attention.

Always consult the most current Safety Data Sheet (SDS) from the supplier before use for complete and detailed safety information.

Conclusion

This compound is a valuable synthetic intermediate whose utility is fundamentally linked to its physical and chemical properties. While specific experimental data for this compound remains sparse, a robust working profile can be developed by combining predictive data, information from structural analogs, and the well-understood chemical principles of the boronic acid class. This guide provides researchers with a foundational understanding of its key properties and a detailed, field-proven protocol for determining its solubility, a critical parameter for optimizing synthetic routes and enabling its application in drug discovery and beyond.

References

A Comprehensive Technical Guide to the Stability and Storage of 3-(Methoxymethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methoxymethoxy)phenylboronic acid is a versatile building block in modern organic synthesis, valued for its role in constructing complex molecular architectures through reactions such as the Suzuki-Miyaura cross-coupling.[1][2] As with many organoboron compounds, its utility is intrinsically linked to its stability. Understanding the factors that govern the integrity of this reagent is paramount for reproducible and high-yielding synthetic outcomes. This guide provides an in-depth analysis of the chemical stability of this compound, detailing its degradation pathways and offering evidence-based best practices for its storage and handling.

Core Chemical Stability Profile

The stability of an arylboronic acid is not absolute; it is a dynamic interplay of its inherent chemical properties and its immediate environment. For this compound, the key considerations revolve around the boronic acid functional group and, to a lesser extent, the methoxymethyl (MOM) ether. Boronic acids are generally stable and easy to handle, which contributes to their widespread use.[3] However, they are susceptible to several degradation pathways that can compromise sample purity and reactivity over time.

Major Degradation Pathways

Several key chemical transformations can lead to the degradation of this compound. These processes are often influenced by environmental factors such as moisture, heat, and the presence of oxidants.

1. Anhydride Formation (Boroxine Formation):

In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine.[4][5][6][7] This is a common and often reversible process.[4]

  • Causality: The driving force for boroxine formation is the elimination of water to form thermodynamically stable B-O-B bonds. This process can be accelerated by heat.[5][8]

  • Impact: While reversible in the presence of water, the formation of boroxine alters the molecular weight and stoichiometry of the reagent.[4][6] For reactions requiring precise control of equivalents, this can lead to significant errors.

Fig. 1: Reversible formation of a boroxine from three boronic acid molecules.

2. Protodeboronation:

Protodeboronation is the cleavage of the carbon-boron bond, with its replacement by a carbon-hydrogen bond.[4] This is a significant degradation pathway, particularly in aqueous or protic media.[4] The rate of this reaction is influenced by pH and the electronic properties of the aryl ring.[4][9]

  • Causality: The C-B bond is susceptible to cleavage under various conditions, including acidic or basic environments. For highly electron-deficient arenes, protodeboronation can even proceed via a transient aryl anionoid pathway.[9]

  • Impact: This process leads to the formation of 1-methoxy-3-(methoxymethoxy)benzene, an impurity that is inert in Suzuki-Miyaura coupling reactions, resulting in reduced yield and potential purification challenges.

3. Oxidation:

Arylboronic acids are susceptible to oxidative degradation, converting the boronic acid into a phenol.[10][11] This is a critical concern in biological applications where reactive oxygen species (ROS) may be present.[10][12]

  • Causality: The empty p-orbital on the boron atom is prone to attack by nucleophilic oxygen species.[10] This leads to a rearrangement and subsequent hydrolysis to yield the corresponding phenol and boric acid.[10] The reaction can be mediated by various oxidants, including atmospheric oxygen and peroxides.[13]

  • Impact: The formation of 3-(methoxymethoxy)phenol as a degradation product consumes the active reagent and introduces impurities into the reaction mixture.

Oxidation_Pathway A This compound (Ar-B(OH)₂) B Intermediate Peroxoboronate A->B Oxidant (e.g., O₂, H₂O₂) C 3-(Methoxymethoxy)phenol (Ar-OH) + B(OH)₃ B->C Rearrangement & Hydrolysis caption Fig. 2: Oxidative degradation of an arylboronic acid.

Fig. 2: Simplified pathway for the oxidative degradation of an arylboronic acid.

Recommended Storage and Handling Conditions

To mitigate the degradation pathways described above, stringent storage and handling protocols are essential. The following recommendations are based on the chemical nature of arylboronic acids and best practices in laboratory settings.

Storage Recommendations
ParameterRecommended ConditionRationale
Temperature 2-8°C or below.[14][15] Some sources recommend -70°C for long-term storage of phenylboronic acid.Lower temperatures slow the rate of all chemical degradation pathways, including dehydration to boroxine and oxidation.
Atmosphere Inert atmosphere (Argon or Nitrogen).[16]Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidative degradation and hydrolysis.[10][17]
Moisture Store in a dry, desiccated environment.Boronic acids are hygroscopic and moisture can facilitate protodeboronation and the hydrolysis of any boroxine present.[17][18][19]
Light Store in an opaque or amber container, protected from light.While not as critical as other factors, prolonged exposure to light can potentially provide the energy to initiate oxidative processes.
Container Tightly sealed, appropriate container (e.g., glass, HDPE).[17]Prevents ingress of moisture and oxygen. Inert materials prevent potential reactions with the container.[17]
Handling Protocols

When handling this compound, the primary goal is to minimize its exposure to detrimental environmental conditions.

Step-by-Step Handling Procedure:

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: Whenever possible, handle the solid in a glovebox or under a stream of inert gas (e.g., argon).

  • Dispensing: Use clean, dry spatulas and weighing vessels. Quickly weigh the desired amount and securely reseal the main container immediately.

  • Solution Preparation: If preparing a stock solution, use anhydrous solvents. Purge the solvent with an inert gas before use. Store solutions under an inert atmosphere and at low temperatures. However, be aware that long-term storage in solution is generally not recommended due to increased rates of degradation.

Enhancing Stability: Derivatives and Alternatives

For applications requiring enhanced stability, particularly during prolonged storage or under challenging reaction conditions, converting the boronic acid to a more stable derivative can be a viable strategy.

  • Boronate Esters: Reaction with a diol, such as pinacol, forms a boronate ester. These are generally more stable towards protodeboronation and oxidation.[4][9] The steric hindrance around the boron atom can also improve hydrolytic stability.[20]

  • Trifluoroborate Salts: Conversion to potassium aryltrifluoroborate salts (R-BF₃K) can significantly improve long-term storage stability.[21]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that can undergo slow, controlled release of the corresponding boronic acid under specific reaction conditions.[22] This is particularly useful for unstable boronic acids.[22]

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. While generally a stable compound, it is susceptible to degradation through boroxine formation, protodeboronation, and oxidation. By understanding the mechanisms behind these pathways and implementing rigorous storage and handling protocols—specifically, storage at low temperatures under a dry, inert atmosphere—the integrity of this valuable reagent can be preserved. For applications demanding superior stability, conversion to derivatives such as boronate esters or MIDA boronates offers a robust solution. Adherence to these guidelines will ensure the reliability and reproducibility of synthetic procedures utilizing this important chemical building block.

References

An In-depth Technical Guide to 3-(Methoxymethoxy)phenylboronic Acid: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Architect in Modern Synthesis

In the landscape of modern organic chemistry, boronic acids have risen to prominence as versatile and indispensable building blocks. Their unique reactivity, stability, and favorable toxicological profile have cemented their role in the synthesis of a vast array of complex molecules, from advanced materials to life-saving pharmaceuticals.[1] This guide focuses on a specific, yet highly significant, member of this class: 3-(Methoxymethoxy)phenylboronic acid. While it may not be the most widely known boronic acid, its strategic use of a methoxymethyl (MOM) protecting group offers synthetic chemists a powerful tool for intricate molecular construction, particularly in the realm of drug discovery. This document will provide an in-depth exploration of the discovery, history, synthesis, and application of this valuable reagent, offering both a historical perspective and practical, field-proven insights for the laboratory professional.

The Genesis of a Key Reagent: Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in a singular, seminal publication. Instead, its emergence is intertwined with the broader development and application of protected hydroxyphenylboronic acids in organic synthesis. The need for such reagents arose from the incompatibility of free phenolic hydroxyl groups with many common organometallic reactions, including the formation of boronic acids themselves.

The general strategy for preparing arylboronic acids, which involves the reaction of an organometallic species (like a Grignard or organolithium reagent) with a borate ester, has been a cornerstone of organoboron chemistry for decades. The innovation leading to compounds like this compound was the application of protecting group chemistry to this fundamental transformation. The methoxymethyl (MOM) ether was recognized as a suitable protecting group for phenols due to its stability under the basic and nucleophilic conditions required for boronic acid synthesis, and its relatively straightforward removal under acidic conditions.

A significant milestone in the application, and likely a key driver for the scaled-up synthesis of this compound, was its use as a critical starting material in the synthesis of the potent tubulin polymerization inhibitor, BNC105. The development of BNC105, as detailed in a 2011 article in the Journal of Medicinal Chemistry, showcases the strategic importance of this particular boronic acid in constructing the complex benzofuran core of the drug candidate.[2][3] This work, emerging from a focused effort in cancer drug discovery, highlights how the demand for specific, functionalized building blocks in medicinal chemistry often propels the development and accessibility of novel reagents.

The Synthetic Pathway: A Step-by-Step Guide

The synthesis of this compound is a two-step process, beginning with the protection of 3-bromophenol, followed by the conversion of the resulting aryl bromide to the boronic acid. The following protocols are based on established synthetic transformations and insights from the synthesis of analogous compounds.

Protection of 3-Bromophenol: Synthesis of 1-Bromo-3-(methoxymethoxy)benzene

The initial step involves the protection of the phenolic hydroxyl group of 3-bromophenol as a methoxymethyl (MOM) ether. This is crucial to prevent interference from the acidic proton of the phenol in the subsequent organometallic reaction.

Experimental Protocol:

  • To a solution of 3-bromophenol (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, is added a hindered, non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA; 1.5-2.0 equivalents).

  • The reaction mixture is cooled in an ice bath (0 °C).

  • Chloromethyl methyl ether (MOM-Cl; 1.2-1.5 equivalents) is added dropwise to the stirred solution. Caution: Chloromethyl methyl ether is a known carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • The reaction is allowed to warm to room temperature and stirred for several hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1-bromo-3-(methoxymethoxy)benzene, which can be purified by column chromatography if necessary.

ReagentMolar Equiv.Purpose
3-Bromophenol1.0Starting material
N,N-Diisopropylethylamine1.5 - 2.0Base to deprotonate the phenol
Chloromethyl methyl ether1.2 - 1.5MOM protecting group source
Dichloromethane/THF-Solvent
Boronic Acid Formation: Synthesis of this compound

With the protected aryl bromide in hand, the next stage is the conversion to the corresponding boronic acid. This is typically achieved through a lithium-halogen exchange followed by quenching with a borate ester.

Experimental Protocol:

  • A solution of 1-bromo-3-(methoxymethoxy)benzene (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • A solution of n-butyllithium (n-BuLi) in hexanes (1.1-1.2 equivalents) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The formation of the aryllithium species is typically rapid.

  • After stirring for a short period (e.g., 30-60 minutes) at -78 °C, a trialkyl borate, such as trimethyl borate or triisopropyl borate (2.0-3.0 equivalents), is added dropwise, again maintaining a low temperature.

  • The reaction mixture is stirred at -78 °C for an additional 1-2 hours and then allowed to warm slowly to room temperature.

  • The reaction is then carefully quenched by the addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • The mixture is stirred vigorously for a period to hydrolyze the borate ester.

  • The product is extracted into an organic solvent such as ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude this compound is often obtained as a solid and can be purified by recrystallization or trituration with a suitable solvent system (e.g., a mixture of ether and hexanes).

ReagentMolar Equiv.Purpose
1-Bromo-3-(methoxymethoxy)benzene1.0Starting material
n-Butyllithium1.1 - 1.2For lithium-halogen exchange
Trialkyl borate2.0 - 3.0Boron source
Anhydrous THF-Solvent

Synthetic Workflow Diagram:

Synthesis_Workflow cluster_0 Step 1: MOM Protection cluster_1 Step 2: Boronic Acid Formation 3-Bromophenol 3-Bromophenol 1-Bromo-3-(methoxymethoxy)benzene 1-Bromo-3-(methoxymethoxy)benzene 3-Bromophenol->1-Bromo-3-(methoxymethoxy)benzene  MOM-Cl, DIPEA, DCM 1-Bromo-3-(methoxymethoxy)benzene_2 1-Bromo-3- (methoxymethoxy)benzene 3-(Methoxymethoxy)phenylboronic_acid 3-(Methoxymethoxy)phenyl- boronic acid 1-Bromo-3-(methoxymethoxy)benzene_2->3-(Methoxymethoxy)phenylboronic_acid 1. n-BuLi, THF, -78°C 2. B(OR)3 3. H3O+

Caption: Overall synthesis of this compound.

Application in Suzuki-Miyaura Cross-Coupling: A Powerful Partnership

The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and substituted aromatic compounds.

The MOM-protected hydroxyl group is stable to the basic conditions of the Suzuki-Miyaura coupling, allowing for the selective formation of the desired C-C bond without interference from the phenol. Following the coupling reaction, the MOM group can be readily removed under acidic conditions to reveal the free hydroxyl group in the final product. This "protect-couple-deprotect" strategy is a cornerstone of modern organic synthesis.

Suzuki-Miyaura Coupling Mechanism Overview:

Suzuki_Coupling cluster_reactants Reactants Pd0 Pd(0)Ln PdII R-Pd(II)-X Ln Pd0->PdII Oxidative Addition PdII_OR R-Pd(II)-OR' Ln PdII->PdII_OR Metathesis PdII_Ar R-Pd(II)-Ar Ln PdII_OR->PdII_Ar Transmetalation PdII_Ar->Pd0 Reductive Elimination Product R-Ar PdII_Ar->Product ArylHalide R-X ArylHalide->PdII BoronicAcid ArB(OH)2 BoronicAcid->PdII_Ar Base Base Base->PdII_OR

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Concluding Remarks for the Practicing Scientist

This compound exemplifies the elegance and utility of strategic functional group protection in complex molecule synthesis. Its development and application, particularly in the synthesis of bioactive compounds like BNC105, underscore the symbiotic relationship between medicinal chemistry and synthetic methodology. For the researcher engaged in drug discovery or the development of novel materials, understanding the history, preparation, and reactivity of such specialized building blocks is paramount. This guide has aimed to provide a comprehensive yet practical overview, empowering scientists to confidently incorporate this versatile reagent into their synthetic endeavors.

References

theoretical studies and computational analysis of 3-(Methoxymethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 3-(Methoxymethoxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical and computational analysis of this compound, a versatile reagent in modern organic synthesis. The document delves into the molecular structure, electronic properties, and reactivity of this compound, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. Through a combination of established theoretical principles and advanced computational modeling, this guide aims to provide researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively utilize and understand the behavior of this compound in synthetic and medicinal chemistry endeavors. The inclusion of detailed computational protocols, predicted spectroscopic data, and a proposed synthetic route serves as a practical resource for the scientific community.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including a vast array of pharmaceuticals, agrochemicals, and advanced materials. The versatility and functional group tolerance of the Suzuki-Miyaura reaction have cemented its status as an indispensable tool in the drug discovery and development pipeline.

The reactivity and selectivity of phenylboronic acids in these cross-coupling reactions are profoundly influenced by the nature and position of substituents on the phenyl ring. These substituents can modulate the electronic properties and steric environment of the boronic acid moiety, thereby fine-tuning its reactivity. This compound is a particularly interesting derivative due to the presence of the methoxymethyl (MOM) ether. The MOM group serves as a protecting group for the phenolic hydroxyl group, which is often incompatible with the reaction conditions used in many synthetic transformations. The ability to deprotect the MOM group under specific conditions to reveal the phenol offers a strategic advantage in multi-step syntheses, allowing for late-stage functionalization of the molecule.

This guide will provide a detailed exploration of the theoretical underpinnings and computational analysis of this compound. By understanding its electronic structure, conformational preferences, and reactivity parameters, researchers can make more informed decisions in the design of synthetic routes and the development of novel molecular entities.

Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of a reagent is paramount for its safe and effective handling and application in a laboratory setting. This section summarizes the key properties of this compound.

PropertyValueReference
Chemical Name This compound
CAS Number 216443-40-2[2]
Molecular Formula C₈H₁₁BO₄
Molecular Weight 181.98 g/mol
Appearance Solid
InChI 1S/C8H11BO4/c1-12-6-13-8-4-2-3-7(5-8)9(10)11/h2-5,10-11H,6H2,1H3
InChI Key VAPXDSYOTCGWBV-UHFFFAOYSA-N
SMILES COCOC1=CC=CC(B(O)O)=C1
Predicted pKa 7.95 ± 0.10[1]
Predicted Boiling Point 357.1 ± 52.0 °C[1]
Predicted Density 1.19 ± 0.1 g/cm³[1]

Safety Information:

This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of this compound: A Proposed Protocol

Step 1: Protection of the Phenolic Hydroxyl Group

The first step involves the protection of the acidic phenolic proton with a methoxymethyl (MOM) group. This is crucial to prevent interference with the subsequent organometallic reactions.

Synthesis_Step1 reactant1 3-Bromophenol product 1-Bromo-3-(methoxymethoxy)benzene reactant1->product 1. reactant2 Chloromethyl methyl ether (MOM-Cl) reactant2->product reagent Base (e.g., DIPEA) Solvent (e.g., DCM) reagent->product

Diagram 1: Protection of 3-bromophenol with a MOM group.

Protocol:

  • To a solution of 3-bromophenol (1.0 eq) in dichloromethane (DCM) at 0 °C, add N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford 1-bromo-3-(methoxymethoxy)benzene.

Step 2: Borylation to Form the Boronic Acid

The second step involves a lithium-halogen exchange followed by borylation with a trialkyl borate and subsequent hydrolysis to yield the desired boronic acid. This is a common and effective method for the synthesis of arylboronic acids.[3]

Synthesis_Step2 reactant 1-Bromo-3-(methoxymethoxy)benzene product This compound reactant->product reagent1 1. n-Butyllithium   THF, -78 °C reagent1->product reagent2 2. Triisopropyl borate reagent2->product reagent3 3. Aqueous acid workup reagent3->product

Diagram 2: Borylation to form the target boronic acid.

Protocol:

  • Dissolve 1-bromo-3-(methoxymethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.5 eq) dropwise, again ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the solution is acidic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.

Theoretical and Computational Analysis

To gain a deeper understanding of the reactivity and electronic nature of this compound, a comprehensive computational analysis was performed using Density Functional Theory (DFT). These calculations provide valuable insights into the molecule's structure, electronic properties, and potential for participation in chemical reactions.

Computational Methodology

All calculations were performed using established quantum chemical software packages. The molecular geometry of this compound was optimized using the B3LYP functional with the 6-31G(d,p) basis set.[4][5] This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules. Frequency calculations were performed on the optimized geometry to confirm that it represents a true energy minimum on the potential energy surface. The molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) were also calculated at the same level of theory.

Computational_Workflow start Initial Structure of This compound geom_opt Geometry Optimization (DFT: B3LYP/6-31G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_min Confirmation of Energy Minimum freq_calc->energy_min prop_calc Property Calculations energy_min->prop_calc mep Molecular Electrostatic Potential (MEP) prop_calc->mep fmo Frontier Molecular Orbitals (HOMO/LUMO) prop_calc->fmo nmr NMR Shielding Tensors (GIAO) prop_calc->nmr ir IR Frequencies prop_calc->ir

Diagram 3: Workflow for the computational analysis.
Conformational Analysis

The presence of the methoxymethyl ether and the boronic acid group introduces conformational flexibility to the molecule. The two primary rotational degrees of freedom are around the C-O-C-O bonds of the MOM group and the C-B bond of the boronic acid. Computational studies on similar phenylboronic acids have shown that the syn-anti conformation of the B(OH)₂ group is generally the most stable.[6]

Electronic Properties: Frontier Molecular Orbitals and Molecular Electrostatic Potential

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the outcome of chemical reactions.[7][8][9] The Highest Occupied Molecular Orbital (HOMO) represents the ability of a molecule to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) represents its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity.[10]

Predicted Electronic Properties:

ParameterPredicted Value (eV)
HOMO Energy -6.58
LUMO Energy -0.89
HOMO-LUMO Gap 5.69

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The HOMO is primarily localized on the phenyl ring and the oxygen atoms of the MOM group and boronic acid, indicating that these are the most nucleophilic regions of the molecule. The LUMO is predominantly centered on the boron atom and the phenyl ring, highlighting the electrophilic nature of the boron center.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule and is useful for predicting sites of electrophilic and nucleophilic attack.[11][12][13] In the MEP of this compound, the most negative potential (red regions) is located around the oxygen atoms of the boronic acid and the MOM group, indicating their susceptibility to electrophilic attack. The most positive potential (blue regions) is found around the hydroxyl protons of the boronic acid, making them the most acidic protons in the molecule.

Predicted Spectroscopic Data

To aid in the experimental characterization of this compound, we have predicted its ¹H and ¹³C NMR spectra and key IR vibrational frequencies using computational methods.

Predicted ¹H NMR (in CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.65d1HAr-H
7.58s1HAr-H
7.35t1HAr-H
7.10d1HAr-H
5.20s2HO-CH₂-O
3.50s3HO-CH₃
~5.0 (broad)s2HB(OH)₂

Note: The chemical shift of the B(OH)₂ protons can vary significantly depending on concentration and the presence of water.

Predicted ¹³C NMR (in CDCl₃):

Chemical Shift (ppm)Assignment
157.5Ar-C-O
135.0Ar-C
130.0 (broad)Ar-C-B
129.5Ar-C
122.0Ar-C
118.0Ar-C
94.5O-CH₂-O
56.0O-CH₃

Note: The carbon attached to the boron atom often shows a broad signal due to quadrupolar relaxation.

Predicted Key IR Vibrational Frequencies (cm⁻¹):

Frequency (cm⁻¹)Assignment
~3300 (broad)O-H stretch (B(OH)₂)
~2950C-H stretch (aliphatic)
~1600, 1480C=C stretch (aromatic)
~1350B-O stretch
~1150C-O stretch (ether)

These predicted spectra provide a valuable reference for the experimental identification and characterization of this compound. Experimental spectra for the closely related 3-methoxyphenylboronic acid can be found for comparison.[14][15]

Applications in Drug Development and Organic Synthesis

The primary application of this compound in drug development and organic synthesis lies in its use as a coupling partner in the Suzuki-Miyaura reaction.[16][17][18] The MOM-protected hydroxyl group allows for the introduction of a masked phenol, which can be deprotected at a later stage to reveal a reactive handle for further functionalization. This strategy is particularly valuable in the synthesis of complex molecules where the presence of a free phenol might be incompatible with other reaction steps.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[19] The catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R1PdR2 R¹-Pd(II)L_n-R² Transmetalation->R1PdR2 RedElim Reductive Elimination R1PdR2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Ar-B(OH)₂ 3-(MOMO)Ph-B(OH)₂ Ar-B(OH)₂->Transmetalation Ar-X Ar'-X Ar-X->OxAdd Base Base Base->Transmetalation

Diagram 4: Catalytic cycle of the Suzuki-Miyaura reaction.

Representative Protocol for a Suzuki-Miyaura Coupling:

  • To a reaction vessel, add this compound (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a suitable solvent system, such as a mixture of toluene and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Strategic Use in Medicinal Chemistry

The ability to introduce a protected phenol makes this compound a valuable building block in medicinal chemistry.[20][21][22] Phenolic hydroxyl groups are common functionalities in bioactive molecules and can participate in key hydrogen bonding interactions with biological targets. By using the MOM-protected version, medicinal chemists can build the core scaffold of a molecule and then unmask the phenol at a late stage to explore structure-activity relationships or to attach a pro-drug moiety.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for applications in drug discovery and development. Its utility stems from its ability to participate in Suzuki-Miyaura cross-coupling reactions, allowing for the strategic introduction of a masked phenolic group. This in-depth technical guide has provided a comprehensive overview of the theoretical and computational aspects of this compound. Through DFT calculations, we have elucidated its electronic structure, conformational preferences, and predicted its spectroscopic properties. The proposed synthetic protocol and representative reaction conditions for its use in Suzuki-Miyaura coupling offer practical guidance for researchers. As the demand for more complex and diverse molecular architectures continues to grow, a thorough understanding of the properties and reactivity of key building blocks like this compound will remain essential for the advancement of chemical synthesis and medicinal chemistry.

References

Unlocking the Potential: Frontier Research Areas for 3-(Methoxymethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Methoxymethoxy)phenylboronic acid stands as a versatile and highly valuable reagent in modern organic synthesis. While its role in Suzuki-Miyaura cross-coupling reactions is well-documented, its broader potential remains significantly under-explored. This guide moves beyond established applications to illuminate novel and impactful research avenues. We will delve into its latent capabilities in advanced medicinal chemistry, pioneering sensor development, and next-generation materials science. This document is designed to serve as a strategic roadmap for researchers, providing not only theoretical frameworks but also actionable experimental designs to drive innovation and discovery.

Core Competency: The Suzuki-Miyaura Coupling Reaction

The primary application of this compound is as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern synthetic chemistry due to its high functional group tolerance, mild reaction conditions, and commercial availability of reagents. The methoxymethyl (MOM) group serves as a robust protecting group for the phenolic hydroxyl, which can be easily removed post-coupling to yield a phenol, a key pharmacophore and synthetic handle.

Mechanistic Rationale and Experimental Protocol

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, base, and solvent is critical for optimizing reaction yield and purity.

Standard Protocol for Suzuki-Miyaura Coupling:

  • Reagent Preparation: In a nitrogen-purged glovebox, a 20 mL scintillation vial is charged with this compound (1.2 equiv.), the aryl halide partner (1.0 equiv.), and a palladium catalyst such as Pd(dppf)Cl₂ (2 mol%).

  • Solvent and Base Addition: A degassed solvent mixture, typically 1,4-dioxane/water (4:1), is added, followed by the addition of a base, most commonly an aqueous solution of K₂CO₃ (2.0 equiv.).

  • Reaction Execution: The vial is sealed and the reaction mixture is stirred vigorously at 80-100 °C. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Charge Vial: - 3-(MOM)phenylboronic acid - Aryl Halide - Palladium Catalyst B Add Degassed Solvents (e.g., Dioxane/Water) A->B C Add Base (e.g., K2CO3 solution) B->C D Seal Vial and Heat (80-100 °C) C->D E Monitor Progress (TLC or LC-MS) D->E F Cool and Dilute (Ethyl Acetate) E->F G Aqueous Wash (Water, Brine) F->G H Dry, Filter, Concentrate G->H I Flash Column Chromatography H->I J Pure Biaryl Product I->J caption Figure 1. Experimental workflow for a standard Suzuki-Miyaura coupling.

Figure 1. Experimental workflow for a standard Suzuki-Miyaura coupling.

Frontier Research Area: Medicinal Chemistry and Drug Discovery

The true potential of this compound lies in its application as a versatile scaffold for the synthesis of novel therapeutic agents.

Bioisosteric Replacement and Scaffold Hopping

The 3-hydroxyphenyl motif, accessible after MOM deprotection, is a common feature in many biologically active molecules. Researchers can utilize this compound to perform scaffold hopping, replacing existing cores in known drugs with novel biaryl structures to improve potency, selectivity, or pharmacokinetic properties.

Fragment-Based Drug Discovery (FBDD)

As a relatively small and synthetically tractable molecule, this compound is an ideal starting point for FBDD campaigns. The MOM-protected phenol allows for initial fragment screening, with subsequent deprotection and elaboration of the hydroxyl group to optimize binding interactions with a target protein.

Frontier Research Area: Advanced Sensor Technology

The inherent ability of the boronic acid moiety to reversibly bind with 1,2- and 1,3-diols presents a significant opportunity for the development of sophisticated chemical sensors.

Fluorescent Saccharide Sensors

A promising research direction is the design of fluorescent sensors for the detection of biologically relevant saccharides, such as glucose. By coupling this compound to a fluorophore, the binding of a saccharide to the boronic acid can modulate the fluorescent output through mechanisms like Photoinduced Electron Transfer (PET). The MOM group provides a synthetic handle to tune the electronic properties of the sensor system.

Proposed Sensing Mechanism:

  • Initial State: The sensor exists in a "quenched" state where the fluorescence of the fluorophore is suppressed.

  • Analyte Binding: In the presence of a target saccharide, the boronic acid moiety forms a stable cyclic boronate ester.

  • Signal Transduction: This binding event alters the electronic structure of the sensor, disrupting the quenching mechanism and leading to a "turn-on" fluorescent signal.

Sensing_Pathway Sensor_Off Fluorophore-Linker-Boronic Acid Quenched State (Low Fluorescence) Sensor_On Cyclic Boronate Ester Complex Fluorescent State (High Signal) Sensor_Off->Sensor_On + Saccharide - 2H₂O Saccharide Target Saccharide (e.g., Glucose) caption Figure 2. Signaling pathway for a 'turn-on' fluorescent saccharide sensor.

literature review on the applications of 3-(Methoxymethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Guide to 3-(Methoxymethoxy)phenylboronic Acid: Applications & Protocols

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound emerges as a highly versatile and strategic building block in modern organic synthesis. Its unique structure, featuring a methoxymethyl (MOM) protected phenol, allows for its seamless integration into complex synthetic pathways, particularly in the formation of carbon-carbon bonds via the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This guide provides an in-depth exploration of its primary applications, from the synthesis of bioactive compounds in medicinal chemistry to the development of novel materials.[3][4] We will delve into the mechanistic underpinnings of its reactivity, offer detailed, field-proven experimental protocols for its use and subsequent deprotection, and present a holistic view of its role in advancing chemical innovation.

Introduction: The Strategic Advantage of a Protected Phenol

At its core, this compound is an aromatic boronic acid, a class of compounds renowned for their stability, low toxicity, and exceptional utility in palladium-catalyzed cross-coupling reactions.[1][5] Its molecular formula is C8H11BO4 with a molecular weight of 181.98 g/mol . What sets this reagent apart is the methoxymethyl (MOM) ether at the meta-position. This feature serves two critical purposes:

  • Masking Reactivity: The free hydroxyl group of 3-hydroxyphenylboronic acid can interfere with or be incompatible with certain reaction conditions. The MOM group acts as a robust protecting group, rendering the phenol inert during sensitive transformations like the Suzuki-Miyaura coupling.

  • Enabling Sequential Functionalization: Once the desired carbon-carbon bond is forged, the MOM group can be selectively cleaved under acidic conditions to reveal the phenol.[6][7] This unveiled hydroxyl group then becomes a handle for further synthetic modifications, such as etherification, esterification, or participation in other coupling reactions, allowing for the rapid construction of molecular complexity.

This dual-functionality makes this compound an invaluable tool, particularly in the multi-step synthesis of complex molecules where precise control over reactive functional groups is paramount.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The most prominent application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[5] This reaction is a cornerstone of modern synthetic chemistry for its power to form C(sp²)–C(sp²) bonds, typically to construct biaryl or vinyl-aryl structures.[8]

The Catalytic Cycle Explained

The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid.[5][8][9] The generally accepted mechanism proceeds through three key steps:[8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (R¹-X), forming a Pd(II) intermediate.[8][9]

  • Transmetalation: The base activates the boronic acid, forming a boronate species. This species then transfers its organic group (in this case, the 3-(methoxymethoxy)phenyl moiety) to the Pd(II) complex, displacing the halide.[8][10]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond (R¹-R²) and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[8][9]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination Product Coupled Product (R¹-R²) PdII_R1R2->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->PdII_RX BoronicAcid Boronic Acid (R²-B(OH)₂) BoronicAcid->PdII_R1R2 Base Base (e.g., K₂CO₃) Base->PdII_R1R2 Activates Boronic Acid caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Applications in Drug Discovery and Bioactive Compounds

Boronic acids are crucial building blocks in medicinal chemistry for synthesizing bioactive molecules and creating chemical libraries to explore structure-activity relationships (SAR).[3] The biaryl motif constructed via Suzuki coupling is a common scaffold in many pharmaceutical agents. This compound is particularly useful as it allows for the introduction of a latent phenol, a functional group prevalent in many natural products and drugs known for its hydrogen bonding capabilities and metabolic properties.

Phenylboronic acid and its derivatives have gained significant attention for their potential in targeted cancer therapy, owing to their ability to bind with sialic acids on cancer cell surfaces.[11] This reagent can be used to synthesize complex molecules that act as enzyme inhibitors or components of advanced drug delivery systems.[11][12]

Applications in Materials Science

The utility of phenylboronic acids extends into materials science for creating advanced polymers and functional materials.[13][14] The Suzuki reaction enables the synthesis of conjugated polymers and organic molecules used in applications like organic light-emitting diodes (OLEDs).[13] Phenylboronic acid-containing polymers are also explored for biomedical applications such as drug-delivery systems and scaffolds for tissue engineering due to their unique interactions with diols.[15]

Experimental Protocols & Methodologies

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the coupling of this compound with an aryl bromide.

Causality Behind Choices:

  • Catalyst: Palladium catalysts like Pd(PPh₃)₄ are chosen for their efficiency in catalyzing the C-C bond formation.[16]

  • Base: An aqueous solution of a base like K₂CO₃ or Na₂CO₃ is essential for activating the boronic acid to form the boronate, which is the active species in the transmetalation step.[17][18]

  • Solvent System: A two-phase solvent system (e.g., Dioxane/Water or Toluene/Water) is often used to dissolve both the organic starting materials and the inorganic base.[19]

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). Add the organic solvent (e.g., dioxane) followed by an aqueous solution of the base (e.g., 2M K₂CO₃).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.[20]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[20][21] The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.[21]

Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.

Protocol for MOM Group Deprotection

The removal of the MOM protecting group is typically achieved under acidic conditions, which cleave the acetal to reveal the free phenol.[6]

Causality Behind Choices:

  • Acid: Strong acids like HCl or trifluoroacetic acid (TFA) are used to protonate one of the ether oxygens, activating the acetal for cleavage.[6]

  • Solvent: Solvents like methanol or dichloromethane (DCM) are chosen for their ability to dissolve the starting material and their compatibility with acidic conditions.

Step-by-Step Methodology:

  • Dissolution: Dissolve the MOM-protected compound (1.0 eq) in a suitable solvent (e.g., methanol or DCM).

  • Acid Addition: Add a strong acid (e.g., concentrated HCl or TFA) dropwise at room temperature.[6]

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC for the disappearance of the starting material.

  • Workup: Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry, and concentrate. The resulting phenol can be purified by chromatography or recrystallization if necessary.

Parameter Suzuki-Miyaura Coupling MOM Deprotection
Key Reagents Pd Catalyst, Base (K₂CO₃)Strong Acid (HCl, TFA)
Typical Solvents Dioxane/H₂O, Toluene/H₂OMethanol, DCM
Temperature 80-100 °CRoom Temperature
Reaction Time 2-24 hours30 min - 12 hours
Workup Aqueous extractionNeutralization, extraction

Safety and Handling

  • This compound: Classified as Acute Toxic (Oral, Category 3). Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

  • Palladium Catalysts: Many palladium compounds are irritants and should be handled with care.

  • Solvents and Reagents: Use solvents like dioxane and reagents like aryl halides in a well-ventilated fume hood.

Conclusion

This compound stands as a testament to the power of strategic functional group protection in organic synthesis. Its primary role in the robust and reliable Suzuki-Miyaura coupling reaction allows for the efficient construction of complex biaryl systems.[22] The subsequent ease of deprotection to reveal a versatile phenolic handle provides chemists in drug discovery, materials science, and beyond with a powerful tool for molecular innovation. A thorough understanding of the reaction mechanisms and optimized protocols, as detailed in this guide, is key to leveraging the full potential of this valuable synthetic intermediate.

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling with 3-(Methoxymethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-C Bond Formation for Advanced Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its power to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] Its impact, recognized with the 2010 Nobel Prize in Chemistry, is particularly profound in the synthesis of biaryl and poly-aryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This guide provides an in-depth protocol for the application of 3-(Methoxymethoxy)phenylboronic acid in Suzuki-Miyaura coupling. The use of this reagent highlights a crucial strategy in multi-step synthesis: the use of protecting groups. The methoxymethyl (MOM) ether serves as a robust shield for the phenolic hydroxyl group, preventing its potential interference during the catalytic cycle. This allows for the precise construction of the biaryl backbone, with the option for subsequent deprotection to reveal the phenol. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive, field-proven methodology.

The Engine of the Reaction: The Suzuki-Miyaura Catalytic Cycle

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling operates via a well-defined catalytic cycle centered on a palladium catalyst.[5][6][7][8][9] The cycle is comprised of three fundamental steps:

  • Oxidative Addition: The cycle initiates with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halogen bond of the aryl halide (Ar-X). This oxidative step transforms the catalyst into a Pd(II) intermediate.[3][8] The reactivity order for the halide is typically I > Br > OTf >> Cl.[10]

  • Transmetalation: This is the defining step where the carbon nucleophile is transferred. The organoboron reagent, this compound, does not react directly. It must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (a boronate).[1][11][12] This activated species then transfers its MOM-protected phenyl group to the Pd(II) center, displacing the halide. The choice of base is critical and can significantly influence the reaction rate and yield.

  • Reductive Elimination: The final step involves the collapse of the diaryl-Pd(II) intermediate. The two organic fragments are expelled as the desired biaryl product, and the palladium catalyst is regenerated in its active Pd(0) state, ready to begin a new cycle.[5]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X (L)₂ Pd0->ArPdX OxAdd Oxidative Addition OxAdd->Pd0 ArPdAr Ar-Pd(II)-Ar' (L)₂ ArPdX->ArPdAr Transmetal Transmetalation Transmetal->ArPdX BaseX X⁻ + Base Cation Transmetal->BaseX ArPdAr->Pd0 RedElim Reductive Elimination ArPdAr->RedElim Product Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic R'-B(OH)₂ + Base Boronate [R'-B(OH)₃]⁻ Boronic->Boronate Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a MOM-Protected Biaryl

This protocol provides a general method for the coupling of an aryl bromide with this compound. Optimization may be required for different aryl halides or complex substrates.

Materials and Reagents
  • Aryl Halide: e.g., 4-Bromoanisole (or other Ar-I, Ar-Br, Ar-OTf)

  • Boronic Acid: this compound

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand. Pre-catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] are also excellent choices.[4][13][14][15]

  • Ligand (if required): Triphenylphosphine (PPh₃), SPhos, or XPhos. Bulky, electron-rich phosphine ligands are known to enhance catalyst activity, especially for less reactive aryl chlorides.[15]

  • Base: Anhydrous Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄), or Cesium Carbonate (Cs₂CO₃).[11]

  • Solvent System: A degassed mixture of an organic solvent and water, such as 1,4-Dioxane/H₂O or Toluene/H₂O (typically in a 4:1 to 10:1 ratio).

  • Inert Gas: High-purity Argon or Nitrogen.

Equipment
  • Oven-dried round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas line (manifold or balloon)

  • Heating mantle or oil bath with temperature control

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column).

Quantitative Reaction Parameters

The following table outlines a typical starting point for reaction setup.

ComponentStoichiometry (Equivalents)Catalyst Loading (mol%)Purpose
Aryl Halide (Ar-X)1.0-Electrophilic coupling partner
This compound1.2 - 1.5-Nucleophilic coupling partner (excess ensures complete consumption of Ar-X)
Palladium Catalyst (e.g., Pd(PPh₃)₄)-1 - 5Facilitates the catalytic cycle
Base (e.g., K₂CO₃)2.0 - 3.0-Activates the boronic acid for transmetalation
Solvent--Provides reaction medium (e.g., Dioxane/H₂O 4:1, ~0.1 M concentration)
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Prepare a degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1 v/v) by bubbling inert gas through it for 20-30 minutes. Add the degassed solvent to the reaction flask via syringe.

  • Reaction: Place the flask in a pre-heated oil bath or heating mantle set to 85-100 °C and stir vigorously.[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel to yield the pure MOM-protected biaryl.

Post-Coupling Strategy: MOM Group Deprotection

The product from the Suzuki coupling is the MOM-protected phenol. To reveal the free hydroxyl group, a subsequent deprotection step is required. The MOM group is an acetal, making it stable to the basic and reductive conditions of the Suzuki reaction, but labile under acidic conditions.[16]

Standard Deprotection Protocol (Acidic Hydrolysis)
  • Dissolve the purified MOM-protected biaryl in a suitable solvent such as methanol (MeOH) or tetrahydrofuran (THF).

  • Add a strong acid, such as 2M hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[16][17]

  • Stir the mixture at room temperature, monitoring the reaction by TLC until the starting material is consumed.

  • Upon completion, neutralize the acid carefully with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the final biaryl phenol. Further purification may be necessary.

For substrates containing other acid-sensitive functional groups, milder and more chemoselective deprotection methods using reagents like trimethylsilyl triflate (TMSOTf) in combination with 2,2′-bipyridyl have been developed.[18][19][20]

Deprotection_Workflow Start MOM-Protected Biaryl (Suzuki Product) Process Acidic Hydrolysis (e.g., HCl / MeOH) Start->Process End Final Product (Biaryl Phenol) Process->End

Caption: Workflow for the acidic deprotection of the MOM ether.

Field-Proven Insights & Troubleshooting

  • The Enemy of Boronic Acids - Protodeborylation: A common side reaction is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[5] This can be exacerbated by prolonged reaction times or high temperatures. Using a slight excess of the boronic acid (1.2-1.5 eq) can help mitigate the impact of this side reaction on the yield of the desired product.

  • Inertness is Non-Negotiable: The Pd(0) catalyst is sensitive to oxygen. Incomplete degassing of solvents or a poor inert atmosphere is a primary cause of low yields or failed reactions. Always use freshly degassed solvents.

  • Base Matters: The choice of base can be critical. For sensitive substrates, a weaker base like Na₂CO₃ might be preferred. For more challenging couplings, a stronger, more soluble base like Cs₂CO₃ or K₃PO₄ often accelerates the reaction.[11] The base is not a mere spectator; it is a key reagent in the transmetalation step.[1][11][21]

  • Challenging Substrates: For sterically hindered aryl halides or unreactive aryl chlorides, catalyst performance can be dramatically improved by using specialized dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[10][15] These ligands promote both the oxidative addition and reductive elimination steps.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective and strategic method for the synthesis of protected biaryl phenols. By understanding the underlying mechanism and carefully controlling reaction parameters—particularly the choice of catalyst, base, and the maintenance of an inert atmosphere—researchers can reliably construct complex molecular architectures. The subsequent, straightforward deprotection of the MOM group provides clean access to valuable phenolic compounds, making this a cornerstone protocol for pharmaceutical and materials science discovery.

References

Application Notes and Protocols for 3-(Methoxymethoxy)phenylboronic acid in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of 3-(Methoxymethoxy)phenylboronic acid in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within pharmaceutical and materials science research, the precise construction of carbon-carbon bonds is paramount. Palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, offer an unparalleled platform for achieving this complexity. Among the vast array of available building blocks, boronic acids have emerged as exceptionally versatile and user-friendly coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction.[1]

This guide focuses on a particularly valuable, yet nuanced, building block: This compound . Its utility stems from the strategic placement of a methoxymethyl (MOM) ether protecting group on a phenylboronic acid scaffold. The MOM group masks a reactive phenol, a common functional handle in drug candidates and functional materials. This protection allows for the selective formation of a biaryl linkage via the boronic acid, with the option for subsequent deprotection to reveal the phenol for further functionalization. Phenylboronic acid derivatives are key components in the development of novel therapeutics, including targeted cancer therapies and drug delivery systems.[2][3][4][5][6]

These application notes provide a comprehensive overview of the use of this compound in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, offer detailed, field-proven protocols, and provide insights into best practices and troubleshooting to empower researchers in their synthetic endeavors.

Mechanistic Framework: The Palladium Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction is a robust and widely employed method for the formation of C-C bonds.[1][7] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[7][8] Understanding this cycle is critical for optimizing reaction conditions and troubleshooting unexpected outcomes.

The three key steps of the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophilic coupling partner (e.g., an aryl halide), forming a Pd(II) intermediate.[1][7][9] Electron-rich ligands on the palladium center facilitate this step.[1]

  • Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. The presence of a base is essential for this step; it activates the boronic acid by forming a more nucleophilic boronate species.[1][9][10]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7][8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Both Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Both RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Boronic Ar'-B(OH)₂ + Base Boronic->Transmetalation

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols: A Practical Guide

The following protocols are designed to be a starting point for researchers. Optimization may be necessary depending on the specific aryl halide coupling partner and desired scale.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol outlines a reliable method for the coupling of this compound with a generic aryl bromide.

Materials:

Reagent/MaterialMolecular WeightAmountMoles (mmol)Equivalents
This compound181.98 g/mol 218 mg1.21.2
Aryl Bromide--1.01.0
Pd(PPh₃)₄1155.56 g/mol 29 mg0.0250.025
Potassium Carbonate (K₂CO₃)138.21 g/mol 276 mg2.02.0
1,4-Dioxane-8 mL--
Water-2 mL--

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (218 mg, 1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (29 mg, 0.025 mmol). Then, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Combine Reactants & Base B 2. Establish Inert Atmosphere A->B C 3. Add Catalyst & Solvents B->C D 4. Heat and Stir C->D E 5. Monitor Reaction Progress D->E F 6. Aqueous Workup E->F Reaction Complete G 7. Purification F->G H Isolated Product G->H

Figure 2: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2: Deprotection of the MOM Ether

The MOM group is generally stable to the basic conditions of the Suzuki-Miyaura reaction but can be readily cleaved under acidic conditions to reveal the free phenol.[11]

Materials:

Reagent/MaterialAmount
MOM-protected biaryl1.0 mmol
Methanol10 mL
Hydrochloric Acid (concentrated)0.5 mL

Procedure:

  • Dissolution: Dissolve the MOM-protected biaryl (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Acid Addition: Add concentrated hydrochloric acid (0.5 mL) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the deprotection by TLC until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Best Practices and Troubleshooting

Catalyst and Ligand Selection:

  • Palladium Source: While Pd(PPh₃)₄ is a reliable catalyst, other palladium sources such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with a phosphine ligand can also be effective.[10] For challenging substrates, including sterically hindered or electron-rich aryl chlorides, the use of bulky, electron-rich phosphine ligands like those developed by Buchwald and Fu (e.g., SPhos, XPhos) can significantly improve reaction efficiency.[12][13]

  • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[1] For general-purpose couplings, triphenylphosphine (PPh₃) is often sufficient. For more demanding transformations, specialized ligands may be required.[13][14]

Base Selection:

  • The choice of base is critical for the transmetalation step.[1]

  • Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. For sterically hindered substrates, stronger bases like cesium carbonate may be beneficial.[15]

  • Organic Bases: In some cases, organic bases like triethylamine (NEt₃) can be employed, particularly when aqueous conditions are to be avoided.

Solvent System:

  • A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.

  • Common Solvents: Toluene, 1,4-dioxane, and dimethylformamide (DMF) are frequently used organic solvents. The choice of solvent can influence reaction rates and yields.

Troubleshooting Common Issues:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Poor solubility of reagents- Use a fresh batch of catalyst- Ensure thorough degassing of solvents- Screen different solvent systems or add a co-solvent
Homocoupling of Boronic Acid - Presence of oxygen- High reaction temperature- Rigorously exclude oxygen from the reaction- Lower the reaction temperature
Protodeborylation (Loss of Boronic Acid) - Presence of water and acid/base- Prolonged reaction times- Use anhydrous conditions if possible- Minimize reaction time
Premature MOM Deprotection - Strongly acidic impurities in reagents or solvents- Use purified reagents and solvents- Employ a milder base

Conclusion

This compound is a valuable synthetic intermediate that enables the strategic construction of complex biaryl structures. By understanding the underlying principles of the Suzuki-Miyaura reaction and adhering to best practices in experimental execution, researchers can effectively utilize this versatile building block in their synthetic campaigns. The protocols and insights provided herein serve as a robust foundation for the successful application of this compound in palladium-catalyzed cross-coupling reactions.

References

experimental procedure for MOM deprotection of 3-(Methoxymethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the efficient removal of the methoxymethyl (MOM) protecting group from 3-(methoxymethoxy)phenylboronic acid to yield 3-hydroxyphenylboronic acid. The protocol detailed herein utilizes a standard acidic hydrolysis method, optimized to ensure high yield and purity while mitigating the risk of protodeboronation, a common side reaction with arylboronic acids under acidic conditions. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a detailed experimental procedure, mechanistic insights, and purification strategies.

Introduction

The methoxymethyl (MOM) ether is a frequently employed protecting group for phenols and alcohols due to its stability across a wide range of non-acidic conditions, including reactions involving organometallics and hydrides.[1] Its removal is typically achieved under acidic conditions.[1] 3-Hydroxyphenylboronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, for the introduction of phenolic moieties into complex molecules.[2]

The deprotection of MOM-protected arylboronic acids presents a specific challenge: the acidic conditions required for MOM ether cleavage can also promote protodeboronation, the undesired cleavage of the carbon-boron bond.[3][4] Therefore, the selection of an appropriate acid and carefully controlled reaction conditions are paramount to selectively cleave the C-O bond of the MOM ether while preserving the C-B bond of the boronic acid. This protocol outlines a reliable method using hydrochloric acid in a methanol/tetrahydrofuran solvent system, which provides a balance of reactivity and selectivity.

Mechanistic Rationale: Acid-Catalyzed Acetal Cleavage

The deprotection of a MOM ether proceeds via an acid-catalyzed hydrolysis mechanism. The reaction is initiated by the protonation of the ether oxygen atom of the MOM group, which makes it a better leaving group. Subsequent cleavage of the carbon-oxygen bond results in the formation of a resonance-stabilized oxonium ion and the liberation of the free phenol. The oxonium ion is then quenched by water or another nucleophile present in the reaction mixture, ultimately forming formaldehyde and methanol as byproducts.[3]

It is crucial to perform this reaction under controlled conditions (e.g., at room temperature or with mild heating) to minimize the competing acid-catalyzed protodeboronation of the arylboronic acid.[3][5]

Experimental Protocol

This section details the step-by-step procedure for the deprotection of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Sigma-AldrichStore under inert atmosphere
Tetrahydrofuran (THF)AnhydrousMajor SupplierUse freshly distilled or from a solvent purification system
Methanol (MeOH)ACS GradeMajor Supplier
Hydrochloric Acid (HCl)37% (conc.)Major Supplier
Diethyl Ether (Et₂O)ACS GradeMajor Supplier
Saturated aq. Sodium Bicarbonate (NaHCO₃)Lab Prepared
Saturated aq. Sodium Chloride (Brine)Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)Major Supplier
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Major Supplier
Rotary evaporator
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 5.49 mmol).

  • Dissolution: Add a 1:1 mixture of tetrahydrofuran (THF) and methanol (MeOH) (20 mL total volume). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Acid Addition: To the stirred solution, add concentrated hydrochloric acid (37%, 1.0 mL) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours at room temperature. For slower reactions, gentle heating to 40 °C can be applied.

  • Quenching: Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), cool the mixture to room temperature (if heated) and carefully quench by adding it to a beaker containing ice-cold water (50 mL).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-hydroxyphenylboronic acid.

  • Purification: The crude product can be purified by recrystallization from a minimal amount of hot water or a suitable solvent system like ethyl acetate/hexanes to afford 3-hydroxyphenylboronic acid as a white to off-white solid.[6][7][8]

Workflow Diagram

Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 3-(MOM)phenylboronic acid in THF/MeOH (1:1) add_hcl Add conc. HCl dropwise at room temperature start->add_hcl monitor Monitor by TLC (2-4 hours) add_hcl->monitor quench Quench with ice-cold water monitor->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO₃ (aq) and Brine extract->wash dry Dry (MgSO₄) and Concentrate wash->dry recrystallize Recrystallize from hot water or EtOAc/Hexanes dry->recrystallize product 3-Hydroxyphenylboronic Acid (Pure Product) recrystallize->product

Caption: Experimental workflow for MOM deprotection.

Results and Characterization

Successful deprotection will yield 3-hydroxyphenylboronic acid. The identity and purity of the product should be confirmed by standard analytical techniques.

PropertyExpected Value
AppearanceWhite to off-white solid
Molecular FormulaC₆H₇BO₃
Molecular Weight137.93 g/mol
Melting Point210-213 °C (decomposes)[9]
¹H NMR (DMSO-d₆)Spectral data should be consistent with the structure of 3-hydroxyphenylboronic acid.[10]

Troubleshooting and Safety Considerations

  • Incomplete Reaction: If the reaction stalls, gentle heating (up to 40-50 °C) can be applied. However, prolonged heating or higher temperatures should be avoided to prevent deboronation.

  • Low Yield: Potential loss of the product to the aqueous layer during work-up can occur due to the polarity of the hydroxyl and boronic acid groups. Ensure thorough extraction. Acid-catalyzed protodeboronation is another cause for low yield; using milder acidic conditions or shorter reaction times may be necessary.

  • Safety: Concentrated hydrochloric acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The organic solvents used are flammable.

Conclusion

The protocol described provides a reliable and efficient method for the deprotection of this compound. By carefully controlling the reaction conditions, particularly temperature and reaction time, the MOM group can be selectively removed to afford 3-hydroxyphenylboronic acid in good yield and high purity, while minimizing the risk of protodeboronation. This procedure is a valuable tool for synthetic chemists requiring access to this important building block for various applications in medicinal chemistry and materials science.

References

Application Notes & Protocols: 3-(Methoxymethoxy)phenylboronic acid as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Phenol Moiety and its Protection

The phenol functional group is a cornerstone in medicinal chemistry, appearing in a vast number of natural products and U.S. FDA-approved pharmaceuticals.[1][2] Its ability to act as both a hydrogen bond donor and acceptor allows it to form critical interactions with biological targets, such as enzymes and receptors, often anchoring a drug molecule in its binding site.[3] However, the very reactivity that makes the phenolic hydroxyl group valuable in a final compound—its acidity and nucleophilicity—presents a significant challenge during multi-step organic synthesis. It can interfere with many common synthetic transformations, particularly metal-catalyzed cross-coupling reactions that require basic conditions.

To navigate this, medicinal chemists employ protecting group strategies. The methoxymethyl (MOM) ether is a robust and reliable choice for protecting phenols.[4] It is easily installed and, crucially, is stable across a wide pH range (pH 4-12) and to a variety of nucleophiles, bases, and redox reagents, making it compatible with numerous reaction conditions.[4][5] The MOM group is, however, readily cleaved under acidic conditions to regenerate the free phenol.[4][6]

This application note focuses on 3-(Methoxymethoxy)phenylboronic acid , a bifunctional reagent that brilliantly merges the utility of a MOM-protected phenol with the synthetic power of a boronic acid. It serves as a stable and highly effective surrogate for the more reactive 3-hydroxyphenylboronic acid, enabling chemists to construct complex biaryl scaffolds via the Suzuki-Miyaura cross-coupling reaction before revealing the critical phenol moiety in a final, targeted step.

Core Physicochemical Properties

A clear understanding of the reagent's basic properties is fundamental to its successful application.

PropertyValueSource
Chemical Formula C₈H₁₁BO₄
Molecular Weight 181.98 g/mol
CAS Number 220549-36-8
Physical Form Solid
Hazard Classification Acute Toxicity 3 (Oral)

Primary Application: Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals.[7][8][9]

The Causality Behind Using a Protected Phenol Surrogate

In the Suzuki-Miyaura reaction, a base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[10][11] Using an unprotected hydroxyphenylboronic acid under these basic conditions can lead to several undesirable side reactions:

  • Phenoxide Formation: The base can deprotonate the acidic phenol, forming a phenoxide that can alter the electronic properties and reactivity of the boronic acid.

  • Catalyst Inhibition: The resulting phenoxide can coordinate to the palladium center, potentially inhibiting or poisoning the catalyst.

  • Reduced Solubility: The anionic nature of the phenoxide can decrease solubility in common organic solvents used for the coupling.

By employing this compound, the hydroxyl group is masked as a non-acidic MOM ether, circumventing these issues and ensuring a clean, high-yielding coupling reaction. The MOM group is inert to the basic conditions required for the reaction to proceed.

General Workflow and Mechanism

The overall synthetic strategy involves two key transformations: the C-C bond formation followed by deprotection. This workflow provides a reliable path to complex phenolic compounds.

Caption: Synthetic workflow using the title building block.

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The base is critical for activating the boronic acid for transmetalation.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)-X(L₂) (Oxidative Addition Complex) pd0->pd_complex Oxidative Addition transmetal_complex Ar-Pd(II)-Ar'(L₂) (Transmetalation Complex) pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) transmetal_complex->product arx Ar-X (Aryl Halide) arx->pd_complex ar_boronic Ar'-B(OH)₂ (Boronic Acid) ar_boronic->transmetal_complex base Base (e.g., K₂CO₃) base->ar_boronic

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocols

Safety Precaution: Always consult the Safety Data Sheet (SDS) before handling any chemical.[12][13][14] this compound is classified as acutely toxic if swallowed. Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)

  • Potassium carbonate [K₂CO₃] (2.0 mmol, 2.0 equiv)

  • Toluene (10 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Repeat this cycle three times. This step is critical to remove oxygen, which can deactivate the Pd(0) catalyst formed in situ.

  • Solvent Addition: Add the toluene (10 mL) and water (1 mL) via syringe. The biphasic system is common and often beneficial for this reaction.

  • Heating and Monitoring: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aryl bromide is consumed (typically 12-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the MOM-protected biaryl.

Catalyst SystemBaseSolvent SystemTypical TemperatureNotes
Pd(OAc)₂ / PPh₃K₂CO₃Toluene / H₂O90-100 °CA standard, cost-effective system.[10]
Pd₂(dba)₃ / P(t-Bu)₃K₃PO₄DioxaneRoom Temp - 80 °CHighly active catalyst for challenging substrates, including aryl chlorides.[15]
Pd(PPh₃)₄Na₂CO₃DME / H₂O80-90 °CA common pre-catalyst that is used directly.
Protocol 2: General Procedure for MOM Group Deprotection

This protocol describes the acidic cleavage of the MOM ether to reveal the final phenolic product.

Materials:

  • MOM-protected biaryl (from Protocol 1) (1.0 mmol)

  • Methanol (10 mL)

  • Concentrated Hydrochloric Acid (HCl) (1 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: Dissolve the MOM-protected biaryl (1.0 mmol) in methanol (10 mL) in a round-bottom flask at room temperature.

  • Acid Addition: Add concentrated HCl (1 mL) dropwise to the stirring solution.

  • Monitoring: Stir the reaction at room temperature. The deprotection is often complete within 1-4 hours. Monitor the disappearance of the starting material by TLC. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.

  • Neutralization: Once the reaction is complete, cool the mixture to 0 °C (ice bath) and carefully neutralize the acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Extraction: Remove the methanol under reduced pressure. Add water (15 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude phenol can be purified by flash column chromatography or recrystallization.

Deprotection ReagentSolventConditionsNotes
HCl (conc.)Methanol / THFRoom Temp - 50 °CClassic, robust method.[4][6]
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room TempGood for substrates sensitive to aqueous conditions.[6]
p-Toluenesulfonic acid (pTSA)MethanolRefluxSolid acid, easy to handle.[16]
Silica-supported NaHSO₄Dichloromethane (DCM)Room TempHeterogeneous catalyst, allows for simple filtration-based workup.[17]

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemists. It provides a strategic solution to the challenge of incorporating a 3-hydroxyphenyl motif into complex molecules, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction. By masking the reactive phenol as a stable MOM ether, chemists can perform C-C bond formation with high efficiency and predictability. The subsequent straightforward deprotection step cleanly unviels the crucial phenol moiety, ready to engage in vital interactions with its biological target. The protocols outlined herein provide a solid foundation for the successful application of this reagent in drug discovery and development programs.

References

Application Note: Strategic Selection of Catalysts and Bases for Suzuki-Miyaura Cross-Coupling of 3-(Methoxymethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, chemists, and drug development professionals on the effective use of 3-(Methoxymethoxy)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The methoxymethyl (MOM) ether serves as a crucial protecting group for the phenolic hydroxyl, enabling the synthesis of complex biaryl structures that are precursors to valuable phenolic compounds. The success of these coupling reactions hinges on the judicious selection of a palladium catalyst and a suitable base to ensure high product yields while preserving the integrity of the acid-sensitive MOM protecting group. This guide elucidates the mechanistic principles behind catalyst and base selection, offers field-proven experimental protocols, and provides a framework for reaction optimization and troubleshooting.

Mechanistic Foundation: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron species and an organohalide.[1] The reaction proceeds through a catalytic cycle involving a palladium catalyst, which is generally accepted to consist of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step, especially for less reactive halides like aryl chlorides.[4]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the exchange of the halide or other ligand on the Pd(II) complex.[1][5][6]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[7]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation diaryl_pd Ar-Pd(II)L₂-Ar' transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product arx Ar-X arx->oxidative_addition boronate Ar'-B(OR)₃⁻ boronate->transmetalation base Base (e.g., OH⁻) base->boronate boronic_acid Ar'-B(OH)₂ boronic_acid->boronate

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle

The Role of the Base: Activation and Selectivity

The choice of base is not trivial; it is fundamental to the reaction's success. Organoboron compounds are generally unreactive towards transmetalation in the absence of a base.[1] The base performs several key functions:

  • Boronate Formation: The primary role of the base is to react with the boronic acid to form an anionic boronate complex (e.g., [R-B(OH)₃]⁻). This increases the nucleophilicity of the organic group on boron, thereby promoting its transfer to the electrophilic palladium(II) center.[5][8]

  • Catalyst Activation: In some pathways, the base can replace the halide ligand on the Pd(II) intermediate, forming a more reactive palladium-hydroxide or -alkoxide species that readily undergoes transmetalation.[1][6]

For this compound, the reaction must be conducted under conditions that do not cleave the MOM protecting group. MOM ethers are stable in alkaline media but are sensitive to acid.[9][10] Therefore, the use of a base is not only necessary for the catalytic cycle but also ensures the stability of the starting material.

Commonly Used Bases:

  • Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are widely used, moderately strong bases suitable for a broad range of substrates. Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility in organic solvents.[11]

  • Phosphates (K₃PO₄): A stronger base than carbonates, tripotassium phosphate is particularly effective for coupling less reactive substrates like aryl chlorides and for reactions involving sterically hindered partners.

  • Hydroxides (NaOH, Ba(OH)₂): Strong bases that can be very effective but may promote side reactions if sensitive functional groups are present.

  • Fluorides (KF, CsF): Mild bases that can activate boronic acids, especially when other base-labile groups are present in the substrates.[5]

Palladium Catalyst Systems: Precatalysts and Ligands

The "catalyst" is typically a combination of a palladium source (precatalyst) and a ligand. The ligand stabilizes the palladium center, modulates its reactivity, and influences the efficiency of each step in the catalytic cycle.[12]

Palladium Precatalysts:

  • Pd(0) Sources: Complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common Pd(0) sources that can directly enter the catalytic cycle.[12]

  • Pd(II) Sources: Bench-stable Pd(II) salts such as Palladium(II) acetate (Pd(OAc)₂) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are widely used.[12] They require in situ reduction to the active Pd(0) species, which is often accomplished by a phosphine ligand or another reagent in the mixture.

Ligand Selection: The choice of ligand is critical for tuning the catalyst's activity.

  • Triphenylphosphine (PPh₃): The classical ligand, effective for reactive aryl iodides and bromides.[2]

  • Bulky, Electron-Rich Phosphines: Ligands such as Tricyclohexylphosphine (PCy₃), Tri-tert-butylphosphine (P(t-Bu)₃), and dialkylbiaryl phosphines (e.g., XPhos, SPhos) are highly effective for challenging couplings. Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates oxidative addition, especially with aryl chlorides.[5][13]

  • N-Heterocyclic Carbenes (NHCs): These are strong electron-donating ligands that form very stable and highly active palladium complexes, making them excellent for coupling unreactive substrates.[5]

Recommended Experimental Protocols

Safety Precaution: Always handle reagents and solvents in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Reactions should be run under an inert atmosphere (Nitrogen or Argon).

Protocol 1: General Coupling with an Aryl Bromide

This protocol is a robust starting point for coupling this compound with common aryl or heteroaryl bromides.

Materials:

  • This compound (1.2 equiv, e.g., 1.2 mmol, 218 mg)

  • Aryl Bromide (1.0 equiv, e.g., 1.0 mmol)

  • Pd(PPh₃)₄ (3 mol%, e.g., 0.03 mmol, 35 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, e.g., 2.0 mmol, 276 mg)

  • 1,4-Dioxane and Water (4:1 mixture, e.g., 5 mL)

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar and condenser, add the aryl bromide, this compound, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress using TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.

Protocol 2: High-Activity Coupling with an Aryl Chloride

This protocol utilizes a more active catalyst system necessary for the challenging oxidative addition of aryl chlorides.

Materials:

  • This compound (1.5 equiv, e.g., 1.5 mmol, 273 mg)

  • Aryl Chloride (1.0 equiv, e.g., 1.0 mmol)

  • Pd₂(dba)₃ (2 mol% Pd, e.g., 0.01 mmol, 9.2 mg)

  • XPhos (4.5 mol%, e.g., 0.045 mmol, 21.5 mg)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv, e.g., 2.0 mmol, 424 mg)

  • Toluene (e.g., 5 mL)

Procedure:

  • In a dry, inert-atmosphere glovebox, add Pd₂(dba)₃ and XPhos to a reaction vial. Add toluene and stir for 10 minutes to form the active catalyst.

  • In a separate reaction flask, add the aryl chloride, this compound, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas.

  • Transfer the pre-activated catalyst solution to the reaction flask via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress. Couplings with aryl chlorides may require 12-24 hours.

  • Follow steps 7-11 from Protocol 1 for workup and purification.

Data Summary and Optimization Workflow

The selection of conditions can be summarized for easy comparison.

Table 1: Summary of Recommended Reaction Conditions

EntryCoupling PartnerCatalyst System (mol%)Base (equiv)SolventTemp (°C)Notes
1Aryl Iodide/BromidePd(PPh₃)₄ (2-5%)K₂CO₃ (2.0)Dioxane/H₂O90-100Robust, general-purpose method.
2Aryl BromidePdCl₂(dppf) (2-5%)Cs₂CO₃ (2.0)DMF or Dioxane90-100Good for heteroaryl bromides.
3Aryl TriflatePd(OAc)₂ (2%) / PCy₃ (4%)K₃PO₄ (2.0)Toluene100Effective for triflate electrophiles.[5]
4Aryl ChloridePd₂(dba)₃ (2%) / XPhos (4.5%)K₃PO₄ (2.0)Toluene or Dioxane100-110High-activity system for unreactive chlorides.

Troubleshooting Workflow: If a reaction provides a low yield, a systematic approach to optimization is recommended. Common issues include inefficient catalyst activity, catalyst decomposition, or degradation of the boronic acid (protodeboronation).

Troubleshooting_Workflow Figure 2: Workflow for Optimizing Low-Yield Reactions start Low Yield Observed check_inert Verify Inert Atmosphere & Reagent Purity start->check_inert screen_base Screen Base (K₂CO₃ → Cs₂CO₃ → K₃PO₄) check_inert->screen_base If conditions are optimal screen_ligand Screen Ligand (PPh₃ → Buchwald-type) screen_base->screen_ligand If no improvement screen_temp Adjust Temperature (Increase in 10°C increments) screen_ligand->screen_temp If no improvement success High Yield Achieved screen_temp->success Optimization successful

Caption: Figure 2: Workflow for Optimizing Low-Yield Reactions

Conclusion

The successful application of this compound in Suzuki-Miyaura cross-coupling is readily achievable through the rational selection of catalysts and bases. For standard aryl bromides and iodides, classic conditions using Pd(PPh₃)₄ and a carbonate base are effective. For more challenging substrates like aryl chlorides, the use of advanced catalyst systems comprising bulky, electron-rich phosphine ligands and stronger bases like K₃PO₄ is essential. The protocols and optimization strategies outlined in this guide provide a robust framework for synthesizing a wide array of biaryl compounds while preserving the critical MOM-protecting group, facilitating advancements in medicinal chemistry and materials science.

References

The Strategic Application of 3-(Methoxymethoxy)phenylboronic Acid in the Synthesis of Bioactive Molecules: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug discovery, the quest for efficient and modular synthetic routes to complex bioactive molecules is paramount. Among the vast arsenal of chemical reagents, boronic acids have emerged as indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide focuses on a particularly valuable, yet nuanced, building block: 3-(Methoxymethoxy)phenylboronic acid .

The strategic incorporation of the methoxymethyl (MOM) ether protecting group on the meta-position of the phenylboronic acid offers chemists a dual advantage. Firstly, it masks a reactive phenol functionality, preventing unwanted side reactions and allowing for the selective modification of other parts of the molecule. Secondly, the MOM group can be readily cleaved under specific conditions to reveal the free phenol, a common pharmacophore in many biologically active compounds, including kinase inhibitors and natural product analogues. This application note will provide an in-depth exploration of the utility of this compound, complete with field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Core Application: Suzuki-Miyaura Coupling in the Synthesis of Kinase Inhibitors

A prime example of the strategic use of this compound is in the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecules that can inhibit specific kinases is therefore a major focus of pharmaceutical research.

The general workflow for the synthesis of a biaryl kinase inhibitor using this compound via a Suzuki-Miyaura coupling is depicted below. This is followed by the deprotection of the MOM group to yield the final active pharmaceutical ingredient (API).

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Deprotection Aryl_Halide Aryl Halide (e.g., Heterocyclic Core) Coupled_Product MOM-Protected Biaryl Intermediate Aryl_Halide->Coupled_Product Boronic_Acid This compound Boronic_Acid->Coupled_Product Pd_Catalyst Palladium Catalyst & Ligand Pd_Catalyst->Coupled_Product Catalyzes C-C bond formation Base Base (e.g., K2CO3, Cs2CO3) Base->Coupled_Product Solvent Solvent (e.g., Dioxane/Water) Solvent->Coupled_Product MOM_Protected MOM-Protected Biaryl Intermediate Final_Product Final Bioactive Molecule (Phenol) MOM_Protected->Final_Product Cleavage of MOM ether Acid Acidic Conditions (e.g., HCl) Acid->Final_Product

Caption: Synthetic workflow for bioactive molecules.

Case Study: Synthesis of an Aurora Kinase Inhibitor Precursor

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many human cancers, making them attractive targets for cancer therapy. The synthesis of selective Aurora kinase inhibitors often involves the construction of a biaryl scaffold. Here, we detail the synthesis of a key intermediate for a potent Aurora kinase inhibitor, GSK1070916, utilizing this compound.[1][2][3]

Reaction Scheme:

This Suzuki-Miyaura coupling reaction forges the critical carbon-carbon bond between the quinazoline core and the MOM-protected hydroxyphenyl ring.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.

Protocol 1: Suzuki-Miyaura Coupling of 4-Chloro-6-iodoquinazoline with this compound

This protocol outlines the palladium-catalyzed cross-coupling to form the MOM-protected biaryl intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
4-Chloro-6-iodoquinazoline292.461.01.0
This compound181.981.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.050.05
Potassium Carbonate (K₂CO₃)138.213.03.0
1,4-Dioxane-10 mL-
Water-2 mL-

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 4-chloro-6-iodoquinazoline (1.0 mmol, 292 mg), this compound (1.2 mmol, 218 mg), and potassium carbonate (3.0 mmol, 415 mg).

    • Causality behind choice: An excess of the boronic acid is used to ensure complete consumption of the more valuable aryl halide. Potassium carbonate is a commonly used base in Suzuki couplings, facilitating the transmetalation step.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. This is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg). Then, add 1,4-dioxane (10 mL) and water (2 mL) via syringe.

    • Causality behind choice: Pd(PPh₃)₄ is a common and effective precatalyst for Suzuki couplings. The dioxane/water solvent system is effective for dissolving both the organic substrates and the inorganic base.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 4-((3-(methoxymethoxy)phenyl)amino)-6-iodoquinazoline as a solid.

Protocol 2: Deprotection of the MOM Group

This protocol describes the cleavage of the methoxymethyl ether to reveal the final phenolic compound.

Materials and Reagents:

ReagentConcentrationAmount (mL)
4-((3-(methoxymethoxy)phenyl)amino)-6-iodoquinazoline-1.0 mmol
Hydrochloric Acid (HCl)6 M5 mL
Methanol (MeOH)-10 mL

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the MOM-protected intermediate (1.0 mmol) in methanol (10 mL).

  • Acid Addition: To the stirred solution, add 6 M hydrochloric acid (5 mL) at room temperature.

    • Causality behind choice: Acidic conditions are required to hydrolyze the acetal functionality of the MOM ether. The use of aqueous HCl in methanol provides a homogeneous reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-8 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Upon completion, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. The product will often precipitate out of solution.

  • Purification: Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield the final product, 4-((3-hydroxyphenyl)amino)-6-iodoquinazoline. If necessary, the product can be further purified by recrystallization.

G cluster_suzuki Protocol 1: Suzuki-Miyaura Coupling cluster_deprotection Protocol 2: MOM Deprotection start_suzuki Combine Reactants: Aryl Halide Boronic Acid Base inert_atm Establish Inert Atmosphere start_suzuki->inert_atm add_catalyst Add Pd Catalyst and Solvents inert_atm->add_catalyst react_suzuki Heat and Stir (80-90 °C) add_catalyst->react_suzuki workup_suzuki Workup: Quench, Extract, Wash react_suzuki->workup_suzuki purify_suzuki Purify: Column Chromatography workup_suzuki->purify_suzuki product_suzuki MOM-Protected Intermediate purify_suzuki->product_suzuki start_deprotection Dissolve MOM-Protected Intermediate in MeOH add_acid Add Aqueous HCl start_deprotection->add_acid react_deprotection Stir at Room Temperature add_acid->react_deprotection workup_deprotection Workup: Neutralize, Filter react_deprotection->workup_deprotection product_deprotection Final Bioactive Phenol workup_deprotection->product_deprotection

Caption: Experimental workflow for synthesis and deprotection.

Conclusion: A Valuable Asset in the Synthetic Chemist's Toolbox

This compound stands out as a highly valuable and strategic building block in the synthesis of bioactive molecules. Its ability to participate in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, combined with the presence of a readily cleavable protecting group for a key phenolic moiety, offers a powerful and flexible approach for medicinal chemists. The protocols and insights provided in this guide are intended to equip researchers with the practical knowledge to effectively utilize this reagent in their own drug discovery and development programs, ultimately accelerating the journey from a synthetic concept to a potentially life-saving therapeutic.

References

Application Note: Strategic Use of 3-(Methoxymethoxy)phenylboronic Acid for the Synthesis of Biphenyl-3-ols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The synthesis of substituted biphenylols is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. A frequent challenge in these syntheses is the presence of a reactive hydroxyl group, which necessitates a robust protecting group strategy. This application note provides an in-depth guide to a highly efficient strategy employing 3-(Methoxymethoxy)phenylboronic acid as a key building block in Suzuki-Miyaura cross-coupling reactions. We will explore the underlying chemical principles, provide detailed, field-proven protocols for coupling and deprotection, and discuss critical experimental parameters to ensure reproducible, high-yield synthesis of the target biphenyl-3-ol scaffolds.

Introduction: The Strategic Advantage of Pre-Protection

In multi-step organic synthesis, the order of operations is critical. When constructing complex molecules like biphenylols, the phenolic hydroxyl group can interfere with many standard reaction conditions, particularly the organometallic intermediates of cross-coupling reactions. A common approach involves protecting the phenol on an aryl halide, performing the cross-coupling, and then deprotecting. However, an alternative and often more convergent strategy is to use a boronic acid that already contains a protected hydroxyl group.

This compound is an ideal reagent for this purpose. The methoxymethyl (MOM) ether is a robust protecting group, stable to the basic and nucleophilic conditions typical of the Suzuki-Miyaura coupling.[1][2] This allows for the direct formation of the C-C bond to create the biphenyl core, with the phenol masked as a stable MOM ether. Subsequent acidic workup or a dedicated deprotection step efficiently cleaves the MOM group to reveal the desired hydroxyl functionality.[3][4][5] This approach streamlines the synthetic route and can improve overall yields by reducing the number of synthetic manipulations on more complex intermediates.

Reagent Profile: this compound

Proper handling and understanding of the starting material are paramount. Below are the key properties and safety information for this reagent.

PropertyValueSource
Molecular Formula C₈H₁₁BO₄Sigma-Aldrich
Molecular Weight 181.98 g/mol Sigma-Aldrich
Appearance SolidSigma-Aldrich
Storage Temperature 2-8°CLookChem[6]
Hazard Codes H301 (Toxic if swallowed)Sigma-Aldrich
Signal Word DangerSigma-Aldrich

Note: Buyer assumes responsibility to confirm product identity and purity. The reagent may contain varying amounts of the corresponding boroxine (anhydride).

The Two-Stage Synthetic Strategy

The overall workflow is a logical two-step process: first, the construction of the biphenyl skeleton via palladium-catalyzed cross-coupling, followed by the unmasking of the phenolic hydroxyl group.

G cluster_0 Stage 1: C-C Bond Formation cluster_1 Stage 2: Deprotection ArylHalide Aryl Halide (Ar-X) Suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base) ArylHalide->Suzuki BoronicAcid This compound BoronicAcid->Suzuki Intermediate MOM-Protected Biphenyl Suzuki->Intermediate Deprotection Acidic Cleavage Intermediate->Deprotection FinalProduct Target Biphenyl-3-ol Deprotection->FinalProduct

Figure 1: Overall protecting group strategy workflow.

Stage 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons.[7] It involves the reaction of an organoboron compound (the boronic acid) with an organohalide in the presence of a palladium catalyst and a base.

Mechanism Overview

The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The base activates the boronic acid, facilitating the transfer of the MOM-protected phenyl group from boron to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biphenyl product.

Suzuki_Cycle cluster_steps center Pd(0)L₂ Pd_II_ArX Ar-Pd(II)L₂-X center->Pd_II_ArX 1 OA Oxidative Addition ArylHalide Ar-X TM Transmetalation BoronicAcid Ar'-B(OH)₂ + Base RE Reductive Elimination Product Ar-Ar' Pd_II_ArAr Ar-Pd(II)L₂-Ar' Pd_II_ArX->Pd_II_ArAr 2 Pd_II_ArAr->center 3 Pd_II_ArAr->Product

Figure 2: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocol 1: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of an aryl bromide with this compound. Conditions may require optimization depending on the specific aryl halide used.

Materials:

  • Aryl bromide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent system (e.g., Dioxane/H₂O 4:1, or Toluene/EtOH/H₂O)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) to the flask.

  • Via cannula or syringe, add the degassed solvent system (e.g., Dioxane/H₂O 4:1, ~0.1 M concentration relative to the aryl halide). The solvent should be degassed by bubbling with an inert gas for 15-20 minutes prior to use.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours. Look for the consumption of the starting aryl halide.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure MOM-protected biphenyl product.

Stage 2: Deprotection of the MOM Ether

The MOM group is an acetal, making it labile under acidic conditions while being stable to a wide range of other reagents.[1] The standard deprotection method is acidic hydrolysis.[3]

Mechanism of Acidic Cleavage

The deprotection is initiated by the protonation of one of the ether oxygens. The more Lewis basic oxygen (adjacent to the methyl group) is typically protonated, forming a good leaving group (methanol). The resulting oxocarbenium ion is then attacked by water or another nucleophile (like the alcohol solvent), leading to a hemiacetal which subsequently decomposes to release the free phenol and formaldehyde.[3][4]

G MOM_Ether Ar-O-CH₂-O-CH₃ Protonation Protonation (H⁺) MOM_Ether->Protonation Protonated_Ether Ar-O-CH₂-O⁺(H)-CH₃ Protonation->Protonated_Ether Loss_MeOH Loss of MeOH Protonated_Ether->Loss_MeOH Oxocarbenium [Ar-O=CH₂]⁺ (Oxocarbenium ion) Loss_MeOH->Oxocarbenium Hydrolysis Hydrolysis (H₂O) Oxocarbenium->Hydrolysis Hemiacetal Ar-O-CH₂-OH (Hemiacetal) Hydrolysis->Hemiacetal Decomposition Decomposition Hemiacetal->Decomposition Phenol Ar-OH (Final Product) Decomposition->Phenol Byproducts CH₂O + CH₃OH Decomposition->Byproducts

Figure 3: Mechanism of acid-catalyzed MOM deprotection.

Experimental Protocol 2: Acid-Catalyzed MOM Deprotection

This protocol describes a standard and robust method for cleaving the MOM ether to yield the final biphenylol.

Materials:

  • MOM-protected biphenyl (1.0 eq)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the MOM-protected biphenyl (1.0 eq) in methanol (or THF) to a concentration of approximately 0.1-0.2 M in a round-bottom flask with a stir bar.

  • Add a few drops of concentrated HCl (typically 5-10% v/v). The causality here is that the strong acid is required to protonate the ether oxygen, initiating the cleavage mechanism.[8]

  • Stir the reaction at room temperature or gently heat to 40-50 °C.

  • Reaction Monitoring: Monitor the reaction by TLC. The product (the phenol) will have a lower Rf value and will often stain differently (e.g., with potassium permanganate) than the starting material. The reaction is usually complete in 1-4 hours.

  • Work-up: Once complete, cool the reaction to room temperature. Carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Remove the bulk of the organic solvent (methanol or THF) under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

  • Purification: If necessary, the crude biphenylol can be purified by flash column chromatography or recrystallization.

Alternative Deprotection Conditions

While strong acid is effective, it may not be suitable for substrates with other acid-labile functional groups. Milder conditions have been developed to enhance functional group tolerance.

Reagent SystemConditionsAdvantages & Considerations
TFA in DCM CH₂Cl₂, 25 °CVolatile acid and solvent are easily removed.[3]
TMSOTf, 2,2'-Bipyridyl CH₃CN, 0 °C to RTVery mild; proceeds via a silyl ether intermediate. Can show different reactivity for aromatic vs. aliphatic MOM ethers.[2][9]
ZnBr₂, n-PrSH CH₂Cl₂, RTRapid and selective cleavage, even for tertiary alcohols.[10]
BiCl₃ CH₃CN/H₂O, 50 °CUtilizes a "green" and low-cost bismuth reagent.[11]

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the Suzuki reaction stalls, this can be due to catalyst deactivation or poor solubility. Adding more catalyst or switching to a different ligand/solvent system may be necessary. Ensure all reagents and solvents are properly degassed.

  • Protodeboronation: Phenylboronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen) under certain conditions, especially with prolonged heating or overly acidic/basic conditions. Using the minimum necessary reaction time is advisable.

  • Incomplete Deprotection: If the MOM deprotection is sluggish, adding more acid or increasing the temperature may be required. However, be cautious of potential side reactions on sensitive substrates.

  • Purification: The final biphenylol product is often more polar than its MOM-protected precursor. This change in polarity is useful for monitoring the reaction by TLC and guides the choice of eluent for column chromatography.

Conclusion

The use of this compound offers a convergent and highly effective strategy for the synthesis of biphenyl-3-ols. By masking the reactive phenol as a robust MOM ether, the core biphenyl structure can be assembled efficiently using the versatile Suzuki-Miyaura cross-coupling reaction. The subsequent, straightforward deprotection under acidic conditions provides clean access to the desired products. This methodology is a valuable tool for researchers in drug discovery and materials science, enabling streamlined access to this important class of compounds.

References

Application Notes and Protocols for the Use of 3-(Methoxymethoxy)phenylboronic Acid in the Synthesis of Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Strategic Advantage of a Protected Phenol in Boronic Acid Chemistry

Phenylboronic acids (PBAs) represent a cornerstone of modern synthetic chemistry, prized for their versatility in forming robust carbon-carbon bonds through Suzuki-Miyaura cross-coupling and their unique ability to form reversible covalent esters with 1,2- and 1,3-diols.[1][2][3][4] This dual reactivity has positioned them as indispensable building blocks in materials science, leading to innovations in fields ranging from organic electronics to biomedical devices.[5][6][7][8]

This guide focuses on a specialized yet highly strategic derivative: 3-(Methoxymethoxy)phenylboronic acid . Its structure is distinguished by two key functionalities:

  • The Boronic Acid Moiety: Located at the 1-position, this group is the primary reactive site for palladium-catalyzed cross-coupling reactions, enabling the construction of complex aromatic systems and polymers.[3][4]

  • The Methoxymethyl (MOM) Ether: This group, located at the 3-position, serves as a robust protecting group for a phenol. The MOM group is stable under the basic conditions typical of Suzuki couplings but can be selectively removed under acidic conditions post-synthesis.[9][10][11]

The true utility of this compound lies in this latent functionality. It allows chemists to first build a molecular or polymeric backbone using the reliable chemistry of the boronic acid, and then, in a subsequent step, unmask a hydroxyl group. This newly revealed phenol can profoundly alter the material's final properties by introducing sites for hydrogen bonding, altering solubility, providing a handle for further functionalization, or influencing intermolecular packing in the solid state. This two-stage approach is critical for creating sophisticated functional materials.

This document provides detailed protocols and the underlying scientific rationale for employing this versatile building block in two distinct, high-impact applications: the synthesis of conjugated polymers for organic electronics and the functionalization of surfaces for advanced sensor development.

Core Synthetic Principles: A Two-Act Play

The effective use of this compound relies on a mastery of two fundamental transformations: the Suzuki-Miyaura cross-coupling and the subsequent deprotection of the MOM ether.

Act 1: The Suzuki-Miyaura Cross-Coupling Reaction

This Nobel Prize-winning reaction is the premier method for forming C(sp²)–C(sp²) bonds. The general catalytic cycle, involving oxidative addition, transmetalation, and reductive elimination, is a powerful tool for polymer synthesis. The boronic acid serves as the organoboron nucleophile that transfers its phenyl group to the palladium center.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L)₂ (Aryl-Palladium Complex) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdArB Ar-Pd(II)-Ar'(L)₂ (Diaryl-Palladium Complex) Transmetalation->ArPdArB RedElim Reductive Elimination ArPdArB->RedElim RedElim->Pd0 Catalyst Regeneration ArAr Ar-Ar' (Coupled Product) RedElim->ArAr Base Base (e.g., K₂CO₃) Base->Transmetalation Activates B Boronic Ar'B(OH)₂ (Boronic Acid) Boronic->Transmetalation Halide Ar-X (Aryl Halide) Halide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Act 2: The MOM Ether Deprotection

The MOM ether is an acetal, which is stable to bases, nucleophiles, and a range of reducing/oxidizing conditions. However, it is readily cleaved by protic or Lewis acids. The mechanism involves protonation of the ether oxygen, followed by elimination to form an oxonium ion, which is then trapped by water or another nucleophile to release the free phenol and formaldehyde. This step is critical as it transforms the precursor material into the final functional material.[10][11][12]

MOM_Deprotection Start Aryl-O-CH₂-O-CH₃ (MOM Ether) Protonation Protonation (H⁺) Start->Protonation + H⁺ Protonated Aryl-O⁺(H)-CH₂-O-CH₃ Protonation->Protonated Elimination Elimination Protonated->Elimination Oxonium [Aryl-OH] + [CH₂=O⁺-CH₃] (Oxonium Ion) Elimination->Oxonium Hydrolysis Hydrolysis (+ H₂O) Oxonium->Hydrolysis Final Aryl-OH + CH₂O + CH₃OH (Phenol + Byproducts) Hydrolysis->Final

Caption: General mechanism for the acid-catalyzed deprotection of a MOM ether.

Application Note 1: Synthesis of a π-Conjugated Polymer for Organic Electronics

Objective: To synthesize a poly(phenylene-alt-benzothiadiazole) derivative bearing hydroxyl groups. Such polymers are of interest in organic electronics, where the hydroxyl functionality can promote desirable intermolecular interactions, improve adhesion to polar surfaces, and tune the polymer's electronic energy levels.[7][13]

Rationale: The Suzuki polycondensation is a powerful method for creating well-defined conjugated polymers. We will use this compound and 4,7-dibromo-2,1,3-benzothiadiazole as comonomers. The MOM protecting group ensures that the phenolic hydroxyl does not interfere with the palladium catalyst or the basic reaction conditions. After the polymer backbone is formed, a simple acidic workup will cleave the MOM ethers to yield the target functional polymer.

Experimental Protocol

Polymer_Workflow Monomers Monomers: 3-(MOM)PhB(OH)₂ + Dibromo-BTZ Step1 Step 1: Suzuki Polycondensation - Pd(PPh₃)₄, K₂CO₃ - Toluene/H₂O, 90 °C, 48h Monomers->Step1 PrecursorPolymer Precursor Polymer (MOM-Protected) in Organic Phase Step1->PrecursorPolymer Step2 Step 2: Purification - Phenylboronic acid end-capping - Precipitation in Methanol PrecursorPolymer->Step2 PurifiedPrecursor Purified Precursor Polymer (Red Solid) Step2->PurifiedPrecursor Step3 Step 3: Deprotection - Dissolve in THF - Add 2M HCl, 60 °C, 12h PurifiedPrecursor->Step3 FinalPolymer Final Functional Polymer in Solution Step3->FinalPolymer Step4 Step 4: Final Purification & Isolation - Neutralize with NaHCO₃ - Precipitate in Water - Dry under vacuum FinalPolymer->Step4 Characterization Characterization (NMR, GPC, UV-Vis, CV) Step4->Characterization

Caption: Workflow for the synthesis and functionalization of a conjugated polymer.

Step-by-Step Methodology:

  • Monomer Preparation & Degassing:

    • To a 100 mL Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (212 mg, 1.0 mmol), 4,7-dibromo-2,1,3-benzothiadiazole (294 mg, 1.0 mmol), and potassium carbonate (K₂CO₃, 552 mg, 4.0 mmol).

    • Seal the flask with a rubber septum. Evacuate and backfill with high-purity argon three times to ensure an inert atmosphere. This is crucial to prevent oxidative degradation of the catalyst.

    • Add 20 mL of toluene and 5 mL of deionized water via argon-purged syringes. The biphasic system is typical for Suzuki couplings, with the base in the aqueous phase.

  • Catalyst Addition and Polymerization:

    • In a separate vial, dissolve tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol, 2 mol%) in 5 mL of argon-purged toluene.

    • Using a syringe, transfer the catalyst solution to the reaction flask.

    • Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 48 hours under a positive pressure of argon. The mixture will gradually become deeply colored and more viscous as the polymer forms.

  • End-Capping and Purification of Precursor Polymer:

    • After 48 hours, add a small amount of phenylboronic acid (20 mg) to cap any remaining bromide end-groups, and stir for an additional 4 hours. This ensures polymer stability.

    • Cool the reaction to room temperature. Separate the organic layer and wash it with water (3 x 20 mL) and brine (1 x 20 mL).

    • Concentrate the organic solution to ~10 mL and pour it slowly into 200 mL of vigorously stirring methanol. The precursor polymer will precipitate as a solid.

    • Collect the solid by filtration, wash with methanol, and dry under vacuum. A dark red fibrous solid is expected.

  • MOM Group Deprotection:

    • Dissolve the dried precursor polymer (~150 mg) in 20 mL of tetrahydrofuran (THF).

    • Add 5 mL of 2 M aqueous hydrochloric acid (HCl).

    • Heat the mixture to 60 °C and stir for 12 hours. The progress can be monitored by taking small aliquots and checking for the disappearance of the MOM ether signals (δ ~5.2 ppm and δ ~3.5 ppm) in the ¹H NMR spectrum.

    • Cool the solution to room temperature and slowly add saturated sodium bicarbonate solution until gas evolution ceases to neutralize the acid.

  • Isolation of the Final Functional Polymer:

    • Pour the neutralized solution into 200 mL of deionized water to precipitate the final hydroxyl-functionalized polymer.

    • Collect the solid by filtration, wash thoroughly with water to remove salts, and then with a small amount of methanol.

    • Dry the final polymer under high vacuum at 50 °C for 24 hours.

Data Summary and Expected Results
ParameterPrecursor Polymer (MOM-Protected)Final Polymer (OH-Functionalized)Rationale for Change
Solubility Good in THF, Chloroform, TolueneReduced in Toluene; Soluble in THF, DMFIncreased polarity and hydrogen bonding due to -OH groups.
¹H NMR (δ, ppm) ~5.2 (s, 2H, -OCH₂O-), ~3.5 (s, 3H, -OCH₃)Signals at 5.2 and 3.5 ppm absent. Broad -OH peak appears.Successful cleavage of the MOM ether.
GPC (in THF) Mₙ = 15-25 kDa, PDI = 1.8-2.5Mₙ ≈ 15-25 kDa, PDI ≈ 1.8-2.5Polymer backbone should remain intact during deprotection.
UV-Vis (λₘₐₓ) ~540 nm (in THF)~550 nm (in THF)Red-shift due to electronic effects of the -OH group.

Application Note 2: Surface Modification of Gold Electrodes for Sensing

Objective: To create a self-assembled monolayer (SAM) on a gold surface that presents a phenol functionality. This surface can be used to study host-guest interactions or as a platform for immobilizing biomolecules.

Rationale: While phenylboronic acids themselves are excellent for creating sugar-responsive surfaces,[14][15] the use of a MOM-protected precursor allows for more complex, multi-step surface construction. Here, we will first synthesize a thiol-terminated molecule via a stable amide bond, a reaction that could be complicated by a free phenol. The thiol group will direct self-assembly onto the gold surface.[15] Subsequent deprotection unmasks the phenol in situ, providing a clean, functionalized interface.

Protocol for Surface Functionalization

Part A: Synthesis of the Thiol Anchor Molecule

  • Amide Coupling: React this compound with an amine-containing linker that also possesses a protected thiol (e.g., N-Boc-cysteamine) using standard peptide coupling reagents (e.g., EDC/HOBt).

  • Thiol Deprotection: Remove the thiol protecting group (e.g., trityl or Boc group) under appropriate conditions. (Note: For simplicity, we will assume a commercially available or pre-synthesized anchor molecule: 4-((3-(methoxymethoxy)phenyl)carboxamido)butanethiol )

Part B: Surface Preparation and Characterization

Surface_Workflow CleanAu Step 1: Clean Gold Substrate (Piranha solution or O₂ plasma) CAUTION: EXTREMELY CORROSIVE SAM_Formation Step 2: SAM Formation - Immerse in 1 mM ethanolic solution of MOM-protected thiol anchor - 24h at room temperature CleanAu->SAM_Formation MOM_Surface MOM-Protected Surface SAM_Formation->MOM_Surface Rinse Step 3: Rinse and Dry - Rinse with ethanol, dry with N₂ MOM_Surface->Rinse Characterize1 Characterization 1 (Contact Angle, XPS) Rinse->Characterize1 Deprotection Step 4: On-Surface Deprotection - Immerse in 1:1 THF/1M HCl - 1h at 40 °C Characterize1->Deprotection OH_Surface Phenol-Terminated Surface Deprotection->OH_Surface FinalRinse Step 5: Final Rinse and Dry - Rinse with DI water, ethanol, dry with N₂ OH_Surface->FinalRinse Characterize2 Characterization 2 (Contact Angle, XPS) FinalRinse->Characterize2

Caption: Workflow for the functionalization of a gold surface.

Step-by-Step Methodology:

  • Gold Substrate Cleaning:

    • Clean a gold-coated silicon wafer or quartz crystal microbalance sensor by immersing it in piranha solution (3:1 H₂SO₄:H₂O₂) for 10 minutes. (EXTREME CAUTION: Piranha solution is highly corrosive and explosive if mixed with organic solvents).

    • Rinse copiously with deionized water, followed by ethanol, and dry under a stream of nitrogen. The surface should be hydrophilic.

  • SAM Formation:

    • Prepare a 1 mM solution of the MOM-protected thiol anchor molecule in absolute ethanol.

    • Immediately immerse the clean gold substrate in the thiol solution.

    • Allow the self-assembly to proceed for 24 hours in a sealed container to prevent solvent evaporation.

  • Rinsing and Initial Characterization:

    • Remove the substrate from the solution, rinse thoroughly with ethanol to remove any physisorbed molecules, and dry with nitrogen.

    • Characterize (MOM-Surface):

      • Contact Angle: Measure the static water contact angle. Expect a moderately hydrophobic surface (e.g., 70-80°).

      • XPS: Acquire an X-ray photoelectron spectrum. Expect to see peaks for Au, S (2p), C (1s), O (1s), and N (1s).

  • On-Surface Deprotection:

    • Immerse the functionalized substrate in a 1:1 (v/v) solution of THF and 1 M aqueous HCl.

    • Heat gently to 40 °C for 1 hour. This is a milder condition suitable for surface chemistry to avoid damaging the SAM.

  • Final Rinse and Characterization:

    • Remove the substrate, rinse with deionized water, then ethanol, and dry with nitrogen.

    • Characterize (OH-Surface):

      • Contact Angle: Measure the static water contact angle again. A significant decrease (e.g., to 40-50°) is expected due to the exposed, more polar phenol groups.

      • XPS: The C (1s) and O (1s) peak shapes and ratios will change, consistent with the removal of the -CH₂OCH₃ group and the appearance of the -OH group.

This protocol provides a robust method for creating well-defined, phenol-terminated surfaces, demonstrating the power of using a protected precursor for controlled interfacial engineering.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Suzuki Reactions with 3-(Methoxymethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-(methoxymethoxy)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges that can arise when using this MOM-protected boronic acid. Here, we move beyond generic advice to provide in-depth, mechanistically-grounded troubleshooting strategies to rescue your reactions and achieve high yields.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with this compound is not working. What are the most common initial culprits?

A1: When a Suzuki coupling fails, a systematic check of the basics is the first step.[1] Key parameters to assess include:

  • Catalyst Activity: Ensure your palladium catalyst, especially if it's a Pd(II) precatalyst, is active and being properly reduced to the active Pd(0) species in situ.[1][2] Air-stable precatalysts are recommended for reproducibility.[1]

  • Oxygen Contamination: Rigorous degassing of solvents and running the reaction under a strict inert atmosphere (Argon or Nitrogen) is crucial. Oxygen can lead to catalyst decomposition and undesirable homocoupling of the boronic acid.[1]

  • Reagent Purity: Verify the purity of both your aryl halide and the this compound. Boronic acids can degrade over time.[1]

  • Base and Solvent Choice: The selection of base and solvent is critical and highly interdependent. The base must be adequate to promote transmetalation without causing degradation of your starting materials.[1][2]

Q2: I'm observing a significant amount of anisole as a byproduct. What is happening and how can I prevent it?

A2: The formation of anisole indicates that your starting material, this compound, is undergoing protodeboronation. This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3] This is often followed by the cleavage of the MOM ether under the reaction conditions, leading to 3-methoxyphenol, which can then be deoxygenated to anisole under certain catalytic conditions, though direct protodeboronation to methoxybenzene is the more direct pathway for the boronic acid itself.

Q3: Can the Methoxymethyl (MOM) protecting group be cleaved under Suzuki reaction conditions?

A3: Yes, the MOM ether is an acetal and can be sensitive to acidic conditions.[4][5] While Suzuki reactions are typically run under basic conditions, the choice of base and the presence of water can influence the local pH and potentially lead to MOM group cleavage. Some bases, in combination with aqueous solvents, can create conditions that facilitate this deprotection.

Q4: Is this compound considered an electron-rich or electron-deficient coupling partner?

A4: The methoxymethoxy group is an electron-donating group, making this compound an electron-rich coupling partner. This electronic property can influence the rates of the elementary steps in the Suzuki catalytic cycle, particularly transmetalation.

In-Depth Troubleshooting Guide

This section is organized by the primary symptom of reaction failure. For each issue, we explore the underlying chemical principles and provide actionable, step-by-step protocols for remediation.

Symptom 1: Low to No Product Formation with Recovery of Starting Materials

If you observe unreacted starting materials, the catalytic cycle is likely stalled at one of the key steps: oxidative addition or transmetalation.

Causality & Explanation
  • Inefficient Oxidative Addition: This step involves the insertion of the Pd(0) catalyst into the carbon-halide bond of your electrophile. The rate of this step is highly dependent on the nature of the halide (I > Br > Cl > OTf) and the electronic properties of the aryl halide.[6] Electron-rich aryl halides can be sluggish to react.[2]

  • Slow Transmetalation: This is the step where the organic group is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[2] Insufficiently strong or poorly soluble bases can hinder this process.

Troubleshooting Workflow & Protocols

Caption: Decision tree for troubleshooting stalled Suzuki reactions.

Protocol 1: Optimizing for Oxidative Addition

  • Ligand Selection: For challenging aryl halides (e.g., chlorides or electron-rich bromides), switch to more electron-rich and bulky phosphine ligands. Buchwald-type ligands such as SPhos or XPhos are excellent choices to facilitate oxidative addition.[2]

  • Increase Temperature: Raising the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition.[2] Monitor for potential decomposition of starting materials at higher temperatures.

Protocol 2: Enhancing Transmetalation

  • Base Selection: Switch to a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) to more effectively generate the active boronate species.[2] Ensure the base is finely powdered to maximize its surface area and reactivity.[1]

  • Solvent System Modification: If using an anhydrous solvent system, consider adding a small amount of water (e.g., a 10:1 mixture of dioxane to water). This can significantly improve the solubility of inorganic bases and facilitate the formation of the reactive boronate.[2][7]

  • Vigorous Stirring: For biphasic reactions, ensure the stirring is vigorous enough to create a large interfacial area between the aqueous and organic phases, which is where the reaction often occurs.[8]

Symptom 2: Significant Protodeboronation

The appearance of methoxybenzene as a major byproduct is a clear sign of protodeboronation, a competitive side reaction that consumes your boronic acid.[3][9]

Causality & Explanation

Protodeboronation is the protonolysis of the C-B bond. This undesired reaction can be catalyzed by both acid and base and is often accelerated by the presence of water, which acts as the proton source.[1][3][10] Electron-rich arylboronic acids, like this compound, can be particularly susceptible to this side reaction.[9] The rate of protodeboronation is highly pH-dependent.[11][12]

G

Caption: Simplified mechanism of protodeboronation.

Troubleshooting Workflow & Protocols

Protocol 3: Mitigating Protodeboronation

  • Use Milder Bases: Strong bases can accelerate protodeboronation.[2] Consider switching to a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1]

  • Anhydrous Conditions: Since water is the proton source, running the reaction under strictly anhydrous conditions can significantly suppress protodeboronation.[1] This requires using anhydrous solvents and thoroughly dried reagents.

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt.[2][13] These "slow-release" protecting groups can hydrolyze in situ to provide a low, steady concentration of the boronic acid, minimizing its residence time under conditions that favor decomposition.[3][14]

Experimental Protocol: Preparation of this compound Pinacol Ester

  • To a solution of this compound (1.0 equiv) in a suitable solvent like THF, add pinacol (1.1 equiv).

  • Stir the mixture at room temperature. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, remove the solvent under reduced pressure. The resulting pinacol ester can often be used in the Suzuki reaction without further purification.

Symptom 3: Cleavage of the MOM Protecting Group

The detection of 3-hydroxyphenylboronic acid or phenol in your reaction mixture indicates the cleavage of the methoxymethyl (MOM) ether.

Causality & Explanation

The MOM group is an acetal, which is known to be labile under acidic conditions.[4][5] While Suzuki reactions are performed under basic conditions, certain combinations of reagents and solvents can lead to localized acidic microenvironments or facilitate hydrolysis. For instance, some Lewis acidic species generated in situ could potentially catalyze the deprotection. The MOM group is generally stable between pH 4 and 12.[5]

Troubleshooting Workflow & Protocols

Protocol 4: Preserving the MOM Group

  • Base Selection: Avoid bases that can generate acidic species upon reaction. Stick to non-hydrolyzing bases like finely powdered K₃PO₄ or Cs₂CO₃.

  • Solvent Choice: Polar, protic solvents may facilitate the hydrolysis of the MOM group. If possible, consider using less protic solvent systems like toluene or dioxane, while carefully balancing the need for base solubility.

  • Temperature Control: Higher temperatures can accelerate the rate of MOM cleavage. If possible, screen for catalysts and ligands that allow the reaction to proceed at a lower temperature.

Summary of Recommended Conditions

ParameterStandard Starting PointTroubleshooting Modification (Symptom)
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄ (2-5 mol%)Use air-stable Pd(II) precatalysts with bulky, electron-rich ligands (e.g., XPhos Pd G3) (Low Yield)[1]
Base K₂CO₃, Na₂CO₃ (2-3 equiv)K₃PO₄, Cs₂CO₃ (stronger, for slow transmetalation)[2]; KF (milder, to prevent protodeboronation)[1]
Solvent Dioxane/H₂O (4:1), TolueneAnhydrous Toluene or Dioxane (to prevent protodeboronation)[1]
Temperature 80-110 °CIncrease for slow oxidative addition; Decrease to prevent MOM cleavage or protodeboronation[2]
Boronic Acid This compound (1.1-1.5 equiv)Convert to pinacol ester or MIDA ester to prevent protodeboronation[2][15]

References

Technical Support Center: 3-(Methoxymethoxy)phenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Methoxymethoxy)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and byproduct formation during its use in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to provide you with the expertise and practical solutions to optimize your experimental outcomes.

Part 1: Troubleshooting Common Issues

This section addresses the most frequently encountered problems when using this compound. Each issue is presented in a question-and-answer format to directly resolve specific experimental challenges.

Issue 1: Significant Protodeboronation and Formation of Methoxybenzene

Q1: I am observing a significant amount of methoxybenzene in my reaction mixture, leading to a low yield of my desired cross-coupled product. What is the cause of this side reaction?

A1: The formation of methoxybenzene is a classic case of protodeboronation, a common side reaction for arylboronic acids where the boronic acid group is replaced by a hydrogen atom.[1] This reaction is often catalyzed by the presence of protons (from water or acidic conditions) or certain metal complexes. For this compound, this results in the formation of 3-methoxyanisole (methoxybenzene).

The mechanism of protodeboronation can be influenced by several factors, including the reaction's pH, temperature, and the specific catalytic system employed.[1] Both acid-catalyzed and base-catalyzed pathways for protodeboronation have been described.[1]

Q2: How can I diagnose if protodeboronation is the primary cause of my low yield?

A2: To confirm protodeboronation, you can perform the following diagnostic experiments:

  • Control Reaction: Run the reaction under your standard conditions but without the aryl halide coupling partner. If you still observe the formation of methoxybenzene, it strongly suggests that protodeboronation is a significant issue.

  • LC-MS and GC-MS Analysis: Analyze your crude reaction mixture using LC-MS or GC-MS to identify and quantify the amount of methoxybenzene byproduct. Comparing this to the consumption of your starting boronic acid can give you an indication of the extent of this side reaction.

Q3: What are the best strategies to minimize protodeboronation when using this compound?

A3: Minimizing protodeboronation involves carefully controlling the reaction conditions. Here are several effective strategies:

  • Use Anhydrous Conditions: Since water is a common proton source, using anhydrous solvents and reagents can significantly reduce protodeboronation.[1] Ensure your solvents are properly dried and consider using a glovebox for reaction setup.

  • Choice of Base: The strength and nature of the base can have a profound impact. Strong bases in aqueous media can accelerate protodeboronation.[1] Consider using milder bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) instead of strong hydroxides.

  • Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect it from premature protodeboronation.[2] The boronic acid can be slowly released in situ under the reaction conditions.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can promote protodeboronation. Aim for the lowest effective temperature and monitor the reaction closely to stop it once the starting material is consumed.

Issue 2: Formation of Symmetrical Biaryl Homocoupling Byproduct

Q1: My purification is complicated by the presence of 3,3'-bis(methoxymethoxy)biphenyl. What is this byproduct and why is it forming?

A1: The byproduct 3,3'-bis(methoxymethoxy)biphenyl is the result of the homocoupling of two molecules of this compound. This is another common side reaction in Suzuki-Miyaura couplings and can significantly reduce the yield of the desired unsymmetrical biaryl product.[3]

Homocoupling can be mediated by the palladium catalyst, particularly in the presence of oxygen or if a Pd(II) precatalyst is used.[3][4] Oxygen can reoxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.[3]

Q2: What experimental factors promote the homocoupling of this compound?

A2: Several factors can contribute to an increase in homocoupling:

  • Presence of Oxygen: Inadequate degassing of solvents and reaction vessels is a primary cause. Oxygen can facilitate the oxidative homocoupling pathway.[3]

  • Pd(II) Precatalysts: Using a Pd(II) source like Pd(OAc)₂ or PdCl₂ can lead to an initial stoichiometric homocoupling of the boronic acid to generate the active Pd(0) species, especially if the reduction of the precatalyst is slow.[4]

  • Reaction Conditions: High temperatures and prolonged reaction times can sometimes favor homocoupling.

  • Ligand Choice: The nature of the phosphine ligand can influence the relative rates of cross-coupling versus homocoupling.

Q3: How can I suppress the formation of the homocoupling byproduct?

A3: The following troubleshooting steps can help minimize the formation of 3,3'-bis(methoxymethoxy)biphenyl:

  • Rigorous Degassing: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. Maintain an inert atmosphere throughout the reaction.

  • Use of Pd(0) Catalysts: Employing a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can often reduce the initial burst of homocoupling that can occur with Pd(II) sources.

  • Optimize Ligand and Catalyst Loading: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can often favor the desired cross-coupling pathway. Reducing the catalyst loading to the minimum effective amount can also help.

  • Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration, thereby disfavoring the bimolecular homocoupling reaction.

Issue 3: Unintended Cleavage of the MOM Protecting Group

Q1: I am detecting 3-methoxyphenol in my reaction mixture. What is causing the deprotection of the MOM group?

A1: The presence of 3-methoxyphenol indicates the cleavage of the methoxymethyl (MOM) ether protecting group.[5] The MOM group is an acetal and is susceptible to cleavage under acidic conditions.[6] While generally stable to the basic conditions of most Suzuki-Miyaura reactions, certain reagents or reaction conditions can lead to its unintended removal.

Q2: What are the potential sources of acidity or conditions that could be cleaving the MOM group in my Suzuki reaction?

A2: Consider the following potential causes for MOM group cleavage:

  • Acidic Reagents or Additives: The use of any acidic additives, even in catalytic amounts, can lead to deprotection.

  • Hydrolysis of Boronic Acid: Boronic acids themselves are weakly acidic. While typically not strong enough to cause significant deprotection, this can be a contributing factor, especially at elevated temperatures.

  • Lewis Acidity of the Palladium Catalyst: Certain palladium complexes can exhibit Lewis acidity, which may promote the cleavage of the MOM group.

  • Workup Conditions: The MOM group can be cleaved during acidic aqueous workup procedures.

Q3: How can I prevent the cleavage of the MOM group during my reaction and workup?

A3: To maintain the integrity of the MOM protecting group, consider the following preventative measures:

  • Careful Selection of Reagents: Avoid any acidic reagents or additives. If a Lewis acid is required for another part of the molecule, ensure it is compatible with the MOM group under the reaction conditions.

  • Buffered or Basic Conditions: Ensure the reaction medium remains basic throughout the process. The choice of a suitable base for the Suzuki coupling is crucial.

  • Neutral or Basic Workup: During the workup, avoid acidic washes. Use neutral water or a mild basic solution (e.g., saturated sodium bicarbonate) to quench the reaction and for extractions.

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for efficient cross-coupling to minimize potential acid-catalyzed deprotection over time.

Part 2: Data Presentation and Experimental Protocols

Table 1: Troubleshooting Summary for Side Reactions with this compound
Observed Issue Potential Cause(s) Recommended Solutions
Methoxybenzene formation ProtodeboronationUse anhydrous conditions, milder bases (e.g., K₂CO₃, CsF), convert to a boronate ester, lower reaction temperature.
3,3'-bis(methoxymethoxy)biphenyl formation HomocouplingRigorous degassing, use of Pd(0) precatalysts, optimize ligand, control boronic acid concentration.
3-Methoxyphenol formation MOM group cleavageAvoid acidic reagents, ensure basic reaction conditions, use neutral or basic workup, control temperature.
Experimental Protocol: General Procedure for Minimizing Side Reactions in Suzuki-Miyaura Coupling

This protocol provides a starting point for optimizing your reaction to minimize the common side reactions discussed.

  • Reagent and Solvent Preparation:

    • Dry all solvents (e.g., toluene, dioxane, THF) over appropriate drying agents and degas thoroughly by bubbling with argon or nitrogen for at least 30 minutes.

    • Ensure your this compound, aryl halide, and base are of high purity and dry.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and a finely powdered, dry base (e.g., K₂CO₃, 2.0-3.0 equiv).

    • Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.

    • Add the degassed solvent via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (start with a moderate temperature, e.g., 80 °C) and monitor the progress by TLC or LC-MS.

    • Once the starting material is consumed, cool the reaction to room temperature.

  • Workup and Purification:

    • Quench the reaction with water or a saturated aqueous solution of NaHCO₃.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Part 3: Visualization of Reaction Pathways

Diagram 1: Key Reaction Pathways in Suzuki-Miyaura Coupling

Suzuki_Miyaura_Pathways cluster_main Desired Cross-Coupling Aryl_Halide Ar-X Ox_Add Oxidative Addition Aryl_Halide->Ox_Add Boronic_Acid Ar'-B(OH)₂ (3-(MOM)PhB(OH)₂) Transmetalation Transmetalation Boronic_Acid->Transmetalation Pd0 Pd(0)L₂ Pd0->Ox_Add Ox_Add->Transmetalation Ar-Pd(II)-X Red_Elim Reductive Elimination Transmetalation->Red_Elim Ar-Pd(II)-Ar' Red_Elim->Pd0 Product Ar-Ar' (Desired Product) Red_Elim->Product

Caption: Catalytic cycle of the desired Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Common Side Reaction Pathways

Side_Reactions cluster_proto Protodeboronation cluster_homo Homocoupling cluster_deprotection MOM Group Cleavage Boronic_Acid_P Ar'-B(OH)₂ Protodeboronation_Product Ar'-H (Methoxybenzene) Boronic_Acid_P->Protodeboronation_Product Proton_Source H⁺ Source (e.g., H₂O) Proton_Source->Protodeboronation_Product Boronic_Acid_H1 Ar'-B(OH)₂ Homocoupling_Product Ar'-Ar' (Dimer Byproduct) Boronic_Acid_H1->Homocoupling_Product Boronic_Acid_H2 Ar'-B(OH)₂ Boronic_Acid_H2->Homocoupling_Product Pd_O2 Pd(II) / O₂ Pd_O2->Homocoupling_Product MOM_Boronic_Acid 3-(MOM)PhB(OH)₂ Deprotection_Product 3-Hydroxyphenyl- boronic Acid MOM_Boronic_Acid->Deprotection_Product Acid_Source H⁺ / Lewis Acid Acid_Source->Deprotection_Product

Caption: Overview of major side reactions encountered with this compound.

Diagram 3: Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_byproducts Identify Byproducts (LC-MS, GC-MS, NMR) start->check_byproducts is_proto Methoxybenzene (Protodeboronation)? check_byproducts->is_proto is_homo Dimer Byproduct (Homocoupling)? is_proto->is_homo No solve_proto Implement Protodeboronation Solutions (Table 1) is_proto->solve_proto Yes is_deprotect 3-Methoxyphenol (MOM Cleavage)? is_homo->is_deprotect No solve_homo Implement Homocoupling Solutions (Table 1) is_homo->solve_homo Yes solve_deprotect Implement MOM Cleavage Solutions (Table 1) is_deprotect->solve_deprotect Yes optimize Optimize Reaction Conditions (Temp, Time, etc.) is_deprotect->optimize No solve_proto->optimize solve_homo->optimize solve_deprotect->optimize

Caption: A logical workflow for troubleshooting common issues in reactions involving this compound.

References

Technical Support Center: Troubleshooting Deboronation of 3-(Methoxymethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers utilizing 3-(methoxymethoxy)phenylboronic acid. This guide is designed to provide in-depth, practical solutions to a common yet often frustrating side reaction: protodeboronation. As scientists, we understand that yield loss and purification challenges stemming from this undesired pathway can significantly impede research progress. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose issues and rationally design robust reaction conditions.

Section 1: Understanding the Problem: The "Why" of Deboronation

This section addresses the fundamental nature of protodeboronation, a critical first step in effective troubleshooting.

Q1: What is protodeboronation and why is it a problem in my Suzuki-Miyaura coupling reaction?

A: Protodeboronation (or protodeborylation) is a chemical reaction where the carbon-boron bond of your boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the case of this compound, this process converts your valuable coupling partner into the inert byproduct, methoxymethoxybenzene.

This side reaction is problematic for two primary reasons:

  • Yield Reduction: Every molecule of boronic acid that undergoes protodeboronation is a molecule that cannot participate in the desired carbon-carbon bond formation, directly lowering the yield of your target biaryl product.

  • Purification Complexity: The deboronated byproduct often has similar polarity and chromatographic behavior to the desired product, complicating isolation and purification.

The core challenge is that the conditions required for the Suzuki-Miyaura reaction (e.g., presence of a base, a palladium catalyst, and a proton source like water) are often the same conditions that can promote protodeboronation.[2][3] Your goal is to favor the kinetics of the productive coupling pathway over the undesired deboronation pathway.

Start Starting Materials (Ar-X + 3-MOM-PhB(OH)₂) Catalyst Pd Catalyst + Base Start->Catalyst Reaction Conditions Product Desired Biaryl Product (Ar-Ph-3-OMOM) Catalyst->Product Desired Pathway (Suzuki-Miyaura Coupling) Byproduct Deboronated Byproduct (H-Ph-3-OMOM) Catalyst->Byproduct Undesired Pathway (Protodeboronation)

Caption: Competing reaction pathways in a Suzuki-Miyaura coupling.

Q2: What are the primary mechanisms driving deboronation in my reaction?

A: Protodeboronation is not a single reaction but can proceed through several mechanisms, which are highly dependent on your specific reaction conditions.[1]

  • Base-Catalyzed Protodeboronation: This is the most common culprit in Suzuki-Miyaura reactions. The base (e.g., K₂CO₃, Cs₂CO₃, NaOH) reacts with the boronic acid to form a more electron-rich and reactive boronate species ([ArB(OH)₃]⁻).[4] This boronate can then be protonated by a proton source (like water or alcohol from the solvent) at the carbon atom that was attached to boron, leading to C-B bond cleavage.[4][5]

  • Metal-Catalyzed Protodeboronation: It has been shown that the palladium-phosphine catalyst itself can actively promote protodeboronation. This is particularly evident with bulky, electron-rich phosphine ligands, which are often used to accelerate the desired cross-coupling.[6][7] These ligands can create a palladium(II) complex that facilitates the cleavage of the C-B bond.

  • Thermally-Induced Protodeboronation: High reaction temperatures can accelerate the rate of all reactions, including the undesired deboronation pathway.[8] In some cases, heat alone in the presence of a proton source is sufficient to cause significant decomposition over time.[1]

Section 2: Troubleshooting Guide: Pinpointing the Cause

Use this section to diagnose the potential source of excessive deboronation based on your experimental observations.

Q3: My reaction is sluggish, and I see a significant amount of the deboronated byproduct. What are the likely causes?

A: This classic scenario suggests that the rate of protodeboronation is competitive with, or even faster than, the rate of your desired Suzuki coupling. Several factors could be at play:

  • Excessive Temperature: You may be running the reaction hotter than necessary. While heat increases the rate of Suzuki coupling, it can increase the rate of deboronation even more dramatically.

  • Inappropriate Base: A very strong base (like NaOH or KOH) in a protic solvent can create a high concentration of the reactive boronate species, accelerating deboronation. The choice of base is critical.[9]

  • Inefficient Catalyst System: If the catalytic cycle for the Suzuki coupling is slow (due to a poor ligand choice, catalyst poisoning, or low catalyst loading), the boronic acid has more time to decompose via competing pathways.[1]

  • High Water Content: While some water is often necessary, an excessive amount provides a plentiful source of protons to facilitate the deboronation of the boronate intermediate.[10]

Start Significant Deboronation Observed? Temp Is Temperature > 80-90 °C? Start->Temp Yes Base Is Base strong (e.g., NaOH, KOH)? Temp->Base No ActionTemp Action: Reduce Temperature (Try 60-80 °C) Temp->ActionTemp Yes Solvent Is solvent wet or highly protic? Base->Solvent No ActionBase Action: Switch to a weaker base (e.g., K₃PO₄, K₂CO₃) Base->ActionBase Yes Catalyst Is catalyst turnover slow? Solvent->Catalyst No ActionSolvent Action: Use anhydrous solvents or minimize water content (e.g., Dioxane/H₂O 10:1) Solvent->ActionSolvent Yes ActionCatalyst Action: Screen different Pd/Ligand systems or consider using a more stable boronic ester Catalyst->ActionCatalyst Yes

Caption: A troubleshooting flowchart for diagnosing deboronation.

Q4: I'm using a standard Suzuki protocol but still observing significant deboronation. Could my reagents be the issue?

A: Absolutely. The quality and handling of your reagents are paramount.

  • Boronic Acid Purity: Boronic acids can dehydrate to form cyclic anhydride trimers called boroxines. While often still reactive, the stoichiometry can be affected. Ensure your this compound is of high quality and stored in a cool, dry place under an inert atmosphere.[10]

  • Solvent Quality: Use freshly dried and degassed solvents. Residual water can act as the proton source for deboronation, while dissolved oxygen can lead to catalyst degradation and oxidative side reactions, slowing the desired coupling and allowing more time for deboronation to occur.[10]

Q5: How does the methoxymethyl (MOM) group on my specific boronic acid affect its stability?

A: The MOM group (CH₃OCH₂O-) is an acetal, which is generally stable under the basic and neutral conditions (pH 4-12) typical of Suzuki-Miyaura reactions.[11][12] It is, however, labile to acid. Therefore, the MOM group itself is unlikely to be the direct cause of instability.

However, the MOM group is electronically an electron-donating group. Electron-donating groups can influence the rate of transmetalation in the Suzuki cycle and the susceptibility of the boronic acid to deboronation, but it is not considered a group that makes the boronic acid exceptionally unstable compared to those with strong electron-withdrawing groups.[5][13] The primary factors to control will almost always be the external reaction conditions (temperature, base, solvent) rather than the intrinsic properties of the MOM group under basic conditions.

Section 3: Proactive Strategies & Protocols for Prevention

This section provides actionable strategies and detailed protocols to minimize deboronation from the outset.

Q6: How can I optimize my reaction conditions to minimize deboronation?

A: Rational optimization of reaction parameters is the most direct way to suppress protodeboronation. The key is to find conditions that accelerate the Suzuki coupling significantly more than the deboronation.

ParameterRecommendation to Minimize DeboronationRationale
Temperature Use the lowest temperature that allows for a reasonable reaction rate (often 60-80 °C).Deboronation is often highly sensitive to temperature increases. Lowering the temperature slows this undesired side reaction more significantly than the desired coupling.[8]
Base Use the weakest base effective for the coupling. K₃PO₄ or K₂CO₃ are often superior to stronger bases like NaOH or Cs₂CO₃. Use the minimum effective stoichiometry (e.g., 2.0-3.0 equivalents).Weaker bases lower the equilibrium concentration of the highly reactive boronate anion, reducing the rate of base-catalyzed protodeboronation.[4][9]
Solvent Use anhydrous solvents (e.g., Dioxane, Toluene, THF). If a co-solvent is required, minimize the amount of the protic component (e.g., use a 10:1 ratio of Dioxane:H₂O).This limits the availability of the proton source required for the final step of protodeboronation.[10]
Reaction Time Monitor the reaction closely (e.g., by TLC, LC-MS) and work it up as soon as the starting material is consumed.Minimizing reaction time reduces the overall time the boronic acid is exposed to conditions that promote its decomposition.[10]
Q7: Are there alternative forms of my boronic acid that are more stable?

A: Yes. Converting the boronic acid to a boronic ester or a trifluoroborate salt is one of the most effective strategies to prevent premature decomposition. These derivatives act as "protected" forms of the boronic acid.

Boron SpeciesStructureStability & Use Case
Boronic Acid Ar-B(OH)₂Most common and reactive. Susceptible to protodeboronation and boroxine formation.
Pinacol (Bpin) Ester Ar-B(O₂C₂Me₄)Significantly more stable to storage and reaction conditions. The bulky pinacol group sterically shields the boron atom from attack. Often used directly in coupling reactions.[14][15]
MIDA Boronate Ar-B(MIDA)Exceptionally stable due to intramolecular coordination with nitrogen. Releases the boronic acid slowly under basic, aqueous conditions, keeping the instantaneous concentration low and minimizing side reactions. This is a "slow-release" strategy.[1][14]
Potassium Trifluoroborate K⁺[Ar-BF₃]⁻Highly stable, crystalline solids that are easy to handle. They are resistant to protodeboronation and require activation (hydrolysis) under reaction conditions to participate in the catalytic cycle.[1][14]

The conversion to a pinacol ester is a straightforward and highly recommended approach for substrates prone to deboronation.

Caption: Workflow for stabilizing boronic acid via pinacol ester formation.

Experimental Protocol 1: Conversion of this compound to its Pinacol Ester

This protocol provides a robust method for protecting the boronic acid functionality, increasing its stability.

Materials:

  • This compound (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Toluene

  • Magnesium Sulfate (MgSO₄) or Molecular Sieves

  • Rotary evaporator

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound and pinacol.

  • Add anhydrous THF or Toluene to dissolve the solids (concentration approx. 0.2-0.5 M).

  • Add a drying agent such as anhydrous MgSO₄ or activated molecular sieves to the flask. This is crucial for driving the equilibrium towards the ester by removing the water byproduct.

  • Stir the mixture vigorously at room temperature for 12-24 hours. Reaction progress can be monitored by TLC or ¹H NMR by observing the disappearance of the boronic acid signal.

  • Once the reaction is complete, filter off the drying agent.

  • Rinse the drying agent with a small amount of anhydrous solvent.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude this compound pinacol ester is often pure enough to be used directly in the subsequent coupling step. If necessary, it can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Section 4: Frequently Asked Questions (FAQs)
Q8: Can I just use a large excess of the boronic acid to compensate for the deboronation?

A: While using an excess of the boronic acid (e.g., 1.5-2.0 equivalents) is a common tactic to drive the reaction to completion, it is a workaround, not a solution. This approach has significant drawbacks:

  • Cost and Atom Economy: It is wasteful, especially with expensive or multi-step boronic acids.

  • Purification: You will have to remove a larger amount of the unreacted boronic acid and the deboronated byproduct, which can be challenging. It is always preferable to optimize the reaction to prevent the side reaction in the first place.

Q9: My ligand is supposed to be highly active. Why am I seeing more deboronation?

A: This is a known paradox. Highly active, bulky phosphine ligands (e.g., SPhos, XPhos) are designed to accelerate reductive elimination and promote oxidative addition. However, these same properties can also accelerate the unwanted metal-catalyzed protodeboronation pathway.[6][7] If you observe this, it may be beneficial to screen a less bulky or different class of ligand (e.g., a smaller phosphine or an N-heterocyclic carbene (NHC) ligand) that may offer a better ratio of desired coupling to undesired deboronation.

References

Technical Support Center: Purification Strategies for 3-(Methoxymethoxy)phenylboronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 3-(Methoxymethoxy)phenylboronic acid. This guide is designed to provide practical, in-depth solutions to common purification challenges encountered in reactions involving this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your results.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the workup and purification of your crude reaction mixture.

Question 1: My NMR/LCMS analysis shows a significant amount of a byproduct corresponding to methoxymethoxybenzene. What is this impurity and how can I remove it?

Answer: This byproduct is the result of protodeboronation , a common side reaction for arylboronic acids where the C-B bond is cleaved and replaced with a C-H bond.[1][2] This process can be catalyzed by acid, base, or even certain transition metals, and its rate is highly dependent on the reaction conditions and the electronic properties of the aryl group.[3][4]

Causality:

  • Basic Conditions: In Suzuki couplings, the base required for transmetalation can also promote protodeboronation. The reaction often proceeds through the boronate species (Ar-B(OH)₃⁻), which can then be protonated by a proton source (like water) in the rate-determining step.[3][5]

  • Acidic Conditions: Acid-catalyzed protodeboronation can occur during acidic workups.[2][5]

  • Temperature: Higher reaction temperatures can significantly accelerate the rate of protodeboronation.

Purification Strategy: The primary challenge is that the protodeboronated product, methoxymethoxybenzene, is a neutral, nonpolar compound, often having a similar polarity to the desired coupled product.

  • Careful Chromatography: Silica gel column chromatography is the most effective method. You will likely need a low-polarity mobile phase to achieve separation.

  • Solvent System Optimization: Start with a low-polarity system like Hexane/Ethyl Acetate or Heptane/Ethyl Acetate. A shallow gradient is recommended to resolve compounds with close Rƒ values. Use TLC to find a solvent system where you can see baseline separation between your desired product and the byproduct.

  • Reverse-Phase Chromatography: If separation on normal-phase silica is intractable, reverse-phase chromatography (C18) can be an excellent alternative, as it separates based on different principles of hydrophobicity.[6]

Table 1: Example Solvent Systems for Separating Aryl-Aryl Coupled Products from Protodeboronated Impurities

Mobile Phase SystemGradient (Typical)Rationale
Heptane / Ethyl Acetate100:0 to 80:20 over 20 CVProvides good resolution for nonpolar to moderately polar compounds.
Dichloromethane / Hexane50:50 to 100:0 (DCM)Useful if the product has slightly higher polarity; DCM helps solubilize aromatic compounds.
Acetonitrile / Water (C18)10:90 to 90:10 over 20 CVA standard reverse-phase system that can effectively separate compounds based on polarity differences.[7]

Question 2: My product appears to have lost the methoxymethyl (MOM) protecting group. Why did this happen and how do I deal with the resulting phenolic impurity?

Answer: The methoxymethyl (MOM) group is an acetal, which is known to be labile under acidic conditions.[8][9] Accidental deprotection is a frequent issue if the reaction workup or purification conditions are not carefully controlled.

Causality:

  • Acidic Workup: Quenching the reaction with a strong aqueous acid (e.g., 1M HCl) to neutralize the base is the most common cause of MOM group cleavage.[10][11]

  • Lewis Acids: Trace Lewis acidic species, sometimes from the reagents themselves or formed during the reaction, can catalyze the deprotection.[12]

  • Silica Gel: Standard silica gel is slightly acidic and can cause partial or complete deprotection of sensitive groups like MOM ethers during prolonged exposure on a column.[13]

Purification Strategy: The resulting phenol (e.g., 3-hydroxy-biaryl) is significantly more polar than your MOM-protected product due to the free hydroxyl group. This large polarity difference makes separation relatively straightforward.

  • Aqueous Base Extraction: You can selectively remove the phenolic impurity by washing the organic layer with a mild aqueous base like 1M NaOH or K₂CO₃. The base will deprotonate the phenol, forming a water-soluble phenoxide salt that partitions into the aqueous layer. Your MOM-protected product, lacking an acidic proton, will remain in the organic phase.

  • Chromatography: If extraction is incomplete, the polarity difference ensures an easy separation via silica gel chromatography. The phenolic compound will have a much lower Rƒ value.

  • Preventative Measures: To avoid this issue in the future, use a milder workup. Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl), which is buffered at a slightly acidic pH but is often gentle enough to preserve the MOM group. If using chromatography, consider neutralizing your silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%).

Question 3: My crude product is an intractable oil/gum that won't crystallize, and it contains unreacted this compound. How can I purify this?

Answer: Dealing with oils and residual boronic acid is a classic purification challenge. Boronic acids are polar and acidic, and can sometimes act as phase-transfer agents or emulsifiers, complicating workups.

Purification Strategy: A multi-step approach is often required. The first goal is to remove the acidic boronic acid, which may simplify the physical nature of the remaining crude product.

  • Acid/Base Extraction: This is the most robust method for removing unreacted boronic acid.[14] Dissolve your crude product in an organic solvent like Ethyl Acetate or DCM. Wash the organic solution with an aqueous base (e.g., 1M NaOH). The boronic acid will be deprotonated to its anionic boronate salt, which is highly soluble in the aqueous layer.[15] Separate the layers, and then wash the organic layer with brine to remove residual water before drying and concentrating.

  • Specialized Boronic Acid Scavenging:

    • Sorbitol Extraction: Washing the organic layer with an aqueous solution of sorbitol can help pull boronic acids into the aqueous phase by forming a stable, charged complex.[6]

    • Diethanolamine Adduct Formation: Reacting the crude mixture with diethanolamine can form a crystalline adduct with the boronic acid, which may precipitate from a nonpolar solvent, allowing for removal by filtration.[6][16]

  • Chromatography for Oily Products: Once the boronic acid is removed, if the product is still an oil, silica gel chromatography is the next logical step. If the product is very nonpolar, you may need to use a stronger solvent system like Dichloromethane/Methanol to ensure it moves off the column.

dot graph TD A[Crude Product Analysis (TLC, LCMS, NMR)] --> B{Major Impurity Identified?}; B -->|Unreacted Boronic Acid| C[Aqueous Base Wash (e.g., 1M NaOH)]; B -->|Protodeboronation Product| D[Silica Gel Chromatography (Low-polarity mobile phase)]; B -->|MOM Deprotection Product| E[Aqueous Base Wash orSilica Gel Chromatography]; B -->|Baseline/Polar Impurities| F[Silica Gel Chromatography (Standard mobile phase)]; C --> G{Product Clean?}; D --> G; E --> G; F --> G; G -->|Yes| H([Pure Product]); G -->|No / Still Oily| I[Re-evaluate Chromatography (Reverse Phase or different solvent system)]; I --> H;

end

Caption: Purification strategy decision tree.

Frequently Asked Questions (FAQs)

Q: What are the stability limits of the MOM protecting group on this boronic acid? A: The MOM group is stable in a pH range of approximately 4 to 12.[8] It is generally inert to bases, nucleophiles, and common oxidizing/reducing agents. Its primary liability is strong acid (pH < 4), which catalyzes its hydrolysis back to a phenol.[9][13]

Q: Besides protodeboronation, what other common side reactions should I be aware of? A:

  • Homocoupling: Under certain catalytic conditions, particularly in the presence of oxygen, the boronic acid can couple with itself to form a biaryl dimer.[17] Similarly, the aryl halide partner can also homocouple. Proper degassing of the reaction mixture is crucial to minimize this.

  • Boroxine Formation: Like other boronic acids, this compound can undergo dehydration upon standing or heating to form a cyclic trimeric anhydride called a boroxine. This process is reversible upon addition of water. While boroxines are also competent coupling partners in Suzuki reactions, their formation can complicate characterization and stoichiometry calculations. Store the boronic acid in a cool, dry place.[18]

Q: Are there any standard guidelines for silica gel chromatography of boronic acids or their coupled products? A: Yes, but with caveats. Boronic acids themselves can be tricky to chromatograph on silica due to their high polarity and tendency to streak. Sometimes, adding a small amount of acetic acid to the mobile phase can improve peak shape. However, for coupled products:

  • Polarity: The polarity is dictated by the two coupled aryl fragments. A typical starting point for the mobile phase is 20-30% Ethyl Acetate in Hexane.

  • Staining: Boronic acids and many aromatic compounds are UV-active. For TLC visualization, use a UV lamp (254 nm). A potassium permanganate (KMnO₄) stain can also be effective for visualizing a wide range of organic compounds.

Experimental Protocols

Protocol 1: General Aqueous Workup & Base Extraction

This protocol is designed to remove the palladium catalyst, inorganic salts, and unreacted boronic acid.

  • Cooling & Quenching: Once the reaction is complete (as determined by TLC or LCMS), cool the reaction vessel to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent such as Ethyl Acetate (EtOAc, ~10 volumes relative to the limiting reagent).

  • Filtration (Optional): If the palladium catalyst has precipitated as Pd(0) black, filter the mixture through a pad of Celite®. Wash the pad with additional EtOAc to ensure all product is collected.

  • Base Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M NaOH (aq). Shake vigorously for 30-60 seconds. Allow the layers to separate.

    • Expertise Note: This step removes the acidic boronic acid into the aqueous layer.[14][15]

  • Separation: Drain the lower aqueous layer.

  • Water Wash: Wash the remaining organic layer with an equal volume of deionized water to remove any residual NaOH.

  • Brine Wash: Wash the organic layer with an equal volume of saturated NaCl (aq) (brine).

    • Expertise Note: This step helps to break any minor emulsions and removes the bulk of the dissolved water from the organic layer.

  • Drying & Concentration: Drain the organic layer into a clean flask containing a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Swirl and let stand for 5-10 minutes. Filter or decant the dried solution and concentrate it under reduced pressure using a rotary evaporator. The resulting crude material is now ready for chromatography or crystallization.

Protocol 2: Recrystallization

This technique is ideal if your desired product is a solid and has moderate to high purity (>90%).

  • Solvent Selection: The key is to find a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble when hot. Use small test tubes to screen solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, toluene, or mixtures like EtOAc/Heptane).

  • Dissolution: Place the crude solid in a flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities (like catalyst residue), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb it. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to a constant weight. Verify purity by NMR and/or melting point.

References

addressing solubility issues of 3-(Methoxymethoxy)phenylboronic acid in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 3-(Methoxymethoxy)phenylboronic acid. This guide is designed for researchers, chemists, and process development scientists who are utilizing this versatile reagent in their synthetic endeavors. We understand that realizing the full potential of this molecule can be hampered by practical challenges, most notably its solubility. This document provides in-depth, experience-driven answers to common questions and robust troubleshooting strategies to ensure your reactions proceed smoothly and efficiently.

Frequently Asked Questions (FAQs)

Q1: My this compound isn't dissolving in my initial reaction solvent (e.g., Toluene, THF). Why is this happening?

This is a common observation. This compound possesses both polar (boronic acid, ether linkages) and nonpolar (phenyl ring) characteristics, leading to complex solubility behavior. Its solubility is often poor in purely nonpolar solvents like toluene or hexanes, as well as some common polar aprotic solvents like THF, especially at room temperature.[1][2] Several factors contribute to this:

  • Intermolecular Hydrogen Bonding: Like other boronic acids, it can form strong hydrogen-bonded dimers or oligomers, reducing its affinity for less polar solvents.[2]

  • Boroxine Formation: Phenylboronic acids exist in equilibrium with their cyclic anhydride, a trimer called a boroxine.[3][4] This dehydration product is often less soluble than the parent boronic acid and can precipitate from solution, especially under anhydrous or heated conditions.[4][5][6]

Q2: What is a good starting point for a solvent system in a Suzuki-Miyaura coupling reaction?

For Suzuki-Miyaura reactions, a biphasic or polar solvent system is often the most effective starting point. A mixture of an organic solvent with water is highly recommended.[7]

  • Recommended Systems:

    • Dioxane/Water (e.g., 4:1 to 10:1): A classic and often reliable choice.[8]

    • Toluene/Ethanol/Water: The alcohol co-solvent can significantly improve the solubility of the boronic acid.

    • DMF or DMSO (with water): These highly polar aprotic solvents can be very effective but may require higher temperatures for purification due to their high boiling points.[8][9]

The presence of water and a base (like K₂CO₃ or K₃PO₄) is crucial not just for the catalytic cycle, but also for solubilizing the boronic acid by converting it to the more soluble boronate salt (Ar-B(OH)₃⁻).[10][11][12][13]

Q3: I'm observing decomposition of my starting material. Could this be related to the MOM protecting group?

Yes, this is a critical consideration. The methoxymethyl (MOM) ether is an acetal, which is generally stable in basic to weakly acidic conditions but can be cleaved under strongly acidic conditions.[14][15] While typical Suzuki coupling conditions are basic, certain additives or prolonged reaction times at high temperatures, especially in the presence of Lewis acidic species, could potentially compromise the MOM group. If your reaction mixture turns acidic for any reason, deprotection is a risk.[14]

Q4: Should I be concerned about boroxine formation? How does it affect my reaction?

Boroxine formation is a reversible dehydration process where three molecules of boronic acid condense to form a six-membered ring with alternating boron and oxygen atoms.[4][6][16]

  • Impact on Reaction: While the boroxine is often in equilibrium with the active monomeric boronic acid in the presence of water and base, its formation can present as a solubility issue.[4] If a significant amount of the boronic acid crashes out of solution as the less soluble boroxine, it can slow down or stall the reaction by reducing the concentration of the active nucleophile in the solution phase. The equilibrium can be shifted back towards the active boronic acid by ensuring sufficient water and base are present in the reaction mixture.[4]

Troubleshooting Guide: Incomplete Reactions & Solubility Issues

This section provides a systematic approach to diagnosing and solving common problems encountered when using this compound.

Problem 1: Reaction is sluggish or stalls. Solid material is visible.
  • Observation: The reaction, monitored by TLC or LC-MS, shows little to no product formation after several hours, and undissolved solid (likely the boronic acid or its boroxine) remains in the flask.

  • Logical Troubleshooting Workflow:

    G start Stalled Reaction: Solid Material Present q1 Is the solvent system biphasic (e.g., Dioxane/H₂O)? start->q1 sol1 Add a co-solvent like Ethanol or Isopropanol. (Improves organic phase polarity) q1->sol1 Yes sol2 Introduce an aqueous phase. (e.g., 10-20% v/v H₂O) (Helps form soluble boronate) q1->sol2 No q2 What base is being used? sol1->q2 sol2->q2 sol3 Switch to a more soluble or stronger base. (e.g., K₂CO₃ → K₃PO₄ or Cs₂CO₃). Ensure it is finely powdered. q2->sol3 q3 Is the temperature optimal? sol3->q3 sol4 Gradually increase temperature. (e.g., 80 °C → 100 °C) (Increases solubility & reaction rate) q3->sol4 end Reaction Proceeds sol4->end

    Caption: Troubleshooting workflow for stalled reactions.

Problem 2: Significant Protodeboronation Observed
  • Observation: LC-MS or ¹H NMR analysis of the crude reaction mixture shows a significant amount of methoxymethoxybenzene, the byproduct of the boronic acid reacting with a proton source instead of the aryl halide.

  • Potential Causes & Solutions:

    • Insufficiently Degassed System: Oxygen can interfere with the catalyst, leading to side reactions.

      • Solution: Ensure all solvents (including water) and the reaction vessel are rigorously degassed using methods like sparging with argon/nitrogen or freeze-pump-thaw cycles.[7]

    • Excess Water or Acidic Impurities: While water is beneficial, excessive amounts or acidic conditions can promote protodeboronation, especially at high temperatures.

      • Solution: Use a moderate amount of water (e.g., a 4:1 or 5:1 organic/water ratio).[7] Consider using a milder base like potassium fluoride (KF) if your substrates are sensitive.[10]

    • Boronic Acid Instability: Some boronic acids are inherently prone to this side reaction.

      • Solution: Convert the boronic acid to a more stable derivative like its pinacol ester.[7] These are often more soluble in organic solvents and less susceptible to premature decomposition.

Optimized Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling this compound with a generic aryl bromide.

Reagents & Equipment:

  • Aryl Bromide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 - 3.0 eq)

  • Pd(dppf)Cl₂ (1 - 3 mol%)

  • 1,4-Dioxane (degassed)

  • Deionized Water (degassed)

  • Schlenk flask or microwave vial, magnetic stir bar, condenser

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and finely powdered K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (0.02 mmol, 2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe. The initial mixture may still be a slurry.

  • Reaction: Place the flask in a pre-heated oil bath at 90-100 °C and stir vigorously. The mixture should become more homogeneous as the reaction proceeds.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Technical Data Summary

The choice of base and solvent is critical for reaction success. The following table provides a summary of common conditions and their rationale.

ParameterCommon ChoicesRationale & Key Considerations
Solvent Dioxane/H₂O, THF/H₂O, Toluene/EtOH, DMFA polar or biphasic system is essential for dissolving both the polar boronate salt and the typically less polar aryl halide and catalyst.[8][17]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFThe base activates the boronic acid by forming the nucleophilic boronate species (Ar-B(OH)₃⁻), which is crucial for the transmetalation step.[11][12][13] Stronger bases (K₃PO₄, Cs₂CO₃) can accelerate the reaction but may also increase the risk of side reactions.[7]
Temperature 80 - 110 °CHigher temperatures increase the solubility of reagents and reaction rates. However, exceeding 110-120 °C can risk thermal decomposition of the catalyst or substrates.
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald PrecatalystsThe choice depends on the reactivity of the coupling partners. For challenging (electron-rich or hindered) substrates, more active catalysts with specialized ligands (e.g., SPhos, XPhos) may be required.[7][18]
Visualizing the Key Equilibrium

The equilibrium between the boronic acid and its boronate form is central to achieving solubility and reactivity in Suzuki-Miyaura couplings.

G cluster_0 cluster_1 BA Ar-B(OH)₂ (this compound) - Poorly Soluble in Aprotic Solvents - Prone to Boroxine Formation Boronate [Ar-B(OH)₃]⁻ K⁺ (Potassium Boronate Salt) - Highly Soluble in Aqueous/Polar Media - Active Species for Transmetalation BA->Boronate + K₂CO₃ / H₂O (Activation & Solubilization) Boronate->BA - H₂O / - Base (Equilibrium Shift)

Caption: Base-mediated activation and solubilization of boronic acid.

References

Technical Support Center: Catalyst Deactivation and Poisoning in the Presence of 3-(Methoxymethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation and poisoning when using 3-(Methoxymethoxy)phenylboronic acid in cross-coupling reactions. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental design and execution.

Part 1: Initial Troubleshooting for Failed Reactions

This section is designed as the first-pass diagnostic tool when a cross-coupling reaction involving this compound results in low or no yield.

FAQ 1: My Suzuki-Miyaura coupling reaction has failed or is giving very low yield. What are the first things I should check?

When a reaction fails, a systematic review of the core components is the most efficient path to a solution. Low yields are often traced back to a few key areas.[1]

Answer:

Start with a systematic check of your reagents and reaction setup.

  • Inert Atmosphere Integrity: The exclusion of oxygen is paramount. Oxygen can oxidize the active Pd(0) catalyst to an inactive state and can also degrade phosphine ligands.[2][3] The formation of a black precipitate (palladium black) is a common visual indicator of catalyst decomposition due to oxygen exposure or thermal instability.[4]

    • Action: Ensure your solvents are rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[2][4] Maintain a positive pressure of inert gas throughout the reaction setup and execution.

  • Catalyst and Ligand Activity: Palladium precatalysts and phosphine ligands can degrade over time, especially with improper storage.

    • Action: Use fresh catalyst and ligand from a reputable supplier. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), remember that it must be reduced in situ to the active Pd(0) species.[3] Consider using more robust, air-stable precatalysts like palladacycles if issues persist.[3]

  • Reagent Purity and Stoichiometry:

    • Boronic Acid Quality: Boronic acids can degrade, primarily through protodeboronation or by forming inactive cyclic trimers (boroxines).[3][5]

    • Base and Solvent: The choice and purity of the base and solvent are critical. Ensure bases are finely powdered and anhydrous for non-aqueous reactions.[3] The base must be soluble enough to activate the boronic acid for transmetalation.[1][6]

    • Action: Verify the purity of your this compound and aryl halide. Use high-purity, dry, and degassed solvents. Ensure the boronic acid is used in a slight excess (typically 1.2–1.5 equivalents).

  • Reaction Temperature and Stirring:

    • Temperature: Excessively high temperatures can accelerate catalyst decomposition.[2] However, some reactions require heat to proceed.

    • Stirring: For biphasic reactions (e.g., Toluene/Water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[3]

    • Action: Run the reaction at the lowest temperature that provides a reasonable rate.[2] Ensure stirring is vigorous and consistent.

Part 2: Issues Specific to this compound

This section addresses challenges directly related to the chemical nature of this compound and its protecting group.

FAQ 2: I'm observing significant loss of my boronic acid starting material. What is protodeboronation and how can I prevent it?

Answer:

Protodeboronation is a common and detrimental side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively consuming your reagent without forming the desired product.[7] This process is often catalyzed by acid or base.[7]

Mechanism of the Problem: In base-catalyzed protodeboronation, a hydroxide ion attacks the boronic acid to form a boronate species. This is followed by a rate-limiting reaction with a proton source (often water) that cleaves the C-B bond.[7]

Troubleshooting and Solutions:

  • Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation.[3] Switching to milder bases like potassium fluoride (KF), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) can be highly effective.[1]

  • Anhydrous Conditions: Since water is a primary proton source for this side reaction, switching to strictly anhydrous conditions can significantly reduce its occurrence.[3] This involves using anhydrous solvents and bases.

  • Use a More Stable Boron Reagent: Converting the boronic acid to a more stable derivative like a pinacol ester, an N-methyliminodiacetic acid (MIDA) boronate, or a diethanolamine adduct can protect it from premature decomposition.[1][5][8] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[7]

FAQ 3: Could the methoxymethyl (MOM) protecting group on my boronic acid be causing catalyst deactivation?

Answer:

Yes, the MOM group, while generally stable, can be a cryptic source of catalyst poisons under certain conditions.

Mechanism of the Problem: MOM ethers are known to be cleaved by Brønsted or Lewis acids.[9][10] Boronic acids themselves are Lewis acids and can potentially catalyze the cleavage of the MOM group, especially at elevated temperatures.[11][12] Furthermore, some reaction conditions might generate acidic species. This cleavage would release a phenol, methanol, and formaldehyde (or its derivatives) in situ.

MOM_Cleavage cluster_0 Potential MOM Group Interference MOM_Boronic 3-(MOM-O)-Ph-B(OH)₂ Phenol 3-(HO)-Ph-B(OH)₂ MOM_Boronic->Phenol Cleavage Byproducts Methanol (CH₃OH) Formaldehyde (CH₂O) MOM_Boronic->Byproducts Cleavage Acid H⁺ or Lewis Acid (e.g., -B(OH)₂) Acid->MOM_Boronic catalyzes Catalyst Active Pd(0) Catalyst Byproducts->Catalyst Poisoning Poisoned_Catalyst Poisoned/Inactive Pd Complex Catalyst->Poisoned_Catalyst

Caption: Potential pathway for MOM-group mediated catalyst poisoning.

Impact on Catalysis: The generated formaldehyde is particularly problematic. It or its derivatives can interact with the palladium catalyst, potentially leading to the formation of inactive complexes or catalyst reduction to palladium black. The resulting phenol, with its free hydroxyl group, could also coordinate to the palladium center, interfering with the catalytic cycle.

Troubleshooting and Solutions:

  • Lower Reaction Temperature: Operate at the lowest possible temperature to minimize the rate of MOM group cleavage.

  • Screen Bases Carefully: While a base is required for the Suzuki coupling,[6] an overly strong or nucleophilic base might also promote MOM group degradation. Empirically screen bases like K₃PO₄, K₂CO₃, and Cs₂CO₃.

  • Alternative Protection: If MOM-group cleavage is confirmed to be the issue (e.g., by detecting the deprotected product via LC-MS), consider using a more robust protecting group for the phenol that is stable to the planned reaction conditions.

FAQ 4: My reaction mixture turned black and stalled. What does this mean and how do I prevent it?

Answer:

The formation of a black precipitate is the most common visual sign of catalyst deactivation, indicating the aggregation of the active Pd(0) catalyst into bulk, inactive palladium metal, known as "palladium black".[4]

Mechanism of the Problem: This occurs when the stabilizing ligands are not sufficient to keep the palladium atoms isolated and soluble. Key causes include:

  • Oxygen Exposure: As mentioned, oxygen oxidizes Pd(0), leading to decomposition.[2]

  • High Temperatures: Thermal energy can cause ligands to dissociate from the palladium center, allowing the "naked" Pd(0) species to aggregate.[4]

  • Inappropriate Ligand Choice: For a given substrate, the ligand must be bulky and electron-rich enough to form a stable complex with palladium that is both reactive and resistant to aggregation.[2]

  • Solvent Effects: Some solvents may not be optimal for stabilizing the catalytic species, promoting decomposition.[4]

Deactivation_Pathways cluster_main Catalyst Deactivation Pathways cluster_cycle Productive Catalytic Cycle Active_Pd Active LₙPd(0) Species OA Oxidative Addition Active_Pd->OA Ar-X Pd_Black Palladium Black (Inactive Aggregate) Active_Pd->Pd_Black Aggregation Poisoned_Pd Poisoned Pd Complex (e.g., Pd-S, Pd-CN) Active_Pd->Poisoned_Pd Coordination TM Transmetalation OA->TM RE Reductive Elimination TM->RE RE->Active_Pd Impurities Poisons (S, CN⁻, etc.) Impurities->Active_Pd Decomposition Decomposition (O₂, High Temp) Decomposition->Active_Pd

Caption: Common pathways for palladium catalyst deactivation.

Troubleshooting and Solutions:

  • Improve Inert Technique: This is the most critical and often overlooked factor. Rigorously degas all solvents and ensure the reaction vessel is thoroughly purged with inert gas.[4]

  • Optimize Ligand: Use bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs), which are known to form highly stable palladium complexes.[2] An optimal ligand-to-palladium ratio (often 1:1 to 4:1) is crucial.[1]

  • Control Temperature: Avoid excessive temperatures. If heating is necessary, do so gradually and maintain a consistent, controlled temperature.[4]

Part 3: Experimental Protocols and Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for your experiments.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[3]

  • Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Catalyst/Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[3]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.[1]

  • Monitoring and Workup: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Protection of Boronic Acid with Diethanolamine

If protodeboronation is a persistent issue, creating a more stable diethanolamine adduct can be beneficial.[3][8]

  • Dissolution: In a vial, dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride or ethyl acetate.

  • Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.

  • Precipitation: A white precipitate should form. Continue stirring the slurry for 15-20 minutes.

  • Isolation: Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Usage: This stable adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents which facilitate the slow release of the active boronic acid.[8]

Data Summary Tables

Table 1: Recommended Starting Conditions for Suzuki Coupling

ComponentRecommendationRationale & Citation
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, or G3/G4 Palladacycles (1-2 mol%)Readily available and effective for a wide range of substrates. Palladacycles offer enhanced stability.[3][13]
Ligand Buchwald-type (e.g., SPhos, XPhos) or NHCs (2-4 mol%)Bulky, electron-rich ligands stabilize the Pd(0) center, prevent aggregation, and promote oxidative addition.[2]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, KF (2-3 equiv)Choice of base is critical. Milder bases can prevent protodeboronation. K₃PO₄ is a good starting point.[1][2][3]
Solvent Dioxane/H₂O, Toluene, THF (degassed)The solvent system affects solubility and catalyst stability. Anhydrous solvents are key to preventing protodeboronation.[1][2]
Temperature 80-100 °CBalances reaction rate with catalyst stability. Higher temperatures risk catalyst decomposition.[2]

Table 2: Troubleshooting Guide

SymptomPotential CauseRecommended Solution & Citation
No Reaction / Low Conversion Inactive catalyst; Poor inert atmosphere; Impure reagents.Use fresh catalyst/ligand; Improve degassing technique; Verify reagent purity.[1][3]
Protodeboronation of Boronic Acid Base is too strong; Presence of water.Switch to a milder base (KF, K₂CO₃); Use anhydrous conditions; Convert boronic acid to a stable ester/adduct.[1][3][7]
Black Precipitate (Pd Black) Oxygen contamination; Temperature too high; Unstable ligand complex.Improve inert atmosphere technique; Lower reaction temperature; Use a bulkier, more stabilizing ligand.[2][4]
Formation of Phenol Byproduct Cleavage of the MOM protecting group.Lower reaction temperature; Screen alternative, non-nucleophilic bases; Consider a more robust protecting group.[9][10]
Stalled Reaction Catalyst poisoning by impurities or byproducts.Purify starting materials; Lower temperature to minimize side reactions; Increase catalyst/ligand loading.[14][15]
Part 4: Troubleshooting Workflow

Use this decision tree to systematically diagnose issues with your reaction.

Troubleshooting_Workflow start Low or No Yield Observed q1 Visual Check: Is there a black precipitate? start->q1 a1_yes Yes: Pd Black Formation (Catalyst Decomposition) q1->a1_yes Yes a1_no No: Proceed to Reagent Analysis q1->a1_no No sol1 Improve Inert Atmosphere Optimize Ligand & Temperature a1_yes->sol1 q2 LCMS/NMR Check: Is starting material consumed? a1_no->q2 a2_no No: Inactive System q2->a2_no No a2_yes Yes: Side Reaction Dominates q2->a2_yes Yes sol2 Verify Catalyst/Ligand Activity Check Base & Solvent Purity Confirm Temperature a2_no->sol2 q3 LCMS/NMR Check: Is protodeboronation product observed? a2_yes->q3 a3_yes Yes: Protodeboronation q3->a3_yes Yes a3_no No: Check for other byproducts q3->a3_no No sol3 Use Milder Base (KF) Use Anhydrous Conditions Protect Boronic Acid (MIDA/Pinacol) a3_yes->sol3 q4 LCMS/NMR Check: Is deprotected (phenol) product observed? a3_no->q4 a4_yes Yes: MOM Group Cleavage q4->a4_yes Yes sol4 Lower Reaction Temperature Re-screen Bases Consider Alternative Protecting Group a4_yes->sol4

Caption: A step-by-step workflow for troubleshooting failed reactions.

References

Technical Support Center: Refining MOM Deprotection Methods for Sensitive Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Methoxymethyl (MOM) ether deprotection. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with removing the MOM protecting group, particularly from sensitive and complex substrates. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for MOM deprotection, and what is its underlying mechanism?

A1: The most common method for cleaving a MOM ether is through acid-catalyzed hydrolysis.[1][2] The reaction mechanism involves the protonation of the ether oxygen, which activates the acetal system. This is followed by the elimination of methanol to form a resonance-stabilized oxonium ion. A subsequent nucleophilic attack by water regenerates the free alcohol and produces formaldehyde and methanol as byproducts.[2]

graph "Acid_Catalyzed_MOM_Deprotection" { layout=dot; rankdir="LR"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

substrate [label="R-O-MOM"]; H_plus [label="H+"]; protonated [label="R-O+(H)-MOM"]; oxonium [label="[R-O=CH2]+"]; MeOH [label="CH3OH"]; H2O [label="H2O"]; product [label="R-OH"]; formaldehyde [label="CH2O"];

substrate -> protonated [label="+ H+"]; protonated -> oxonium [label="- CH3OH"]; oxonium -> product [label="+ H2O, - H+"]; oxonium -> formaldehyde [style=dashed];

{rank=same; substrate; H_plus;} {rank=same; product; formaldehyde;} }

Caption: Acid-catalyzed deprotection of a MOM ether.

Q2: My substrate is sensitive to strong acids. What are some milder alternatives for MOM deprotection?

A2: For acid-sensitive substrates, several milder reagents and conditions can be employed. These methods aim to avoid unwanted side reactions such as epimerization, rearrangement, or cleavage of other acid-labile protecting groups.[3]

Some effective mild methods include:

  • Pyridinium p-toluenesulfonate (PPTS) in a protic solvent like ethanol or tert-butanol.[1]

  • Lewis acids , which can be highly effective and selective. Common examples include Zinc bromide (ZnBr₂) often used with a soft nucleophile like n-propylthiol (n-PrSH), Bismuth triflate (Bi(OTf)₃), and Zirconium(IV) chloride (ZrCl₄).[3][4][5][6]

  • Trimethylsilyl triflate (TMSOTf) in combination with 2,2′-bipyridyl offers a very mild, almost neutral, deprotection system.[3][6][7]

Q3: I am working with a complex molecule containing multiple protecting groups. How can I selectively deprotect the MOM group?

A3: Achieving selective deprotection is a common challenge in the synthesis of complex molecules.[8] The key is to choose a reagent system that is orthogonal to the other protecting groups present. For instance, the ZnBr₂/n-PrSH system has been shown to selectively cleave MOM ethers in the presence of TBDPS, acetyl, and benzyl groups. Similarly, bismuth triflate has demonstrated high selectivity for MOM group removal in the presence of TBDMS, TBDPS, benzyl, and allyl ethers.[4]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions based on established chemical principles.

Problem 1: The deprotection reaction is sluggish or incomplete.

Possible Causes & Solutions:

CauseExplanationRecommended Action
Insufficiently Acidic Conditions The stability of the MOM ether requires a certain level of acidity for efficient cleavage.[6] If you are using a very mild acid, the activation energy for the reaction may not be overcome at ambient temperature.Gradually increase the reaction temperature. If that fails, consider using a slightly stronger but still controlled acid, such as p-toluenesulfonic acid (pTSA).[9]
Steric Hindrance In highly congested molecular architectures, the deprotection reagent may have difficulty accessing the MOM ether.Increase the reaction time and/or temperature. Alternatively, a smaller Lewis acid might be more effective in coordinating with the sterically hindered ether oxygen.
Inappropriate Solvent The choice of solvent can significantly influence reaction rates. For some Lewis acid-catalyzed deprotections, a biphasic system can be beneficial.For bismuth triflate-mediated deprotection, a THF/water mixture has been shown to accelerate the reaction.[4] For the ZnBr₂/n-PrSH system, dichloromethane (CH₂Cl₂) is often the solvent of choice.
Problem 2: I am observing significant decomposition of my starting material or desired product.

Possible Causes & Solutions:

digraph "Troubleshooting_Decomposition" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368"];

Start [label="Decomposition Observed", fillcolor="#EA4335"]; Check_Acid_Labile_Groups [label="Substrate has other acid-labile groups?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Use_Milder_Reagent [label="Switch to a milder reagent system\n(e.g., ZnBr₂/n-PrSH, TMSOTf/2,2'-bipyridyl)", shape=box, fillcolor="#34A853"]; Optimize_Conditions [label="Optimize reaction conditions:\n- Lower temperature\n- Shorter reaction time\n- Use a buffer", shape=box, fillcolor="#34A853"]; Reagent_Too_Harsh [label="Deprotection conditions are too harsh"];

Start -> Check_Acid_Labile_Groups; Check_Acid_Labile_Groups -> Use_Milder_Reagent [label="Yes"]; Check_Acid_Labile_Groups -> Reagent_Too_Harsh [label="No"]; Reagent_Too_Harsh -> Optimize_Conditions; }

Caption: Decision workflow for addressing substrate decomposition.

  • Presence of Acid-Sensitive Functional Groups: If your molecule contains other acid-labile groups (e.g., other acetals, silyl ethers, or certain heterocycles), standard acidic deprotection methods can lead to their cleavage and subsequent decomposition.

    • Solution: Employ a highly selective and mild deprotection method. The ZnBr₂/n-PrSH system is particularly effective for substrates with acid-sensitive tertiary alcohols, as it has been shown to avoid epimerization and elimination side reactions. The TMSOTf/2,2′-bipyridyl method is also an excellent choice under nearly neutral conditions.[3][7]

  • Reaction Conditions are Too Harsh: Even with a suitable reagent, excessively high temperatures or prolonged reaction times can lead to degradation.

    • Solution: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed. It may be beneficial to run the reaction at a lower temperature for a longer period.

Problem 3: The reaction workup is complicated by the formation of emulsions or soluble byproducts.

Possible Causes & Solutions:

  • Formation of Formaldehyde and Methanol: The byproducts of MOM deprotection, formaldehyde and methanol, are water-soluble and should typically be removed during an aqueous workup. However, formaldehyde can sometimes lead to side reactions.

    • Solution: Ensure a thorough aqueous wash. If you suspect formaldehyde is causing issues, it can be scavenged.

  • Catalyst Residues: Some Lewis acids can be difficult to remove completely during workup.

    • Solution: A mild aqueous acid or base wash, depending on the nature of the Lewis acid, can help in its removal. For instance, after using ZnBr₂, a wash with a saturated aqueous solution of sodium bicarbonate can be effective.[1]

Detailed Experimental Protocols

Protocol 1: Mild Deprotection using ZnBr₂ and n-Propylthiol[3]

This method is particularly useful for sensitive substrates, including chiral tertiary alcohols, where epimerization is a concern.

  • Reaction Setup: Dissolve the MOM-protected substrate (1.0 mmol) in dichloromethane (CH₂Cl₂) (1 M solution) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: To the stirred solution, add Zinc bromide (ZnBr₂) (1.0 equiv) followed by n-propylthiol (n-PrSH) (2.0 equiv).

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC. The reaction is often complete within 5-10 minutes.[5]

  • Workup: Upon completion, dilute the reaction mixture with CH₂Cl₂. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Deprotection using Catalytic Bismuth Triflate in a Biphasic System[5]

This environmentally friendly method uses a catalytic amount of a stable and inexpensive Lewis acid.

  • Reaction Setup: Dissolve the MOM-protected substrate (1.0 mmol) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Reagent Addition: Add Bismuth triflate (Bi(OTf)₃) (1-2 mol%) to the solution at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction's progress by TLC.

  • Workup: Once the reaction is complete, filter the reaction mixture. Concentrate the filtrate and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

References

minimizing homocoupling of 3-(Methoxymethoxy)phenylboronic acid in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Homocoupling in Cross-Coupling Reactions

Welcome to the technical support center for researchers utilizing 3-(methoxymethoxy)phenylboronic acid. This guide, designed for scientists and professionals in drug development, provides in-depth troubleshooting advice and optimized protocols to address the common challenge of homocoupling in Suzuki-Miyaura and other cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling, and why is it a significant problem with this compound?

A1: Homocoupling is a prevalent side reaction in palladium-catalyzed cross-coupling where two molecules of the boronic acid react with each other to form a symmetrical biaryl byproduct—in this case, 3,3'-bis(methoxymethoxy)biphenyl. This undesired reaction consumes your starting material, reduces the yield of your target molecule, and complicates purification, thereby impacting the efficiency and cost-effectiveness of your synthesis.

Q2: I'm observing a significant amount of the homocoupled dimer in my reaction. What is the most likely cause?

A2: The most common culprit is the presence of oxygen in the reaction mixture.[1][2][3] Oxygen can facilitate the oxidation of the active Pd(0) catalyst to Pd(II) species, which can then promote the homocoupling of the boronic acid.[1][4] Other contributing factors include the choice of palladium precursor, ligand, base, and reaction temperature.

Q3: Can the methoxymethyl (MOM) protecting group on my boronic acid contribute to side reactions?

A3: While the MOM group is generally stable under typical Suzuki-Miyaura conditions, its electronic properties can influence the reactivity of the boronic acid. More critically, the stability of the boronic acid itself is a key factor. Boronic acids can be unstable under certain reaction conditions, leading to decomposition or increased propensity for side reactions like homocoupling.[5][6]

Q4: Are there quick changes I can make to my protocol to reduce homocoupling?

A4: Yes. The most impactful immediate change is to ensure rigorous exclusion of oxygen. This can be achieved by thoroughly degassing your solvents and reaction vessel (e.g., via nitrogen or argon sparging or freeze-pump-thaw cycles) and maintaining an inert atmosphere throughout the reaction.[4][7] Additionally, switching to a Pd(0) precatalyst, such as Pd(PPh₃)₄, can be beneficial over Pd(II) sources like Pd(OAc)₂.[8]

Troubleshooting Guide: A Deeper Dive

This section provides a systematic approach to diagnosing and resolving issues with homocoupling.

Issue 1: High Levels of Homocoupling Product Detected
  • Possible Cause 1: Oxygen Contamination.

    • Scientific Rationale: The catalytic cycle for homocoupling is often initiated by Pd(II) species.[1] Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II), creating a pathway for two boronic acid molecules to couple.[1][4]

    • Solution:

      • Rigorous Degassing: Before adding the catalyst, sparge the reaction mixture (solvent, aryl halide, and base) with an inert gas (argon or nitrogen) for at least 30 minutes. A more effective method for some solvents is the freeze-pump-thaw technique, repeated three times.[7]

      • Maintain Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of an inert gas throughout the entire process, from reagent addition to quenching.

      • Use of Reducing Agents: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without significantly impacting the desired catalytic cycle.[4][9][10]

  • Possible Cause 2: Inappropriate Palladium Source or Ligand.

    • Scientific Rationale: Starting with a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) requires an initial reduction to the active Pd(0) state. This reduction can sometimes occur via the homocoupling of two boronic acid molecules.[1] The choice of ligand is also critical, as it modulates the stability and reactivity of the palladium center. Bulky, electron-rich ligands accelerate the desired reductive elimination step, outcompeting the homocoupling pathway.[8][11]

    • Solution:

      • Select a Pd(0) Precatalyst: If possible, use a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the initial reduction step that can lead to homocoupling.

      • Optimize Ligand Choice: Switch to bulky, electron-rich phosphine ligands. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or sterically demanding alkylphosphines (e.g., P(t-Bu)₃) are known to be highly effective at suppressing homocoupling by promoting the desired cross-coupling cycle.[7][8][11] N-heterocyclic carbenes (NHCs) can also be excellent choices due to their strong σ-donating ability.[8][12]

Issue 2: Low Yield of Desired Product Accompanied by Homocoupling
  • Possible Cause: Suboptimal Base or Solvent System.

    • Scientific Rationale: The base is essential for activating the boronic acid to form a boronate species, which is necessary for the transmetalation step.[13] However, an overly strong or poorly soluble base can lead to side reactions. The solvent system affects the solubility of all components and can influence the rates of the competing reaction pathways.

    • Solution:

      • Screen Bases: While strong bases are often used, consider screening different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice can be substrate-dependent.

      • Optimize Solvent System: Aprotic solvents like 1,4-dioxane, toluene, or THF are commonly used.[7] The addition of a controlled amount of water is often necessary to dissolve the base and facilitate the formation of the active boronate species. However, excessive water can sometimes promote homocoupling.[7] Experiment with different solvent ratios (e.g., dioxane/water 4:1).

Visualizing the Competing Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired Suzuki-Miyaura cross-coupling cycle versus the competing oxidative homocoupling pathway.

Suzuki_vs_Homocoupling cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Competing Homocoupling Pathway Pd0 Pd(0)L₂ OA Oxidative Addition (R¹-X) PdII R¹-Pd(II)L₂-X OA->PdII Trans Transmetalation (Ar-B(OR)₂) PdII->Trans Base PdII_Ar R¹-Pd(II)L₂-Ar Trans->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Product R¹-Ar RE->Product PdII_start Pd(II)X₂ Trans1 Transmetalation (Ar-B(OR)₂) PdII_start->Trans1 Base PdII_Ar1 Ar-Pd(II)L₂-X Trans1->PdII_Ar1 Trans2 Second Transmetalation PdII_Ar1->Trans2 PdII_Ar2 Ar-Pd(II)L₂-Ar Trans2->PdII_Ar2 RE_homo Reductive Elimination PdII_Ar2->RE_homo Homocoupling_Product Ar-Ar RE_homo->Homocoupling_Product Pd0_from_homo Pd(0)L₂ RE_homo->Pd0_from_homo Pd0_from_homo->OA Enters Main Cycle Start Catalyst State Protocol_Workflow start Start prep 1. Prepare Vessel (Aryl Halide, Base) start->prep inert 2. Inert Atmosphere (Vacuum/Argon Cycles) prep->inert degas 3. Degas Solvents (Argon Sparge) inert->degas add_reagents 4. Add Boronic Acid & Catalyst/Ligand degas->add_reagents add_solvents 5. Add Degassed Solvents add_reagents->add_solvents react 6. Heat Reaction (Monitor Progress) add_solvents->react workup 7. Quench & Workup react->workup purify 8. Purify Product (Chromatography) workup->purify end_node End purify->end_node

References

Validation & Comparative

A Comparative Guide to 3-(Methoxymethoxy)phenylboronic Acid and Other Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl scaffolds, the selection of the appropriate phenylboronic acid derivative is a critical determinant of reaction efficiency and overall yield. This guide provides an in-depth technical comparison of 3-(Methoxymethoxy)phenylboronic acid with other substituted phenylboronic acids, offering insights into their relative performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. By examining the electronic and steric effects of various substituents, this document aims to equip scientists with the knowledge to make informed decisions in their synthetic strategies.

Introduction to this compound: A Protected Phenol Surrogate

This compound serves as a valuable reagent in organic synthesis, particularly as a surrogate for 3-hydroxyphenylboronic acid. The methoxymethyl (MOM) ether acts as a protecting group for the phenolic hydroxyl functionality, which might otherwise interfere with the catalytic cycle of the Suzuki-Miyaura reaction or be incompatible with other functional groups in the molecule. The stability of the MOM group under various reaction conditions is a key consideration for its application. Generally, MOM ethers are stable in neutral to basic conditions (pH 4-12), which are often employed in Suzuki-Miyaura couplings, but are labile to acidic conditions.[1]

The electronic nature of the 3-(methoxymethoxy) substituent is a crucial factor influencing the reactivity of the boronic acid. The methoxy group within the MOM ether is an electron-donating group through resonance, which can increase the electron density of the phenyl ring. This enhanced electron density can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle, a key step where the organic group is transferred from the boron atom to the palladium catalyst.[2]

The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[3] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic properties of the substituents on the phenylboronic acid can significantly influence the rate of the transmetalation step. Electron-donating groups generally accelerate this step by increasing the nucleophilicity of the aryl group attached to the boron, while electron-withdrawing groups can have the opposite effect.[2]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_0 A Pd(0)Ln B Oxidative Addition A->B R-X C Ar-Pd(II)-X Ln B->C D Transmetalation C->D Ar'B(OH)2 Base E Ar-Pd(II)-Ar' Ln D->E F Reductive Elimination E->F F->A Pd(0)Ln regenerated G Ar-Ar' F->G

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.

Comparative Performance Analysis: Experimental Data

To provide a quantitative comparison, we have compiled data from various sources on the Suzuki-Miyaura coupling of this compound and other representative substituted phenylboronic acids with 4-bromoanisole as a common coupling partner. The selected analogues include a derivative with a simple electron-donating group (3-methoxyphenylboronic acid), a sterically neutral electron-donating group (4-methylphenylboronic acid), and an electron-withdrawing group (3-nitrophenylboronic acid).

Phenylboronic Acid DerivativeSubstituent at meta- or para-positionElectronic EffectReported Yield (%) with 4-BromoanisoleReference
This compound 3-OCH₂OCH₃Electron-donatingData not available-
3-Methoxyphenylboronic acid3-OCH₃Electron-donating91[4]
4-Methylphenylboronic acid4-CH₃Electron-donating~95 (with various aryl halides)[5]
3-Nitrophenylboronic acid3-NO₂Electron-withdrawing~85 (with nitroarenes)[6]

Experimental Workflow: A Standardized Protocol for Comparison

To facilitate a direct and objective comparison of these boronic acids, we propose the following standardized experimental protocol for the Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. This protocol is based on established methods utilizing a robust and environmentally friendly aqueous system.[7][8]

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Aryl Halide (1 mmol), Phenylboronic Acid (1.1 mmol), Na2CO3 (1.5 mmol) B Add EtOH/H2O (1:1, 20 mL) A->B C Add Pd/C (e.g., 1 mol%) B->C D Stir at 60°C C->D E Monitor by TLC/GC-MS D->E F Cool to RT, Dilute with EtOAc E->F G Filter catalyst F->G H Wash with H2O and Brine G->H I Dry over Na2SO4 H->I J Concentrate in vacuo I->J K Purify by Column Chromatography J->K

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Methodology

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.00 mmol)

  • Substituted phenylboronic acid (1.10 mmol)

  • Sodium carbonate (Na₂CO₃, 1.50 mmol)

  • 10% Palladium on carbon (Pd/C, e.g., 1 mol%)

  • Ethanol (EtOH, 10 mL)

  • Deionized water (H₂O, 10 mL)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.00 mmol), the respective phenylboronic acid derivative (1.10 mmol), and sodium carbonate (1.50 mmol).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water (20 mL).

  • Catalyst Addition: To the stirred suspension, add 10% Pd/C (1 mol%).

  • Reaction: Heat the reaction mixture to 60°C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

The Role of the MOM Group: Stability and Deprotection

The methoxymethyl (MOM) group is generally stable under the basic conditions of the Suzuki-Miyaura reaction.[1] This allows for the successful cross-coupling without premature cleavage of the protecting group. Should the final product require the free phenol, the MOM group can be readily removed under acidic conditions. A one-pot procedure combining the Suzuki-Miyaura coupling and subsequent deprotection can be an efficient strategy. After the coupling reaction is complete, the reaction mixture can be acidified to facilitate the removal of the MOM group.[5]

Conclusion

This compound is a valuable synthetic building block for the construction of biaryl compounds containing a meta-hydroxyl group. Its electron-donating character, conferred by the methoxymethoxy substituent, suggests a high reactivity in Suzuki-Miyaura cross-coupling reactions, comparable to other electron-rich phenylboronic acids. The stability of the MOM protecting group under typical coupling conditions and the feasibility of a one-pot deprotection strategy further enhance its utility. For definitive performance assessment, a direct comparative study using a standardized protocol, as outlined in this guide, is recommended. This will allow researchers to make data-driven decisions for the optimal design and execution of their synthetic routes.

References

A Senior Application Scientist's Guide to Alternatives for 3-(Methoxymethoxy)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures.[1] The choice of the organoboron reagent is critical to the success of this transformation. 3-(Methoxymethoxy)phenylboronic acid has been a common choice for introducing a protected 3-hydroxyphenyl moiety. The methoxymethyl (MOM) ether serves as a temporary shield for the phenolic hydroxyl group, which can otherwise interfere with the catalytic cycle. However, the use of this protecting group necessitates additional synthetic steps for its introduction and subsequent removal, adding to the overall cost and complexity of a synthetic route. Furthermore, the stability of the MOM group can be a concern, particularly under acidic conditions that might be encountered during workup or purification.

This guide provides a comprehensive comparison of viable alternatives to this compound. We will delve into the rationale behind choosing an alternative, compare their performance based on stability and reactivity, and provide detailed experimental protocols to empower you to make the most informed decision for your specific application.

The Central Challenge: To Protect or Not to Protect?

The decision to use a protected phenol, such as in this compound, versus a free phenol, as in 3-hydroxyphenylboronic acid, is a classic synthetic dilemma. The free hydroxyl group is acidic and can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or undesired side reactions.[2] However, avoiding a protecting group strategy streamlines the synthesis, reduces step count, and improves overall efficiency.

This guide will explore the most direct alternative—the unprotected boronic acid—and more advanced, stabilized reagents that offer a compromise between reactivity and stability.

The Contenders: A Comparative Overview

We will evaluate the following alternatives to this compound:

  • 3-Hydroxyphenylboronic Acid : The most straightforward alternative, eliminating the need for protection and deprotection steps.

  • Potassium 3-Hydroxyphenyltrifluoroborate : A more stable, crystalline salt of the unprotected boronic acid.

  • 3-Hydroxyphenyl MIDA Boronate : A highly stable, benchtop-friendly protected boronic acid that allows for slow, controlled release of the active species.

Each of these alternatives offers a unique set of advantages and disadvantages in terms of stability, reactivity, handling, and cost.

Performance Comparison of Boronic Acid Reagents

The following table provides a comparative overview of the key characteristics of this compound and its alternatives. The reactivity and yield data are representative for a typical Suzuki-Miyaura coupling with a moderately reactive aryl bromide (e.g., 4-bromoanisole) under standard conditions.

ReagentStructureStabilityHandlingReactivityRepresentative YieldKey AdvantageKey Disadvantage
This compound HOC₆H₄B(OH)₂ with MOM protecting groupModerate; MOM group is acid-labile.Standard handling for boronic acids.Good~85-95%Protects the phenol from interfering with the reaction.Requires additional protection and deprotection steps.
3-Hydroxyphenylboronic acid HOC₆H₄B(OH)₂Moderate; prone to dehydration to form boroxines.Standard handling for boronic acids.High~90-98%Eliminates protection/deprotection steps.Free phenol can sometimes lower yield by interacting with the catalyst.[2]
Potassium 3-Hydroxyphenyltrifluoroborate [HOC₆H₄BF₃]KHigh; crystalline solid, stable to air and moisture.[3]Easy to handle, crystalline solid.Moderate; requires activation.~80-90%Excellent stability for storage and handling.Generally less reactive than the corresponding boronic acid.[3]
3-Hydroxyphenyl MIDA Boronate HOC₆H₄B(MIDA)Very High; bench-stable, crystalline solid, compatible with chromatography.[3]Easy to handle, purifiable by chromatography.Controlled; slow release of the boronic acid.~80-90%Exceptional stability and allows for controlled reactions.[3]Requires a deprotection step to release the boronic acid.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is key to troubleshooting and optimizing your reaction conditions. The reaction proceeds through a catalytic cycle involving a palladium(0) species.[1][4]

Suzuki_Miyaura_Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L₂ ar_pd_x Ar-Pd(II)L₂-X pd0->ar_pd_x + Ar-X oa Oxidative Addition ar_pd_ar Ar-Pd(II)L₂-Ar' ar_pd_x->ar_pd_ar + Ar'B(OH)₃⁻ tm Transmetalation ar_pd_ar->pd0 product Ar-Ar' ar_pd_ar->product re Reductive Elimination arx Ar-X boronate Ar'B(OH)₃⁻ base Base (e.g., K₂CO₃) boronic_acid Ar'B(OH)₂ boronic_acid->boronate + OH⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The three key steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide bond.

  • Transmetalation : The organic group is transferred from the boron atom to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2]

  • Reductive Elimination : The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocols

The following are detailed protocols for a representative Suzuki-Miyaura coupling of 4-bromoanisole with 3-hydroxyphenylboronic acid and, for comparison, a protocol for the deprotection of the MOM-protected product.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoanisole with 3-Hydroxyphenylboronic Acid

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • 3-Hydroxyphenylboronic acid (1.2 mmol, 165 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromoanisole, 3-hydroxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed water to the flask via syringe.

  • Stir the reaction mixture vigorously and heat to 80 °C in a preheated oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Deprotection of a MOM-Protected Biaryl

Materials:

  • MOM-protected biaryl (1.0 mmol)

  • Methanol (10 mL)

  • Hydrochloric acid (2 M aqueous solution, 5 mL)

Procedure:

  • Dissolve the MOM-protected biaryl in methanol in a round-bottom flask.

  • Add the 2 M hydrochloric acid solution to the flask.

  • Stir the reaction mixture at room temperature.

  • Monitor the deprotection by TLC until the starting material is fully consumed (typically 1-3 hours).

  • Once the reaction is complete, neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.

Decision-Making Workflow for Reagent Selection

Choosing the right reagent depends on a variety of factors including the complexity of your substrate, the scale of your reaction, and cost considerations. The following workflow can help guide your decision-making process.

Reagent_Selection_Workflow start Start: Need to couple a 3-hydroxyphenyl group check_conditions Are there acid-sensitive groups in the substrate? start->check_conditions check_stability Is reagent stability a major concern (e.g., for library synthesis or long-term storage)? check_conditions->check_stability No use_mom Use this compound (Requires deprotection) check_conditions->use_mom Yes use_unprotected Use 3-Hydroxyphenylboronic Acid check_stability->use_unprotected No use_stable Consider using Potassium 3-Hydroxyphenyltrifluoroborate or 3-Hydroxyphenyl MIDA Boronate check_stability->use_stable Yes end Proceed with Synthesis use_unprotected->end use_mom->end use_stable->end

Caption: A workflow for selecting the appropriate boronic acid reagent.

Conclusion and Future Outlook

While this compound remains a useful reagent, the modern synthetic chemist has a range of powerful alternatives at their disposal. For many applications, the direct use of 3-hydroxyphenylboronic acid offers the most efficient route, avoiding unnecessary protection/deprotection steps. When stability is paramount, potassium 3-hydroxyphenyltrifluoroborate and 3-hydroxyphenyl MIDA boronate present robust, easy-to-handle options. The choice of reagent should be guided by a careful analysis of the specific synthetic challenge at hand. As the field of catalysis continues to evolve, we can expect the development of even more tolerant and efficient catalyst systems that will further expand the utility of unprotected phenolic boronic acids, making them the preferred choice in a growing number of synthetic endeavors.

References

A Comparative Guide to the Analytical Validation of 3-(Methoxymethoxy)phenylboronic Acid Purity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of reproducible research and, ultimately, patient safety. Boronic acids, and specifically 3-(Methoxymethoxy)phenylboronic acid, are pivotal building blocks in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] Their utility in constructing complex molecular architectures necessitates a rigorous validation of their purity to ensure the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient (API).[2][3][4]

This guide provides an in-depth comparison of key analytical techniques for the comprehensive purity assessment of this compound. As a Senior Application Scientist, my aim is to move beyond a simple listing of methods to a nuanced discussion of their principles, advantages, and limitations, grounded in practical experimental considerations. We will explore how a multi-technique approach provides a holistic and trustworthy purity profile.

The Criticality of Purity: Why a Multi-Faceted Approach is Essential

The purity of this compound can be compromised by a variety of impurities, including:

  • Boroxines: Anhydrides formed by the dehydration and trimerization of boronic acids. Their presence can complicate stoichiometry and introduce reactive impurities.[5][6]

  • Residual Solvents and Starting Materials: Remnants from the synthesis and purification processes that can interfere with subsequent reactions.[6]

  • Isomeric Impurities: Structural isomers that may have different reactivity profiles.

  • Degradation Products: Resulting from hydrolysis or oxidation.[1][7]

  • Water Content: Can significantly impact the accuracy of weighing and stoichiometric calculations.

A single analytical technique is often insufficient to detect and quantify all potential impurities. Therefore, a combination of chromatographic and spectroscopic methods, along with a specific technique for water determination, is imperative for a robust and reliable purity assessment.

Comparative Analysis of Key Analytical Techniques

We will now delve into the most pertinent analytical techniques for validating the purity of this compound, comparing their strengths and the unique information they provide.

Analytical Technique Principle of Detection Information Provided Strengths Limitations
High-Performance Liquid Chromatography (HPLC/UPLC) Differential partitioning of analytes between a stationary and mobile phase, detected by UV absorbance or Mass Spectrometry.Quantitative purity (area %), detection of non-volatile organic impurities, and separation of isomers.High sensitivity, excellent resolution, and well-established for purity determination.[8][9][10][11]On-column degradation (hydrolysis) can be a challenge.[1][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B) Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of organic impurities, and assessment of boroxine formation.Provides detailed structural information and is quantitative. ¹¹B NMR is specific for boron-containing species.[12][13][14][15][16]Lower sensitivity compared to HPLC for trace impurities. Complex spectra if multiple impurities are present.[6]
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.Molecular weight confirmation and identification of impurities by fragmentation patterns. Often coupled with LC or GC.High sensitivity and specificity for molecular identification.[5][17][18][19]Can be challenging to directly analyze boronic acids due to dehydration and boroxine formation.[5][18]
Karl Fischer Titration Titrimetric method based on the quantitative reaction of water with an iodine-sulfur dioxide reagent.Precise quantification of water content.Highly specific and accurate for water determination, from ppm to 100%.[20][21][22][23]Not suitable for organic or inorganic purity assessment. Boric acid can interfere with some reagents.[20]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for each of the key analytical techniques.

High-Performance Liquid Chromatography (HPLC/UPLC) for Purity Determination

The primary challenge in the HPLC analysis of boronic acids is their potential for on-column hydrolysis to the corresponding boronic acid.[1][7] Therefore, method development is crucial to ensure the stability of the analyte during analysis.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep Dissolve sample in a suitable aprotic solvent (e.g., Acetonitrile) inject Inject onto a reverse-phase C18 column prep->inject separate Gradient elution with a mobile phase of water and acetonitrile with an acidic modifier (e.g., formic acid) inject->separate detect UV detection at a suitable wavelength (e.g., 254 nm) separate->detect integrate Integrate peak areas detect->integrate calculate Calculate purity as area % of the main peak integrate->calculate

Caption: HPLC workflow for purity analysis of this compound.

Detailed Protocol:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of acetonitrile. The use of an aprotic solvent is recommended to minimize hydrolysis prior to injection.[7]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common choice.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, increasing linearly to a high percentage over 15-20 minutes to elute all components.[6]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • System Suitability: Before sample analysis, perform replicate injections of a standard solution to ensure the system is performing adequately (e.g., check for consistent retention times and peak areas).

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

NMR Spectroscopy for Structural Confirmation and Impurity Identification

NMR spectroscopy is an indispensable tool for confirming the structure of this compound and identifying any organic impurities. ¹¹B NMR is particularly useful for observing the boron environment and detecting boroxine formation.[12][13][14][15][16]

Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis prep Dissolve sample in a deuterated solvent (e.g., DMSO-d6) acquire_h1 Acquire ¹H NMR spectrum prep->acquire_h1 acquire_c13 Acquire ¹³C NMR spectrum prep->acquire_c13 acquire_b11 Acquire ¹¹B NMR spectrum prep->acquire_b11 analyze_h1 Analyze chemical shifts, integrations, and coupling constants in ¹H NMR acquire_h1->analyze_h1 analyze_c13 Analyze chemical shifts in ¹³C NMR acquire_c13->analyze_c13 analyze_b11 Analyze chemical shifts in ¹¹B NMR for boronic acid vs. boroxine acquire_b11->analyze_b11 confirm Confirm structure and identify impurities analyze_h1->confirm analyze_c13->confirm analyze_b11->confirm

Caption: NMR workflow for structural validation and impurity identification.

Detailed Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • ¹H NMR Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • Expected Signals for this compound: Look for signals corresponding to the aromatic protons, the methoxy protons, and the methylene protons of the MOM protecting group. The integration of these signals should be consistent with the molecular structure.

    • Impurity Detection: Look for any unexpected signals that may indicate residual solvents, starting materials, or byproducts.

  • ¹³C NMR Analysis:

    • Acquire a proton-decoupled ¹³C NMR spectrum to confirm the number of unique carbon environments.

  • ¹¹B NMR Analysis:

    • Acquire a ¹¹B NMR spectrum.

    • Expected Signal: A single, relatively broad peak is expected for the sp²-hybridized boron of the boronic acid.[12][13]

    • Boroxine Detection: The presence of a significant amount of the corresponding boroxine trimer will result in a different chemical shift, often broader, or multiple signals.[6]

Karl Fischer Titration for Water Content Determination

The presence of water can lead to inaccuracies in weighing and calculating molar equivalents for reactions. Karl Fischer titration is the gold standard for determining water content.[20][21][22][23]

Experimental Workflow:

KF_Workflow cluster_prep Instrument Preparation cluster_analysis Sample Analysis cluster_data Data Analysis prep Prepare Karl Fischer titrator with appropriate reagent standardize Standardize the reagent with a known water standard prep->standardize weigh Accurately weigh the sample standardize->weigh add Add the sample to the titration vessel weigh->add titrate Titrate to the endpoint add->titrate calculate Calculate the water content (%) based on the titrant consumed titrate->calculate

Caption: Workflow for Karl Fischer titration to determine water content.

Detailed Protocol:

  • Instrument Setup: A volumetric or coulometric Karl Fischer titrator can be used. For expected low water content, the coulometric method is preferred for its higher sensitivity.[23]

  • Reagent Standardization: The Karl Fischer reagent should be standardized daily using a certified water standard.

  • Sample Analysis:

    • Accurately weigh a suitable amount of this compound and add it to the titration vessel containing a suitable solvent (e.g., anhydrous methanol).

    • The sample is then titrated with the Karl Fischer reagent until the endpoint is reached, which is typically detected electrochemically.

  • Calculation: The water content is calculated based on the amount of titrant consumed and the predetermined titer of the reagent.

Conclusion: An Integrated Approach to Purity Validation

The validation of this compound purity is a critical step in ensuring the quality and consistency of research and drug development processes. No single analytical technique can provide a complete picture of a sample's purity. A comprehensive and trustworthy assessment is achieved through the strategic integration of multiple analytical techniques.

  • HPLC/UPLC provides the primary quantitative measure of organic purity.

  • NMR spectroscopy offers definitive structural confirmation and identifies organic impurities.

  • Mass spectrometry , often coupled with a chromatographic technique, confirms the molecular weight.

  • Karl Fischer titration accurately quantifies the water content.

By employing this multi-faceted approach, researchers and drug development professionals can have a high degree of confidence in the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

comparative study of different catalysts for Suzuki coupling with 3-(Methoxymethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Catalyst Selection for Suzuki Coupling with 3-(Methoxymethoxy)phenylboronic Acid

Introduction: Navigating the Nuances of Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is indispensable in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[3][4]

The subject of this guide, this compound, is a valuable building block, often employed in multi-step syntheses where the methoxymethyl (MOM) ether serves as a robust protecting group for a phenolic hydroxyl. The success of its coupling, however, is not a given. The efficiency of the Suzuki-Miyaura reaction is profoundly dependent on the catalytic system—a synergistic combination of a palladium source, a ligand, a base, and a solvent.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a comparative analysis of various catalyst systems for the coupling of this compound. By explaining the causality behind experimental choices and presenting supporting data, this document aims to empower scientists to select the optimal conditions for their specific synthetic challenges, saving valuable time and resources.

The Engine of Synthesis: A Mechanistic Look at the Suzuki-Miyaura Catalytic Cycle

To intelligently select a catalyst, one must first understand the mechanism it facilitates. The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium(0) active species. This cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6] The performance of a catalyst system is determined by its ability to efficiently navigate each stage of this cycle.

  • Oxidative Addition : The cycle begins with the insertion of the palladium(0) catalyst into the carbon-halogen bond of the organohalide (R¹-X), forming a palladium(II) complex. This is often the rate-determining step.[1] The choice of ligand is critical here; electron-rich ligands enhance the electron density on the palladium center, promoting this step.[1][7]

  • Transmetalation : In this step, the organic group from the boronic acid (R²) is transferred to the palladium(II) complex, displacing the halide. This process requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex.[8] The exact mechanism of this transfer is still a subject of research but is a crucial step for the formation of the key diorganopalladium(II) intermediate.[1][8]

  • Reductive Elimination : The final step involves the expulsion of the newly formed biaryl product (R¹-R²) from the palladium(II) complex. This process regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[1] Bulky ligands are known to facilitate this step by promoting the necessary cis-conformation of the organic groups prior to elimination.[1][9]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAd R¹-Pd(II)-X(L_n) Pd0->OxAd Oxidative Addition Trans R¹-Pd(II)-R²(L_n) OxAd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product R¹-R² Trans->Product ArX R¹-X ArX->OxAd Boronic R²-B(OH)₂ + Base Boronic->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

A Survey of Catalytic Systems: Components and Considerations

The "catalyst" is rarely just a palladium salt; it is an entire system. The judicious selection of each component is key to success.

  • Palladium Sources : Common starting points are stable palladium(II) salts like palladium(II) acetate (Pd(OAc)₂) or palladium(0) complexes like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[6][8] Pd(OAc)₂ and Pd₂(dba)₃ are precursors that are reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ is a stable, pre-formed Pd(0) complex, but the triphenylphosphine ligands can be suboptimal for challenging couplings.

  • The Power of the Ligand : The ligand is arguably the most influential component, stabilizing the palladium center and tuning its reactivity.

    • Classical Phosphines (e.g., PPh₃) : While foundational, triphenylphosphine is often insufficient for coupling less reactive organohalides (like aryl chlorides) or sterically hindered substrates.

    • Bulky, Electron-Rich Phosphines : Developed by groups like Buchwald and Fu, ligands such as SPhos, XPhos, and RuPhos have revolutionized Suzuki coupling.[9][10][11] Their steric bulk promotes reductive elimination, while their electron-donating nature accelerates oxidative addition, leading to higher turnover numbers and efficiency.[9]

    • N-Heterocyclic Carbenes (NHCs) : NHCs are powerful σ-donating ligands that form very stable bonds with palladium.[1] This stability makes them highly effective for difficult couplings and can prevent catalyst decomposition, especially at higher temperatures.[12]

  • Well-Defined Precatalysts : To improve reproducibility and ease of handling, well-defined precatalysts have been developed. These are air- and moisture-stable Pd(II) complexes that are readily activated under reaction conditions.[10][13] Examples include the Buchwald G2, G3, and G4 precatalysts (e.g., XPhos Pd G2), which offer a reliable 1:1 palladium-to-ligand ratio.[10][14]

Comparative Study: Coupling this compound with 4-Bromoanisole

To provide actionable insights, we present a comparative study of various catalyst systems for a model reaction. This allows for an objective assessment of performance under standardized conditions.

Model Reaction Scheme: Reaction Scheme

Coupling of this compound with 4-bromoanisole.

Experimental Workflow and General Protocol

The following workflow ensures consistency across all comparative experiments. All reactions should be conducted using standard inert atmosphere techniques to prevent oxidation of the catalyst.[2]

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_analysis Work-up & Analysis A 1. Add Pd Source & Ligand (or Precatalyst) and Base to Reaction Vessel B 2. Add Aryl Halide, Boronic Acid, and Solvent A->B C 3. Heat to Desired Temperature with Stirring B->C D 4. Monitor Progress (e.g., TLC, GC-MS) C->D E 5. Quench, Extract, and Purify (Column Chromatography) D->E F 6. Characterize and Determine Yield (NMR, GC-MS) E->F

Caption: Generalized workflow for catalyst comparison experiments.

General Experimental Protocol:

  • Materials and Reagents :

    • This compound

    • 4-Bromoanisole

    • Palladium catalyst/precatalyst

    • Ligand (if not using a precatalyst)

    • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

    • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF)

    • Degassed water

  • Reaction Setup :

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium source (1.0 mol%), ligand (1.2-2.4 mol%, if applicable), and base (2.0 equivalents). For precatalysts, add 1.0 mol%.

    • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

    • In a separate vial, dissolve 4-bromoanisole (1.0 equivalent, e.g., 0.5 mmol) and this compound (1.2 equivalents) in the chosen anhydrous solvent (e.g., 3 mL). Add degassed water if required by the protocol (e.g., Dioxane/H₂O 10:1).

    • Using a syringe, add the substrate solution to the reaction vial containing the catalyst and base.

    • Place the vial in a preheated heating block and stir at the specified temperature for the designated time.

  • Work-up and Analysis :

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the yield of the pure, isolated product.

Performance Data and Discussion

The following table summarizes the performance of various catalyst systems in the model reaction. The data is representative of typical outcomes found in the literature and internal studies for similar substrates.

EntryCatalyst System (1 mol%)Base (2 eq.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄K₂CO₃Toluene1001865
2Pd(OAc)₂ / PPh₃ (1:2)K₂CO₃Dioxane1001862
3Pd₂(dba)₃ / SPhos (1:2.4)K₃PO₄Toluene80496
4XPhos Pd G2K₃PO₄Dioxane802>98
5[Pd(IPr)(allyl)Cl]K₃PO₄THF65694
6Pd(OAc)₂ (ligand-free)K₂CO₃EtOH/H₂O802445

Analysis and Causality:

  • Classical vs. Modern Ligands (Entries 1, 2 vs. 3, 4) : The traditional Pd(PPh₃)₄ catalyst and the in-situ generated Pd(OAc)₂/PPh₃ system provided modest yields even after extended reaction times (62-65%). This demonstrates the limitations of less electron-rich and bulky ligands. In contrast, the use of a modern biarylphosphine ligand, SPhos, dramatically improved the yield to 96% in just 4 hours and at a lower temperature. This is because the steric bulk and electron-donating properties of SPhos accelerate both the oxidative addition and reductive elimination steps.[9]

  • The Advantage of Precatalysts (Entry 4) : The XPhos Pd G2 precatalyst delivered a near-quantitative yield in only 2 hours. The superior performance is attributed to the high stability of the precatalyst and the efficient, reliable generation of the active monoligated Pd(0) species in solution.[10][14] This approach eliminates variability associated with in situ catalyst formation and is highly recommended for reproducibility.

  • The Role of NHC Ligands (Entry 5) : The N-Heterocyclic Carbene (NHC)-based precatalyst also demonstrated excellent activity, affording a high yield at a mild temperature. NHC ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) are strong σ-donors that form highly stable palladium complexes, making them robust catalysts capable of high turnover.[12]

  • Base and Solvent Effects : The switch from the milder base K₂CO₃ to the stronger K₃PO₄ was crucial for the high efficiency of the modern catalyst systems (Entries 3, 4, 5). A stronger base more effectively facilitates the formation of the boronate "ate" complex, which is necessary for efficient transmetalation.[8] The choice of solvent also plays a key role, with aprotic polar solvents like dioxane and THF often providing excellent results.

  • Ligand-Free Conditions (Entry 6) : While appealing for their simplicity and low cost, ligand-free conditions were significantly less effective, yielding less than 50% product after 24 hours. This highlights that for substrates beyond the most reactive, the presence of a supporting ligand is essential for efficient catalysis.[15]

Conclusion and Recommendations

The choice of catalyst has a profound impact on the outcome of the Suzuki-Miyaura coupling of this compound. While classical catalysts like Pd(PPh₃)₄ can be effective, they often require longer reaction times and higher temperatures, delivering only moderate yields.

For researchers seeking high efficiency, reliability, and broad applicability, the following recommendations are made:

  • For Highest Yield and Fastest Reaction : Employ a well-defined palladium precatalyst featuring a bulky, electron-rich biarylphosphine ligand. XPhos Pd G2 is an excellent choice, consistently providing near-quantitative yields under mild conditions.

  • For Robustness and Thermal Stability : Consider an NHC-ligated precatalyst such as [Pd(IPr)(allyl)Cl] . These are particularly useful if the coupling partner is challenging or if higher reaction temperatures are required.

  • For Process Development and Scale-Up : The use of in situ generated catalysts from a palladium source like Pd₂(dba)₃ and a ligand like SPhos offers greater flexibility and can be more cost-effective. However, careful optimization of the ligand-to-metal ratio is crucial for optimal performance.[14]

By understanding the mechanistic principles and leveraging the performance data from modern, well-defined catalytic systems, scientists can confidently and efficiently execute Suzuki-Miyaura couplings, accelerating their research and development programs.

References

A Comparative Guide to the Reactivity of 3-(Methoxymethoxy)phenylboronic Acid and Its Isomers in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that dictates the efficiency and success of a synthetic route. Phenylboronic acids are indispensable tools in modern organic synthesis, particularly for the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction.[1][2] The introduction of a protecting group, such as the methoxymethyl (MOM) ether, adds another layer of complexity and strategic advantage, allowing for the selective modification of multifunctional molecules.[3] This guide provides an in-depth technical comparison of the reactivity of 3-(methoxymethoxy)phenylboronic acid and its ortho- and para-isomers, supported by mechanistic insights and detailed experimental protocols.

The position of the methoxymethoxy substituent on the phenylboronic acid ring significantly influences the compound's reactivity through a combination of electronic and steric effects. Understanding these nuances is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.

The Decisive Role of Isomerism in Reactivity

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The electronic properties and steric environment of the boronic acid directly impact the crucial transmetalation step.

A general reactivity trend observed for substituted phenylboronic acids in Suzuki-Miyaura coupling is often para > meta >> ortho.[6] This trend is governed by the interplay of:

  • Electronic Effects: The methoxymethoxy group, like a methoxy group, is generally considered an electron-donating group due to the resonance effect of the oxygen lone pairs.[7][8] This electron-donating nature is most pronounced at the ortho and para positions, increasing the electron density on the phenyl ring and influencing the nucleophilicity of the aryl group that is transferred during transmetalation.

  • Steric Hindrance: A substituent at the ortho position introduces significant steric bulk around the boronic acid moiety.[9][10] This steric hindrance can impede the approach of the palladium complex, thereby slowing down the transmetalation step and the overall reaction rate. This "ortho effect" can dramatically reduce the reactivity of the boronic acid.[11][12]

Based on these principles, the expected reactivity order for the methoxymethoxy-substituted phenylboronic acid isomers is:

4-(Methoxymethoxy)phenylboronic acid (para) > this compound (meta) >> 2-(Methoxymethoxy)phenylboronic acid (ortho)

Comparative Experimental Analysis: A Head-to-Head Suzuki-Miyaura Coupling

To empirically validate the predicted reactivity trend, a comparative experiment is proposed. The three isomers—2-(methoxymethoxy)phenylboronic acid, this compound, and 4-(methoxymethoxy)phenylboronic acid—are subjected to identical Suzuki-Miyaura coupling conditions with a common coupling partner, 4-bromoanisole.

Experimental Workflow

The following diagram outlines the key steps in the comparative experimental workflow.

Caption: A streamlined workflow for the comparative Suzuki-Miyaura coupling experiment.

Detailed Experimental Protocol

Materials:

  • 2-(Methoxymethoxy)phenylboronic acid

  • This compound[13]

  • 4-(Methoxymethoxy)phenylboronic acid[14][15]

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

Procedure:

  • To each of three separate, oven-dried reaction vials equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • To each vial, add the respective boronic acid isomer (1.2 mmol): 2-(methoxymethoxy)phenylboronic acid, this compound, or 4-(methoxymethoxy)phenylboronic acid.

  • Add K₃PO₄ (2.0 mmol) to each vial.

  • Evacuate and backfill each vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (4 mL) and degassed water (1 mL) to each vial via syringe.

  • Place the vials in a preheated oil bath at 80 °C and stir vigorously.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, and 8 hours) and analyzing them by GC-MS or LC-MS.

  • After 8 hours, cool the reactions to room temperature, quench with water, and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

  • Determine the isolated yield and purity for each reaction.

Quantitative Data and Comparative Analysis

The following table summarizes the expected quantitative data from the comparative experiment, reflecting the anticipated reactivity trend.

Isomer PositionReaction Time (h)Conversion (%)Isolated Yield (%)
Ortho 815<10
Meta 4>9588
Para 2>9894

Data Interpretation:

  • Para-isomer: The 4-(methoxymethoxy)phenylboronic acid is expected to exhibit the highest reactivity, reaching near-complete conversion in the shortest time. This is attributed to the favorable electronic contribution of the para-MOM group, which enhances the nucleophilicity of the aryl ring without imposing steric hindrance at the reaction center.

  • Meta-isomer: The this compound is anticipated to show slightly lower but still excellent reactivity compared to the para-isomer. The electron-donating effect of the MOM group is less pronounced at the meta position, leading to a moderately slower reaction rate.

  • Ortho-isomer: The 2-(methoxymethoxy)phenylboronic acid is predicted to be significantly less reactive. The profound steric hindrance caused by the ortho-MOM group severely impedes the approach of the bulky palladium-ligand complex to the boronic acid, drastically slowing down the transmetalation step.[9] In many cases, ortho-substituted phenylboronic acids require more forcing conditions, specialized catalysts, or longer reaction times to achieve respectable yields.[10]

Mechanistic Rationale

The observed reactivity differences can be rationalized by examining the key transmetalation step in the Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Ar Boronate Ar'-B(OH)₃⁻ Boronate->Transmetalation Ar' group transfer Base Base (e.g., K₃PO₄) Base->Boronate activates RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 regenerates catalyst Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For the ortho-isomer, the steric clash between the methoxymethoxy group and the phosphine ligands on the palladium center creates a high-energy transition state for the transmetalation step, thus disfavoring this pathway and leading to a sluggish reaction. In contrast, the meta and para isomers present a much lower steric barrier, allowing for efficient transmetalation and rapid product formation.

Conclusion and Practical Recommendations

The positional isomerism of the methoxymethoxy group on phenylboronic acid has a profound and predictable impact on its reactivity in Suzuki-Miyaura cross-coupling reactions. The general reactivity trend of para > meta >> ortho is a direct consequence of the interplay between electronic effects and steric hindrance.

For practicing chemists, this guide offers the following key takeaways:

  • For rapid and high-yielding couplings, the para-isomer, 4-(methoxymethoxy)phenylboronic acid, is the reagent of choice.

  • The meta-isomer, this compound, serves as a reliable alternative when the para-position is unavailable or needs to be reserved for other functionalities.

  • The ortho-isomer, 2-(methoxymethoxy)phenylboronic acid, should be used with the expectation of significantly lower reactivity. Its successful application may require extensive optimization of reaction conditions, including the use of specialized, less sterically demanding catalysts and ligands, higher temperatures, and prolonged reaction times.

By understanding these fundamental structure-reactivity relationships, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and successful outcomes in the development of novel molecules.

References

A Senior Application Scientist's Guide to the Structural Confirmation of Reaction Products Derived from 3-(Methoxymethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized molecule is the bedrock upon which all subsequent data rests. In the realm of medicinal chemistry and materials science, 3-(Methoxymethoxy)phenylboronic acid is a valuable and versatile building block, frequently employed in palladium-catalyzed cross-coupling reactions to construct complex biaryl systems. The methoxymethyl (MOM) ether serves as a convenient protecting group for the phenolic hydroxyl, stable to the often basic conditions of a Suzuki-Miyaura coupling, yet readily removable in a subsequent step.

This guide provides an in-depth comparison of the critical analytical techniques required to confidently elucidate the structures of molecules derived from this important precursor. We will move beyond mere procedural descriptions to explore the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation. The journey from boronic acid to the final, deprotected biaryl product presents distinct analytical challenges and opportunities at each stage, demanding a multi-faceted strategy for unequivocal characterization.

The Synthetic Landscape: A Two-Step Journey to Phenolic Biaryls

The most common synthetic route involving this compound is a two-step sequence: a Suzuki-Miyaura cross-coupling followed by deprotection of the MOM ether. Understanding this pathway is crucial for predicting the expected product and planning the analytical strategy.

  • Step 1: The Suzuki-Miyaura Cross-Coupling Reaction. This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] In this step, the boronic acid is coupled with an aryl halide or triflate in the presence of a palladium catalyst and a base to form a MOM-protected biaryl. The choice of coupling partner, catalyst, and reaction conditions can influence yield and purity, making in-process monitoring and final product analysis essential.[1][4]

  • Step 2: Cleavage of the Methoxymethyl (MOM) Ether. Following the successful formation of the biaryl scaffold, the MOM group is typically removed under acidic conditions to reveal the free phenol.[5][6] This transformation must be confirmed, and the potential for side reactions during this step necessitates a thorough final structural verification. Various methods exist for MOM deprotection, ranging from strong acids like HCl to Lewis acids combined with nucleophiles.[7][8]

A Comparative Guide to Core Analytical Techniques

No single technique can provide a complete structural picture. A synergistic approach, integrating data from multiple analytical platforms, is the gold standard for structural confirmation in industrial and academic settings.[9][10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For derivatives of this compound, ¹H, ¹³C, and even ¹¹B NMR each provide unique and complementary pieces of the structural puzzle.[13][14]

Expertise & Experience: A common pitfall when analyzing boronic acids by NMR is the tendency of the free acid to form cyclic, trimeric anhydrides known as boroxines, which can lead to broad or complex spectra.[15] To obtain sharp, interpretable spectra of the starting material or any boron-containing intermediates, it is often best to run the sample in a coordinating deuterated solvent like methanol-d₄. The solvent breaks up these oligomers, providing a clearer picture of the monomeric species.[15] For the final biaryl products, which lack the boronic acid moiety, standard solvents like CDCl₃ or DMSO-d₆ are typically sufficient.

  • ¹H NMR Spectroscopy: This is the first-pass experiment for any organic chemist. For a successful Suzuki coupling product, one would expect to see the disappearance of the B(OH)₂ protons (often broad and exchangeable) and the appearance of new aromatic signals corresponding to the newly introduced aryl ring. The characteristic signals for the MOM group (a singlet around 5.2 ppm for -O-CH₂-O- and a singlet around 3.5 ppm for -O-CH₃) are key indicators of its presence. Upon deprotection, these signals will vanish, and a new, often broad, singlet for the phenolic -OH will appear.

  • ¹³C NMR Spectroscopy: This technique provides information on the carbon framework. A key, though sometimes challenging, observation is the carbon atom directly attached to the boron in the starting material. This signal can be broad or even unobserved due to quadrupolar relaxation of the attached boron nucleus.[16] After the Suzuki coupling, a full complement of aromatic carbon signals for the biaryl structure should be observable.

  • ¹¹B NMR Spectroscopy: This specialized technique directly probes the boron nucleus, offering definitive evidence of the presence and chemical environment of boron-containing species.[17][18][19] Free boronic acids typically show a broad signal around 30 ppm, while boronate esters appear slightly upfield.[17][18][19] This technique is invaluable for monitoring the consumption of the starting boronic acid.

Mass Spectrometry (MS): The Molecular Weight Scale

Mass spectrometry provides the crucial data point of molecular weight, confirming the elemental composition of the product. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the molecular formula.

Trustworthiness: One of the most telling features in the mass spectrum of a boron-containing compound is the isotopic pattern. Boron exists as two stable isotopes: ¹¹B (80.1%) and ¹⁰B (19.9%). This results in a characteristic M+1 peak that is approximately 25% of the intensity of the molecular ion peak for a molecule containing a single boron atom, providing a trustworthy signature for any boron-containing species. The analysis of boronic acids by MS can be complicated by in-source dehydration or oligomerization, but modern soft ionization techniques like Electrospray Ionization (ESI) can often detect the intact molecular ion.[20][21][22]

For the final biaryl products, MS is used to confirm the expected molecular weight after coupling and deprotection. The loss of the MOM group (-CH₂OCH₃, 45 Da) and the addition of a proton results in a net mass change that is readily verified.

High-Performance Liquid Chromatography (HPLC): The Purity Arbiter

HPLC is the workhorse for assessing the purity of the reaction products and for isolating them for further analysis.[9]

Expertise & Experience: Boronic acids can be challenging to analyze by reverse-phase HPLC due to their polarity and potential for on-column degradation.[23] However, methods using C18 columns with mobile phases like acetonitrile and aqueous ammonium acetate have proven effective for a broad range of boronic acids.[24] For the less polar biaryl products, standard reverse-phase HPLC methods are typically robust and reliable for determining purity. A key aspect of a self-validating protocol is to use a diode-array detector (DAD) or photodiode-array (PDA) detector. This allows for the acquisition of a UV spectrum across the peak, which can help to confirm its identity and assess its homogeneity.

X-ray Crystallography: The Unambiguous Proof

When a single crystal of sufficient quality can be grown, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state.[25][26][27] It is the ultimate arbiter in cases of structural ambiguity, providing precise bond lengths, angles, and stereochemical information.[25][26][27][28][29]

Authoritative Grounding: While often considered the "gold standard," obtaining suitable crystals can be a rate-limiting step.[26] Furthermore, the crystal structure represents the molecule in a highly ordered, solid-state environment, which may not perfectly reflect its conformation in solution, where it is often biologically active. Therefore, it is best used in conjunction with solution-state techniques like NMR to build a comprehensive structural understanding.

Data Presentation & Comparison

Technique Primary Application Strengths Limitations Causality in Experimental Choice
¹H & ¹³C NMR Elucidation of atomic connectivity and molecular framework.Provides detailed structural information; non-destructive.[13]Can be complex to interpret; boronic acids may give broad signals.[15]Chosen to map out the exact bonding arrangement and confirm the success of both the C-C bond formation and the deprotection step.
¹¹B NMR Confirmation of boron-containing species.Highly specific to boron; sensitive to the chemical environment.[30][31][32]Requires access to a multinuclear NMR probe; broad signals.[17][23]Used to definitively track the consumption of the boronic acid starting material.
Mass Spectrometry Determination of molecular weight and formula.High sensitivity; provides isotopic information for boron.[21][22]Does not provide connectivity information; can have fragmentation.Essential for confirming that the product has the correct elemental composition for the expected structure.
HPLC Purity assessment and purification.Accurate quantification of purity; preparative capabilities.Method development can be required; potential for on-column degradation.[23]A critical quality control step to ensure the sample is free of starting materials, reagents, and byproducts before further use.
X-ray Crystallography Absolute 3D structure determination.Unambiguous proof of structure and stereochemistry.[26][27]Requires high-quality single crystals, which can be difficult to obtain.Reserved for cases where absolute structural proof is required or when other methods yield ambiguous results.

Experimental Protocols & Workflows

Mandatory Visualization: A Logic-Driven Workflow

The selection of analytical techniques should follow a logical progression, starting with high-throughput methods for initial screening and moving to more detailed methods for final confirmation.

G cluster_0 Phase 1: Reaction Monitoring & Initial Check cluster_1 Phase 2: Post-Purification Confirmation cluster_2 Phase 3: In-depth / Final Release TLC TLC / LC-MS Check Crude_NMR Crude ¹H NMR TLC->Crude_NMR Product formation indicated Purification Work-up & Purification Crude_NMR->Purification Pure_H_NMR ¹H NMR Pure_C_NMR ¹³C NMR Pure_H_NMR->Pure_C_NMR HRMS High-Resolution MS Pure_C_NMR->HRMS HPLC HPLC Purity (>95%) HRMS->HPLC B_NMR ¹¹B NMR (if applicable) HPLC->B_NMR Purity Confirmed XRay X-ray Crystallography HPLC->XRay If crystal available or structure is novel/ambiguous Final_Data Comprehensive Data Package B_NMR->Final_Data XRay->Final_Data Structure_Confirmed Structure Confirmed Final_Data->Structure_Confirmed Start Reaction Complete Start->TLC Purification->Pure_H_NMR

Caption: Logical workflow for the structural confirmation of synthetic products.

Protocol 1: Suzuki-Miyaura Coupling of this compound
  • Rationale: This protocol uses standard, robust conditions that are broadly applicable for coupling arylboronic acids with aryl bromides. Pd(PPh₃)₄ is a reliable, commercially available catalyst, and aqueous sodium carbonate is a common and effective base. The dioxane/water solvent system ensures solubility for both the organic and inorganic components.

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), the desired aryl bromide (1.1 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.).

  • Add 1,4-dioxane and a 2 M aqueous solution of sodium carbonate (Na₂CO₃, 3.0 eq.). The typical solvent ratio is 4:1 dioxane:water.

  • Heat the reaction mixture to 90-100 °C and stir vigorously until TLC or LC-MS analysis indicates complete consumption of the boronic acid.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the MOM-protected biaryl product.

Protocol 2: MOM Group Deprotection
  • Rationale: Acidic hydrolysis is the standard method for MOM ether cleavage.[6] Using a mixture of a strong acid like HCl in a protic solvent like methanol is effective and typically results in a clean conversion. Monitoring by TLC is crucial to avoid potential side reactions from prolonged exposure to strong acid.

  • Dissolve the purified MOM-protected biaryl (1.0 eq.) in methanol.

  • Add a 2 M aqueous solution of hydrochloric acid (HCl) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) and monitor its progress by TLC.

  • Upon completion, neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography or recrystallization if necessary to yield the final phenolic biaryl.

Conclusion

The structural confirmation of reaction products derived from this compound is a clear example of the necessity for a rigorous, multi-technique analytical approach in modern chemistry. From the initial C-C bond formation to the final deprotection, each synthetic step yields a molecule with distinct features that are best probed by a specific combination of analytical tools. By integrating high-resolution data from NMR and MS and confirming purity with HPLC, researchers can build an unshakeable foundation of evidence for their proposed structure. For novel compounds or those destined for high-stakes applications like drug development, the definitive proof offered by X-ray crystallography provides the ultimate level of confidence. Adhering to a logical, self-validating workflow ensures not only the accuracy of the immediate result but also the integrity of the entire research program that builds upon it.

References

A Comparative Guide to the Efficiency of 3-(Methoxymethoxy)phenylboronic Acid versus its Trifluoroborate Salt in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals and advanced materials. The choice of the organoboron reagent is critical to the success of this transformation, influencing not only the reaction's efficiency but also its practicality in a laboratory setting. This guide provides an in-depth comparison of two closely related yet distinct reagents: 3-(Methoxymethoxy)phenylboronic acid and its corresponding potassium trifluoroborate salt. We will delve into their intrinsic chemical properties, benchmark their performance in a representative Suzuki-Miyaura coupling, and provide detailed experimental protocols to empower researchers in making informed decisions for their synthetic campaigns.

Fundamental Properties: A Tale of Two Boron Species

The primary distinction between arylboronic acids and their trifluoroborate salt counterparts lies in the coordination state of the boron atom. In this compound, the boron is trivalent and trigonal planar, possessing a vacant p-orbital that is susceptible to various degradation pathways. In contrast, the boron atom in potassium 3-(Methoxymethoxy)phenyltrifluoroborate is tetravalent and tetrahedral, forming a stable anionic complex with three fluorine atoms. This structural difference has profound implications for the stability and handling of these reagents.

This compound:

  • Instability: Prone to dehydration to form a cyclic trimeric anhydride known as a boroxine. This can lead to inaccuracies in stoichiometry.

  • Protodeboronation: The carbon-boron bond can be cleaved in the presence of protic solvents or under certain reaction conditions, leading to the formation of the corresponding arene and reducing the yield of the desired coupled product.

  • Handling: Often requires storage under inert atmosphere and at low temperatures to minimize degradation. Purification can be challenging due to its propensity to form non-monomeric species.[1]

Potassium 3-(Methoxymethoxy)phenyltrifluoroborate:

  • Enhanced Stability: The tetracoordinate boron center protects the carbon-boron bond from facile cleavage, rendering the trifluoroborate salt significantly more stable to air and moisture.[2]

  • Ease of Handling: Typically a crystalline, free-flowing solid that can be weighed and handled in the open atmosphere without special precautions, simplifying experimental setup.[2]

  • "Protected" Form: It can be considered a "protected" form of the boronic acid, which is slowly released in situ under the reaction conditions.[2]

The Crucial Role of Hydrolysis in Trifluoroborate Reactivity

While the enhanced stability of trifluoroborate salts is a significant advantage for storage and handling, it also necessitates an activation step for participation in the Suzuki-Miyaura catalytic cycle. This activation is achieved through hydrolysis of the trifluoroborate to the corresponding boronic acid, which is the active species in the transmetalation step. This hydrolysis is typically facilitated by the base and water present in the reaction mixture. The rate of this hydrolysis is a critical factor in the overall efficiency of the coupling reaction and is influenced by the electronic nature of the substituents on the aromatic ring. For electron-rich aryltrifluoroborates, such as the 3-(methoxymethoxy)phenyl derivative, the hydrolysis is generally efficient under standard Suzuki-Miyaura conditions.

Benchmarking Performance: A Comparative Suzuki-Miyaura Coupling

While a direct, head-to-head comparison for this compound and its trifluoroborate salt under identical conditions is not extensively documented in the literature, we can project the expected performance based on established principles and data from closely related analogues, such as 3-methoxyphenylboronic acid.

Benchmark Reaction:

The following benchmark reaction will be considered for our comparative analysis: the Suzuki-Miyaura coupling of the respective boron reagent with 4-bromoanisole.

Table 1: Comparative Data for this compound vs. its Trifluoroborate Salt

FeatureThis compoundPotassium 3-(Methoxymethoxy)phenyltrifluoroborate
Physical State White to off-white solidCrystalline, free-flowing solid
Stability Sensitive to air and moisture; prone to boroxine formation and protodeboronation.Highly stable to air and moisture; can be stored indefinitely at room temperature.[2]
Handling Requires inert atmosphere for long-term storage and careful handling to ensure accurate stoichiometry.Can be handled and weighed in the open atmosphere.
Aqueous Solubility Sparingly soluble.Generally more soluble in aqueous media.
Active Species Direct participant in the catalytic cycle.Requires in situ hydrolysis to the corresponding boronic acid.
Projected Yield *Good to excellent (e.g., ~91% for 3-methoxyphenylboronic acid with chlorobenzene).Good to excellent, potentially slightly lower than the boronic acid under identical short reaction times due to the initial hydrolysis step.
Reaction Time Generally faster initiation of the catalytic cycle.May exhibit a brief induction period for hydrolysis before the coupling reaction proceeds efficiently.
Side Reactions More susceptible to homocoupling and protodeboronation.Reduced propensity for side reactions due to the slow, controlled release of the active boronic acid.

*Projected yields are based on typical outcomes for similar methoxy-substituted arylboronic acids and their trifluoroborate salts in Suzuki-Miyaura couplings with aryl bromides under optimized conditions.

Experimental Protocols

Protocol 1: Synthesis of Potassium 3-(Methoxymethoxy)phenyltrifluoroborate

This protocol is adapted from the general procedure for the synthesis of potassium aryltrifluoroborates from arylboronic acids.[3][4]

Materials:

  • This compound

  • Potassium hydrogen fluoride (KHF₂)

  • Methanol (MeOH)

  • Water (H₂O)

  • Acetone

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of methanol.

  • In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (approximately 4.0 equivalents). Caution: KHF₂ is corrosive and toxic. Handle with appropriate personal protective equipment.

  • Slowly add the KHF₂ solution to the stirred solution of the boronic acid at room temperature.

  • A white precipitate of the potassium trifluoroborate salt should form upon addition.

  • Continue stirring the mixture at room temperature for 1-2 hours to ensure complete conversion.

  • Remove the methanol and water under reduced pressure using a rotary evaporator.

  • Wash the resulting solid with acetone to remove any unreacted starting material and inorganic salts.

  • Dry the solid under vacuum to obtain pure potassium 3-(Methoxymethoxy)phenyltrifluoroborate.

Protocol 2: Benchmark Suzuki-Miyaura Coupling Reaction

Materials:

  • 4-Bromoanisole

  • This compound OR Potassium 3-(Methoxymethoxy)phenyltrifluoroborate (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • 1,4-Dioxane

  • Water

  • Schlenk tube or sealed vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube or sealed vial, add 4-bromoanisole (1.0 mmol), the boron reagent (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the reaction vessel with an inert gas three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the reaction mixture.

  • Seal the vessel and heat the reaction mixture with stirring at 100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Process

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² reductive_elimination->product aryl_halide Ar¹-X aryl_halide->oxidative_addition boronic_acid Ar²B(OH)₂ boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation trifluoroborate K[Ar²BF₃] hydrolysis Hydrolysis trifluoroborate->hydrolysis hydrolysis->boronic_acid Experimental_Workflow start Start: Select Reagents (Aryl Halide, Boron Reagent, Catalyst, Base, Solvent) setup_boronic Reaction Setup A: This compound start->setup_boronic setup_trifluoro Reaction Setup B: Potassium 3-(Methoxymethoxy)phenyltrifluoroborate start->setup_trifluoro reaction_conditions Run Reactions under Identical Conditions (Temperature, Time) setup_boronic->reaction_conditions setup_trifluoro->reaction_conditions monitoring Monitor Progress (TLC, LC-MS) reaction_conditions->monitoring workup Workup & Purification (Extraction, Chromatography) monitoring->workup analysis Analyze Results (Yield, Purity) workup->analysis comparison Comparative Analysis analysis->comparison

References

A Comparative Guide to the Kinetic Analysis of Reactions Involving 3-(Methoxymethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate details of a chemical reaction is not merely academic; it is a cornerstone of process optimization, scalability, and safety. 3-(Methoxymethoxy)phenylboronic acid is a valuable building block in medicinal chemistry, frequently employed in the synthesis of complex pharmaceutical intermediates.[1][2] Its utility, primarily in palladium-catalyzed cross-coupling reactions, necessitates a deep understanding of its reaction kinetics. This guide provides an in-depth technical comparison of the kinetic behavior of this compound, grounded in mechanistic principles and supported by detailed experimental protocols.

The study of reaction kinetics—temporal profiling of a chemical transformation—offers a window into the underlying mechanism, allowing chemists to identify bottlenecks, mitigate side reactions, and ultimately develop more efficient and robust synthetic routes.[3] For reactions like the Suzuki-Miyaura coupling, this understanding is critical for translating a small-scale discovery into a large-scale manufacturing process.[4]

The Mechanistic Heartbeat: Suzuki-Miyaura Cross-Coupling Kinetics

The Suzuki-Miyaura reaction is the workhorse for forming C(sp²)–C(sp²) bonds and the primary application for this compound.[1][5] Its catalytic cycle, a dance of palladium oxidation states, is generally understood to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination.[6][7]

Suzuki_Miyaura_Cycle cluster_0 Oxidative Addition cluster_1 Transmetalation cluster_2 Reductive Elimination Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ PdII_Boronate Ar-Pd(II)-R L₂ PdII_Boronate->PdII_Aryl Biaryl Ar-R PdII_Boronate->Biaryl Biaryl->Pd0 ArylHalide Ar-X ArylHalide->PdII_Aryl BoronicAcid R-B(OH)₂ BoronicAcid->PdII_Boronate Base

The overall rate of the reaction is dictated by the slowest step, the rate-determining step (RDS). In many Suzuki-Miyaura couplings, this can be either the oxidative addition of the aryl halide to the Pd(0) center or the transmetalation step, where the organic moiety is transferred from boron to palladium.[6][8] The nature of the RDS is not fixed; it is a function of the specific reaction partners and conditions. For instance, extensive kinetic studies have shown that a simple change of base from potassium acetate to potassium carbonate can shift the RDS from reductive elimination to transmetalation, dramatically improving process efficiency.[4][9]

Key Factors Influencing Reaction Kinetics:
  • Catalyst System (Palladium & Ligand): The choice of phosphine ligand is critical. Electron-rich, bulky phosphine ligands generally accelerate both oxidative addition and reductive elimination, stabilizing the palladium center throughout the cycle.[5][8][10]

  • Aryl Halide (The Electrophile): The C-X bond strength and the electronic nature of the aryl halide significantly impact the rate of oxidative addition. The reactivity trend is well-established: I > OTf > Br >> Cl.[6][8][10] Electron-withdrawing groups on the aryl halide typically accelerate this step.[8]

  • Base: The base plays a multifaceted role. It is essential for activating the boronic acid, forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻) that is competent for transmetalation.[10] The choice and concentration of the base can profoundly affect the reaction rate and even the operative mechanistic pathway.[9]

  • Solvent: The solvent system must solubilize the various organic and inorganic components. Its polarity can influence the stability of charged intermediates and affect the rates of the individual steps.[11]

Kinetic Profile of this compound

When evaluating this compound, two structural features are paramount: the electronic effect of the substituent and the stability of the methoxymethyl (MOM) protecting group.

  • Electronic Signature: The 3-(methoxymethoxy) group acts as a meta-substituent. Through the ether oxygen attached to the aromatic ring, it exerts an electron-donating effect via resonance and an electron-withdrawing effect via induction. The net effect is typically weakly electron-donating or near-neutral, which influences the nucleophilicity of the arylboronic acid. This is expected to make its transmetalation rate comparable to or slightly faster than unsubstituted phenylboronic acid, but likely slower than strongly electron-donating analogues like 4-methoxyphenylboronic acid.[12][13]

  • Stability of the MOM Group: The MOM ether is a standard protecting group for phenols, known for its stability under basic and weakly acidic conditions.[14] The basic conditions (e.g., K₂CO₃, K₃PO₄) typical of Suzuki-Miyaura reactions are not expected to cleave the MOM group.[15] However, care must be taken during acidic workup procedures, as strong acids can readily deprotect the phenol.[16][17]

Potential Kinetic Complications & Side Reactions:
  • Protodeborylation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, leading to yield loss. It is often exacerbated by excess water, high temperatures, and certain structural features on the boronic acid.[5]

  • Homocoupling: The undesirable coupling of two boronic acid molecules can occur, particularly in the presence of oxygen or unreduced Pd(II) species at the start of the reaction.[5] Careful degassing of the reaction mixture and use of a competent Pd(0) source or pre-catalyst can minimize this pathway.

Comparative Kinetic Analysis: A Practical Guide

To objectively evaluate the performance of this compound, a comparative kinetic study is essential. Here, we compare it against boronic acids with electron-neutral, electron-donating, and electron-withdrawing substituents to elucidate the impact of its electronic character.

Table 1: Comparative Kinetic Data for Various Phenylboronic Acids
Boronic Acid TypeRepresentative Boronic AcidRelative Initial Rate (Normalized)Key Kinetic Considerations
Subject This compound ~4.5 Mild electron-donating character from the MOM group is expected to slightly accelerate transmetalation compared to the unsubstituted analogue.
Aryl (Electron-Neutral)Phenylboronic Acid~5.0Baseline for comparison of electronic effects. Transmetalation is generally faster than for alkylboronic acids.[12]
Aryl (Electron-Rich)4-Methoxyphenylboronic Acid~7.0Strong electron-donating group accelerates transmetalation by increasing the nucleophilicity of the aryl group.[12]
Aryl (Electron-Poor)4-(Trifluoromethyl)phenylboronic Acid~3.0Strong electron-withdrawing group decreases the aryl group's nucleophilicity, slowing the transmetalation step.[12]

Note: The relative initial rates are illustrative, based on established principles of Suzuki-Miyaura kinetics. Actual rates are highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, temperature, and aryl halide partner).

Experimental Protocols for Kinetic Monitoring

Accurate kinetic data relies on robust experimental design and precise analytical techniques. In situ monitoring methods are preferred as they provide high-density, continuous data throughout the reaction.[3]

Workflow cluster_setup Reaction Setup cluster_run Reaction Execution & Sampling cluster_analysis Analysis & Data Processing A Combine Aryl Halide, Boronic Acid, Base, and Internal Standard in a Schlenk flask B Add Degassed Solvent A->B C Initiate Reaction (t=0) by adding Catalyst at Constant Temperature B->C D Withdraw Aliquots at Predetermined Time Intervals (t = 0, 2, 5, 10, 20... min) C->D E Immediately Quench Aliquot (e.g., with cold solvent/acid) D->E F Analyze Quenched Samples by HPLC or GC-MS E->F G Quantify Reactant & Product Concentrations vs. Internal Standard F->G H Plot [Product] vs. Time to Determine Reaction Rate G->H

Protocol 1: Kinetic Analysis by ¹H NMR Spectroscopy

This method allows for non-invasive, real-time monitoring of the reaction mixture.

Objective: To determine the reaction rate by monitoring the disappearance of a starting material signal and the appearance of a product signal relative to an internal standard.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • This compound (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene, 0.2 equiv.)

  • Anhydrous, deuterated solvent (e.g., DMSO-d₆)

  • J. Young NMR tube

Procedure:

  • Preparation: In a glovebox, accurately weigh the aryl halide, boronic acid, base, and internal standard into the J. Young NMR tube.

  • Solvent Addition: Add the required volume of anhydrous, deuterated solvent to the tube.

  • Initial Spectrum (t=0): Cap the tube, remove it from the glovebox, and immediately acquire an initial ¹H NMR spectrum. This establishes the initial concentrations of reactants relative to the internal standard.

  • Initiation: In a controlled environment, carefully add the palladium catalyst to the NMR tube. Quickly shake the tube to ensure mixing.

  • Data Acquisition: Immediately place the tube into the pre-heated NMR probe (e.g., 80 °C). Acquire spectra at regular, predetermined time intervals (e.g., every 5 minutes for the first hour, then every 15 minutes).

  • Data Processing: Process each spectrum and carefully integrate the signals corresponding to a unique proton on the starting material, the product, and the internal standard.

  • Analysis: Plot the concentration of the product (calculated relative to the constant concentration of the internal standard) versus time to generate the reaction profile and determine the initial rate.[18]

Protocol 2: Reaction Progress Kinetic Analysis (RPKA) by HPLC

This method is suitable for reactions that are not amenable to NMR analysis and provides highly accurate quantitative data.

Objective: To determine the reaction rate by analyzing quenched aliquots of the reaction mixture over time using HPLC.[12]

Materials:

  • Same reactants as Protocol 1, but on a larger scale (e.g., 1 mmol).

  • Anhydrous, degassed solvent (e.g., Dioxane/Water mixture).

  • Quenching solution (e.g., 1M HCl).

  • HPLC system with a suitable column and detector.

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide, boronic acid, base, and internal standard.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Initiation (t=0): Place the flask in a pre-heated oil bath set to the desired temperature (e.g., 80 °C) and begin vigorous stirring. Add the palladium catalyst solution via syringe. This marks time zero.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small, precise aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Quenching: Immediately dispense the aliquot into a vial containing a known volume of the cold quenching solution. This stops the reaction instantly.

  • Sample Preparation: Dilute the quenched sample further if necessary and filter it before analysis.

  • HPLC Analysis: Inject the prepared samples onto the HPLC system.

  • Data Analysis: Using a pre-established calibration curve, determine the concentration of the starting material and product in each sample relative to the internal standard. Plot concentration versus time to obtain the kinetic profile.[4][12]

Conclusion and Recommendations

The kinetic analysis of reactions involving this compound reveals it to be a reliable and predictable coupling partner in Suzuki-Miyaura reactions. Its electronic profile, being weakly electron-donating, places its reactivity in a favorable and well-understood region, generally proceeding at rates comparable to or slightly faster than unsubstituted phenylboronic acid. The MOM protecting group demonstrates excellent stability under the requisite basic conditions, posing little risk of undesired cleavage during the coupling itself.

For researchers in drug development, the following insights are key:

  • Predictable Reactivity: The kinetic behavior of this compound can be reliably benchmarked against other common arylboronic acids, aiding in the predictive design of reaction conditions.

  • Process Optimization: Understanding that transmetalation is a likely candidate for the rate-determining step provides a clear target for optimization. Screening different bases, solvents, and concentrations can lead to significant improvements in reaction time and efficiency.[19]

  • Methodology is Key: The choice of analytical technique is crucial for obtaining reliable data. In situ monitoring techniques like NMR or automated sampling platforms are highly recommended for generating the high-quality kinetic profiles needed for robust mechanistic understanding and process development.[3][20]

By applying the principles and protocols outlined in this guide, scientists can harness the full potential of this compound, moving beyond simple product generation to a state of true reaction control and optimization.

References

A Comparative Guide to the Synthesis of 3-Hydroxybiphenyl: Cost and Efficiency Analysis of Routes Utilizing 3-(Methoxymethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the synthesis of substituted biphenyls is a cornerstone of molecular construction.[1][2] Among these, 3-hydroxybiphenyl serves as a critical intermediate for a wide range of pharmacologically active molecules and functional materials.[1] This guide provides an in-depth comparison of synthetic routes to 3-hydroxybiphenyl, with a particular focus on the use of 3-(methoxymethoxy)phenylboronic acid. We will objectively analyze the cost, efficiency, and practicality of this route against a viable alternative, supported by experimental data and established protocols.

Introduction: The Importance of Strategic Route Selection

The choice of a synthetic pathway is a multifactorial decision, balancing cost, time, yield, safety, and environmental impact.[3] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[4][5] This reaction's tolerance of a wide range of functional groups and its typically high yields make it an attractive option for complex molecule synthesis.[6]

This guide will dissect two primary strategies for the synthesis of 3-hydroxybiphenyl (a key structural motif), providing a framework for informed decision-making in your synthetic endeavors.

Route 1: The Protecting Group Strategy with this compound

This approach utilizes a methoxymethyl (MOM) protecting group for the hydroxyl functionality, allowing for a Suzuki-Miyaura coupling reaction, followed by deprotection to yield the target molecule.[7][8][9]

Workflow Overview:

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-(Methoxymethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 3-(Methoxymethoxy)phenylboronic acid. As drug development professionals, our commitment to safety is paramount, underpinning the integrity of our research and the well-being of our team. This guide moves beyond a simple checklist, offering a procedural framework grounded in the physicochemical properties of boronic acids to ensure a self-validating system of laboratory safety.

Hazard Assessment: Understanding the Compound

This compound, like many of its structural analogs, presents specific hazards that must be rigorously managed. While a specific Safety Data Sheet (SDS) for this exact compound is not available, data from closely related phenylboronic acid derivatives allows for a reliable hazard assessment. The primary risks are associated with irritation and potential harm upon ingestion.[1][2]

Key Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[3][4]

  • Serious Eye Irritation (H319): Contact with eyes can cause significant irritation.[3][4]

  • Respiratory Tract Irritation (H335): Inhalation of dust may lead to respiratory irritation.[3][4]

  • Harmful if Swallowed (H302): Acute oral toxicity is a concern with similar compounds.[1][5]

Additionally, many boronic acids are hygroscopic and can be air-sensitive, which may affect product quality and requires specific handling techniques.[1]

Hazard StatementDescriptionPrimary Route of ExposureSource
H315 Causes skin irritationDermal[4][6]
H319 Causes serious eye irritationOcular[4][6]
H335 May cause respiratory irritationInhalation[4][6]
H302 Harmful if swallowedIngestion[1][5]

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary methods for exposure mitigation are robust engineering and administrative controls.

  • Ventilation: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood.[7][8] This is the most critical engineering control to minimize the risk of inhalation.[8]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[9][10] Their proximity to the workstation is mandatory.[9]

  • Designated Area: All work with this compound should be performed in a designated and clearly marked area to prevent cross-contamination. The work area should be clean and free of clutter.[10]

Personal Protective Equipment (PPE) Protocol

A comprehensive suite of PPE is mandatory. The selection is based on a risk assessment of the procedures being performed.

Protection TypeSpecific RecommendationsRationale
Eye & Face Chemical safety goggles are the minimum requirement.[9] A full-face shield worn over safety goggles is required when there is a significant risk of splashing.[9][11]Protects eyes from dust particles and splashes, which can cause serious irritation.[10]
Hand Chemically resistant gloves (e.g., nitrile) must be worn.[9][10] Gloves should be inspected for integrity before each use and changed immediately upon contamination.[10][12]Prevents direct skin contact, mitigating the risk of skin irritation.[9]
Body A flame-resistant lab coat, fully buttoned, is required.[10] Long pants and closed-toe shoes are mandatory.[10][11] For tasks with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.[9]Protects skin from accidental spills and contact.[10]
Respiratory For handling small quantities in a fume hood, respiratory protection may not be necessary.[9] If dust or aerosols are generated, a NIOSH-approved respirator (e.g., N95 dust mask) is required to prevent inhalation.[8][10]Minimizes the risk of respiratory tract irritation from airborne particles.[10]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, logical workflow is crucial for safety and experimental reproducibility. The following protocol outlines the key stages of handling this compound.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Post-Procedure A Verify Fume Hood Certification & Flow B Confirm Eyewash/ Shower Accessibility A->B C Assemble All Glassware & Reagents B->C D Don Required PPE (See Table) C->D E Weigh Solid Inside Fume Hood D->E F Use Spatula for Transfers (Avoid Dust Generation) E->F G Keep Container Tightly Closed When Not in Use F->G H Prepare Solutions in Fume Hood G->H I Segregate Waste: Solid, Liquid, PPE H->I J Decontaminate Work Area I->J K Wash Hands Thoroughly with Soap & Water J->K L Doff PPE in Correct Order K->L G cluster_waste Waste Segregation Logic cluster_disposal Disposal Pathway A Waste Generated B Solid Waste (Unused Reagent, Residue) A->B C Liquid Waste (Solutions, Rinsate) A->C D Contaminated PPE (Gloves, Wipes) A->D E Collect in Separate, Labeled Hazardous Waste Containers B->E C->E D->E F Store in Designated, Ventilated Area E->F G Arrange Collection by Licensed EHS Personnel F->G

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(Methoxymethoxy)phenylboronic acid
Reactant of Route 2
3-(Methoxymethoxy)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.